Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate
Description
BenchChem offers high-quality Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRRQKWCIYCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578554 | |
| Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191024-16-5 | |
| Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, a key intermediate in contemporary drug discovery. The narrative emphasizes the chemical principles, strategic decisions, and self-validating protocols necessary for successful execution. We detail a robust two-step synthetic pathway commencing from the commercially available Ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, involving regioselective nitration followed by catalytic hydrogenation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and scalable route to this valuable molecular scaffold.
Introduction: The Strategic Importance of the Benzodioxine Scaffold
The 2,3-dihydrobenzo[b][1][2]dioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and ability to act as a bioisostere for other aromatic systems make it a valuable component in rational drug design. The title compound, Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (CAS 191024-16-5)[3][4], is a particularly versatile building block. The presence of an amino group, a carboxylate ester, and the benzodioxine core provides three distinct points for chemical modification, enabling the exploration of extensive chemical space. Notably, derivatives of this scaffold have been investigated as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical target in oncology.[5][6] A reliable and well-understood synthetic route is therefore paramount for advancing research in these areas.
Overall Synthetic Strategy
The synthesis is efficiently executed in two sequential steps starting from Ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. The strategy hinges on the controlled introduction of a nitro group at the C-8 position via electrophilic aromatic substitution, followed by its clean reduction to the target primary amine.
Figure 1: Overall two-step synthesis workflow.
Part 1: Synthesis of Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Intermediate 2)
Principle and Rationale
This initial step employs a classical electrophilic aromatic substitution (EAS) reaction to install a nitro group onto the benzodioxine ring. The success of the synthesis hinges on the regioselectivity of this nitration.
-
Causality of Regioselectivity: The starting material possesses two key directing groups: the ether oxygens of the dioxane ring and the ethyl carboxylate group.
-
The ether oxygens are activating, ortho-, para-directing groups due to the lone pairs on oxygen participating in resonance.
-
The ethyl carboxylate group is a deactivating, meta-directing group.
-
The combined electronic effects strongly favor the substitution at the C-8 position, which is para to one ether oxygen and ortho to the other, while being meta to the deactivating ester group. This convergence of directing effects leads to high regioselectivity and minimizes the formation of unwanted isomers.
-
-
Choice of Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Careful temperature control is critical to prevent over-nitration and side reactions.
Experimental Protocol
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) in dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-chilled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature strictly between 0 and 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (2) as a solid.
Part 2: Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Target Molecule 3)
Principle and Rationale
The final step involves the reduction of the aromatic nitro group to a primary amine. This transformation is one of the most fundamental and reliable reactions in organic synthesis.
-
Trustworthiness of Method: Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, excellent chemoselectivity, and environmentally benign nature, with water being the only byproduct.[2]
-
Catalyst System: Palladium on activated carbon (10% Pd/C) is a highly effective and widely used catalyst for this purpose.[7] It readily adsorbs hydrogen gas and facilitates its addition across the nitro group. The reaction is typically run under a positive pressure of hydrogen gas in a suitable solvent like ethanol or ethyl acetate. This method is generally preferred over metal-acid reductions (e.g., Fe/HCl or SnCl₂/HCl) which often require stoichiometric amounts of metal and can involve more challenging aqueous workups.[1]
Experimental Protocol
Materials:
-
Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (2)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH)
-
Hydrogen (H₂) gas supply or Ammonium Formate
-
Celite®
Procedure:
-
Charge a hydrogenation vessel (e.g., Parr shaker apparatus) with Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) and ethanol.
-
Carefully add 10% Pd/C (0.05 eq by weight of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and agitate the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting residue is the target compound, Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (3), which can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Quantitative Summary
The following table summarizes the expected outcomes for the synthesis on a representative scale.
| Step | Compound Name | Starting Mass (g) | Molar Eq. | Product Mass (g) | Yield (%) | Physical State |
| 1 | Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (2) | 10.0 (of 1 ) | 1.0 | ~10.8 | ~85% | Yellow Solid |
| 2 | Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (3) | 10.8 (of 2 ) | 1.0 | ~8.9 | ~93% | Off-white Solid |
Note: Yields are illustrative and may vary based on experimental conditions and scale.
Conclusion
This guide outlines a robust, logical, and high-yielding two-step synthesis for Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. The methodology is grounded in well-established chemical principles, ensuring high regioselectivity in the nitration step and clean, efficient reduction in the hydrogenation step. By providing a detailed rationale for each procedural choice, this document serves as an authoritative resource for chemists to confidently produce this valuable intermediate for applications in pharmaceutical research and development.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][1]
-
Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Retrieved from [Link][7]
-
ChemRxiv. (2023). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link][5]
-
PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link][6]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. 8-Amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid ethyl ester | 191024-16-5 [amp.chemicalbook.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of Nitroarenes with Hydrogen Transfer Catalysis | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate is a heterocyclic organic compound featuring the 1,4-benzodioxane scaffold. This core structure is of significant interest in medicinal chemistry, forming the basis of numerous biologically active molecules and approved pharmaceuticals. The strategic placement of an amino group and a carboxylate ester on the benzodioxane ring system presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential research avenues for this compound, serving as a valuable resource for professionals in drug discovery and development.
Chemical Identity and Structure
-
IUPAC Name: Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
-
Synonyms: 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid ethyl ester[1]
-
Molecular Formula: C₁₁H₁₃NO₄
-
Molecular Weight: 223.23 g/mol
-
Chemical Structure:
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Data for Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
| Property | Value | Source |
| Appearance | White Solid | Commercial Supplier Data |
| Melting Point | 120 - 124 °C | Commercial Supplier Data |
| Boiling Point | Data not publicly available | N/A |
| Solubility | Data not publicly available | N/A |
| pKa | Data not publicly available | N/A |
Experimental Protocols for Property Determination
For properties where data is not publicly available, standard laboratory procedures can be employed.
The boiling point can be determined experimentally using distillation under reduced pressure to prevent decomposition. The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph.
A qualitative and quantitative assessment of solubility in a range of solvents is crucial.
-
Protocol:
-
Add a small, known amount of the compound (e.g., 1 mg) to a fixed volume of solvent (e.g., 1 mL) in a vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).
-
Visually inspect for undissolved solid.
-
If dissolved, incrementally add more solute until saturation is reached.
-
For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy to determine the concentration.
-
Solvents to be tested should include water, buffers at various pH values, and common organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane).
-
The pKa values, which correspond to the ionization of the amino group and potentially the hydrolysis of the ester, can be determined by potentiometric titration or UV-Vis spectroscopy.
-
Potentiometric Titration Protocol:
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the titrant volume.
-
The pKa values can be determined from the inflection points of the titration curve.
-
Synthesis and Chemical Reactivity
Synthesis of the Parent Carboxylic Acid
A documented synthesis for 8-amino-1,4-benzodioxane-5-carboxylic acid involves the reduction of a nitro-substituted precursor.[4]
-
Reaction Scheme:
Caption: Synthesis of the parent carboxylic acid.
-
Experimental Protocol:
-
In an autoclave, combine 98.5 g of 6,7-dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid, 400 mL of water, 100 mL of soda solution, and 10 g of Palladium on carbon (Pd/C).[4]
-
Introduce hydrogen gas to a pressure of 40 kg/cm ² and heat the mixture to 50 °C.[4]
-
After the reaction is complete, filter the mixture.[4]
-
Treat the filtrate with 95 mL of hydrochloric acid to precipitate the product.[4]
-
Collect the precipitate by filtration, wash, and dry to obtain 8-amino-1,4-benzodioxane-5-carboxylic acid.[4]
-
Esterification to Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
The ethyl ester can be synthesized from the parent carboxylic acid using standard esterification methods, such as Fischer esterification.
-
General Protocol (Fischer Esterification):
-
Suspend the 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired ethyl ester.
-
Spectral Data and Characterization
Detailed spectral data (NMR, IR, Mass Spectrometry) for Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate are not currently available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include those for the aromatic protons, the protons of the dioxolane ring, the ethyl group of the ester (a quartet and a triplet), and the protons of the amino group. The chemical shifts and coupling constants would provide valuable information about the substitution pattern and conformation of the molecule.
-
¹³C NMR: The spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the dioxolane and ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic portions.
-
C=O stretching of the ester (around 1700-1730 cm⁻¹).
-
C-O stretching of the ester and the ether linkages of the dioxolane ring.
-
Aromatic C=C bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.
Potential Applications in Drug Discovery
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This suggests that Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate could serve as a valuable building block for the synthesis of novel therapeutic agents.
Central Nervous System (CNS) Agents
Many 1,4-benzodioxane derivatives exhibit activity at various CNS receptors, including adrenergic, serotonergic, and dopaminergic receptors. The amino and ester functionalities of the title compound provide handles for derivatization to explore potential activities as antidepressants, antipsychotics, or anxiolytics.
Anticancer Agents
Certain benzodioxane-containing compounds have shown promise as anticancer agents. The core structure can be modified to interact with various cancer-related targets.
Other Therapeutic Areas
The versatility of the 1,4-benzodioxane scaffold has led to its investigation in a multitude of other therapeutic areas, including cardiovascular diseases and infectious diseases.
Conclusion
Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate is a compound with significant potential as a scaffold in medicinal chemistry. While some of its fundamental physicochemical properties are known, a comprehensive experimental characterization is still lacking in the publicly available literature. This guide has consolidated the available information and outlined the standard methodologies for determining the unknown properties. The synthetic accessibility of its parent carboxylic acid and the versatile nature of its functional groups make it an attractive starting point for the design and synthesis of new chemical entities with potential therapeutic value. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
-
PrepChem. Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid. [Link]
-
MDPI. Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]
-
MDPI. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. [Link]
-
PrepChem. Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid. [Link]
Sources
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and potential for diverse functionalization have made it a valuable building block in the design of therapeutic agents targeting a range of biological pathways. This guide focuses on a specific derivative, Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, a compound whose mechanism of action is not yet fully elucidated. By examining the activities of structurally related molecules, this document aims to provide a comprehensive overview of its potential biological targets and a framework for future investigation. The insights presented herein are intended to empower researchers to explore the therapeutic potential of this and related compounds.
Molecular Profile of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
The chemical structure of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate comprises three key functional groups that likely govern its pharmacological profile:
-
The 2,3-dihydrobenzo[b][1][2]dioxine core: This rigid bicyclic system provides a defined three-dimensional arrangement for the other functional groups, influencing how the molecule interacts with biological macromolecules.
-
The 8-amino group: This primary amine can act as a hydrogen bond donor and a basic center, potentially engaging in key interactions with amino acid residues in enzyme active sites or receptor binding pockets.
-
The 5-ethyl carboxylate group: This ester group can function as a hydrogen bond acceptor and may be involved in binding interactions. It also influences the compound's lipophilicity and pharmacokinetic properties. The presence of a carboxylic acid or its bioisosteres is common in many therapeutic agents[3].
The interplay of these groups suggests that Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate could exhibit a range of biological activities. The following sections explore the most probable mechanisms of action based on evidence from closely related analogs.
Potential Mechanisms of Action Based on Analog Studies
While direct studies on the mechanism of action of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate are not yet available in the public domain, research on analogous compounds provides compelling directions for investigation.
PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[4] Inhibition of PARP1 has emerged as a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Recent studies have identified derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide as inhibitors of PARP1.[1][4] For instance, the parent carboxamide showed an IC50 of 5.8 μM in a recombinant PARP1 enzyme assay.[1][4] This finding suggests that the 2,3-dihydrobenzo[b][1][2]dioxine scaffold can be accommodated within the active site of PARP1. Given the structural similarity, it is plausible that Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate could also exhibit PARP1 inhibitory activity. The 8-amino group might form additional interactions within the active site, potentially enhancing its potency.
Protease-Activated Receptor 4 (PAR4) Antagonism
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor expressed on platelets that plays a significant role in thrombosis. Antagonism of PAR4 is a promising antiplatelet strategy with the potential for a lower bleeding risk compared to other antiplatelet agents.
Recent work has led to the discovery of 2,3-dihydro[1][2]dioxino[2,3-g]benzofuran derivatives as potent PAR4 antagonists with significant antiplatelet aggregation activity.[2] This highlights the utility of the benzodioxine scaffold in targeting protease-activated receptors. The structural features of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate make it a candidate for investigation as a PAR4 antagonist. The amino and ethyl carboxylate groups could be crucial for establishing the necessary interactions within the PAR4 binding site.
Experimental Protocols for Investigating the Mechanism of Action
To empirically determine the mechanism of action of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, a series of well-defined experimental protocols are necessary.
PARP1 Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of PARP1.
Methodology:
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
-
Positive control (e.g., Olaparib)
-
-
Procedure:
-
Coat the streptavidin plate with biotinylated histone H1 and incubate.
-
Wash the plate to remove unbound histone.
-
Add the PARP1 enzyme, activated DNA, and varying concentrations of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate or the positive control to the wells.
-
Initiate the reaction by adding NAD+. Incubate at 37°C.
-
Stop the reaction and wash the plate.
-
Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate.
-
Wash the plate to remove the unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., H2SO4).
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Platelet Aggregation Assay for PAR4 Antagonism
This assay assesses the effect of the compound on platelet aggregation induced by a PAR4 agonist.
Methodology:
-
Reagents and Materials:
-
Procedure:
-
Prepare PRP or washed platelets and adjust the platelet count.
-
Pre-incubate the platelet suspension with varying concentrations of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate or the positive control at 37°C with stirring in the aggregometer cuvettes.
-
Initiate platelet aggregation by adding the PAR4 agonist peptide.
-
Monitor the change in light transmittance for a defined period.
-
-
Data Analysis:
-
Measure the maximum aggregation for each concentration.
-
Calculate the percent inhibition of aggregation relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Future Research Directions and Drug Development Potential
The preliminary evidence from structurally related compounds suggests that Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is a promising starting point for drug discovery programs.
Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino and ethyl carboxylate groups, as well as substitution on the aromatic ring, could lead to more potent and selective compounds. For example, converting the ethyl ester to a carboxylic acid or a bioisosteric replacement could alter the compound's properties[3].
-
Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a therapeutic agent.
Exploration of Other Potential Targets:
-
Central Nervous System (CNS) Activity: The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is present in compounds targeting CNS receptors, such as serotonin receptors[5]. The potential for Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate to modulate neuronal signaling pathways warrants investigation.
-
Anticancer Activity: Beyond PARP1 inhibition, the antiproliferative effects of this compound could be evaluated against a panel of cancer cell lines to identify other potential oncology applications. Derivatives of quinoline-3-carboxylate have shown promise as dual EGFR/HER-2 inhibitors and have demonstrated antiproliferative activity against breast and colon cancer cell lines[6][7].
Conclusion
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate represents a molecule of significant interest for chemical biology and drug discovery. While its precise mechanism of action remains to be definitively established, the known activities of its structural analogs strongly suggest its potential as a modulator of key therapeutic targets such as PARP1 and PAR4. The experimental frameworks provided in this guide offer a clear path for elucidating its biological function and unlocking its therapeutic potential. Further research into this and related compounds is highly encouraged and has the potential to yield novel therapeutic agents for a variety of diseases.
References
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. [Link]
-
2,3-Dihydrobenzo[b][1][2]dioxine-2-carboxamide. MySkinRecipes. [Link]
-
Discovery of 2,3-Dihydro[1][2]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry. [Link]
-
8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid. Sunway Pharm Ltd. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide [myskinrecipes.com]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Unlocking the Therapeutic Potential of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The scaffold of 2,3-dihydrobenzo[b][1][2]dioxine is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide delves into the latent biological activities of a key derivative, Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. While direct pharmacological data on this specific ester remains nascent, a comprehensive analysis of its structural analogues and derivatives reveals a significant potential for anticancer, antibacterial, and neuroprotective applications. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a scientific rationale for its exploration, detailed experimental protocols for activity assessment, and a forward-looking perspective on its therapeutic promise.
Introduction: The Benzodioxine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-benzodioxane moiety is a recurring motif in a plethora of biologically active compounds, celebrated for its structural rigidity and ability to engage in diverse interactions with biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, underscoring its status as a "privileged structure" in drug discovery. Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, with its strategically positioned amino and carboxylate functional groups, presents itself as a highly valuable starting material for the synthesis of a new generation of therapeutic candidates. The amino group offers a reactive handle for amide bond formation, enabling the introduction of diverse side chains, while the ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, serving as a key pharmacophore or a point for further chemical elaboration.
Postulated Biological Activities and Mechanistic Insights
Based on the extensive body of research on analogous and derivative compounds, we can extrapolate the potential biological activities of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Anticancer Potential
Derivatives of closely related heterocyclic systems, such as quinolines and quinoxalines, have shown significant promise as anticancer agents. The core benzodioxine structure, when incorporated into larger, more complex heterocyclic systems, has been shown to contribute to potent cytotoxic effects against various cancer cell lines.
Hypothesized Mechanism of Action: The planar benzodioxine ring system can intercalate into DNA, while modifications at the 8-amino and 5-carboxylate positions can be designed to interact with specific enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases. For instance, derivatives of 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazines have been screened for their antitumor activity, with some compounds exhibiting significant activity against leukemia cell lines[1]. Similarly, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have demonstrated moderate to good anticancer capacities[3].
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure to evaluate the cytotoxic effects of newly synthesized derivatives of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate against a panel of human cancer cell lines.
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.
-
Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Cell Seeding and Treatment:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
-
MTT Assay:
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualization: Synthetic Pathway for Anticancer Derivatives
Caption: Synthetic routes to potential anticancer agents.
Antibacterial Activity
The quinolone core is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The structural similarity of the benzodioxine ring to the quinolone nucleus suggests that derivatives of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate could exhibit antibacterial properties.
Hypothesized Mechanism of Action: Similar to quinolones, these compounds could target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The 8-amino and 5-carboxylate groups can be modified to enhance binding to the enzyme-DNA complex and to modulate pharmacokinetic properties. For instance, new 8-nitrofluoroquinolone derivatives have shown interesting antibacterial activity against both Gram-positive and Gram-negative bacteria[4].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of novel compounds against bacterial strains.
-
Bacterial Strains and Culture Conditions:
-
Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Grow the bacteria in Mueller-Hinton Broth (MHB) at 37°C.
-
-
Compound Preparation:
-
Prepare a 1 mg/mL stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualization: Structure-Activity Relationship (SAR) Hypothesis
Caption: Hypothesized structure-activity relationships.
Neuroprotective Potential
Quinoxaline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease. These compounds have been shown to protect dopaminergic neurons from cell death[5]. Given the structural resemblance, derivatives of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate warrant investigation for their potential neuroprotective properties.
Hypothesized Mechanism of Action: The neuroprotective effects could be mediated through various mechanisms, including the modulation of intracellular calcium signaling pathways, inhibition of oxidative stress, and anti-inflammatory actions. For example, some quinoxaline derivatives have been shown to activate ryanodine receptor channels in the endoplasmic reticulum, influencing neuronal calcium homeostasis[5].
Data Summary and Future Directions
While direct experimental data on the biological activity of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is not yet available in the public domain, the analysis of its structural congeners provides a strong rationale for its exploration as a versatile scaffold in drug discovery.
| Potential Biological Activity | Hypothesized Mechanism of Action | Key Structural Features for Activity |
| Anticancer | DNA intercalation, enzyme inhibition (e.g., topoisomerases, kinases) | Planar aromatic system, modifiable amino and carboxylate groups |
| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | Quinolone-like core, potential for side-chain modifications |
| Neuroprotection | Modulation of calcium signaling, antioxidant and anti-inflammatory effects | Rigid scaffold, potential for blood-brain barrier penetration |
Future research should focus on:
-
Synthesis of a focused library of derivatives: Systematically modify the 8-amino and 5-carboxylate positions to explore the structure-activity relationships for anticancer, antibacterial, and neuroprotective activities.
-
In vitro and in vivo screening: Subject the synthesized compounds to a battery of biological assays to validate their predicted activities and elucidate their mechanisms of action.
-
Pharmacokinetic and toxicological profiling: Evaluate the drug-like properties of the most promising lead compounds to assess their potential for further development.
Conclusion
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate stands as a promising, yet underexplored, building block in medicinal chemistry. The wealth of data on related benzodioxine and heterocyclic compounds strongly suggests its potential as a scaffold for the development of novel anticancer, antibacterial, and neuroprotective agents. This guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full therapeutic potential of this intriguing molecule.
References
-
Brzozowski, Z., Sączewski, F., & Slawiński, J. (2003). Synthesis and Anticancer Activity of 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazine Derivatives. Bioorganic & Medicinal Chemistry, 11(7), 1259-1267. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 25(18), 4253. [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 17(12), 14138-14153. [Link]
-
Kulkarni, S. K., et al. (2010). Novel synthesis and in-vitro anticancer activity of 3-amino-9-chloro- 8-fluoro-4-oxo-(2H)/aryl/heteryl. Journal of Chemical and Pharmaceutical Research, 2(4), 891-898. [Link]
-
Gomaa, A. M., et al. (2021). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Journal of Molecular Structure, 1238, 130456. [Link]
-
Reddy, P. S. N., et al. (2015). Synthesis and Antimicrobial Activity of Amino Linked Heterocycles. Chemical and Pharmaceutical Bulletin, 63(2), 76-83. [Link]
-
El-Gendy, A. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4945. [Link]
-
Sayad, E., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6873-6886. [Link]
Sources
- 1. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate: Structure Elucidation for Researchers and Drug Development Professionals
A Spectroscopic Guide to Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate: Structure Elucidation for Researchers and Drug Development Professionals
Introduction: The Significance of Benzodioxines
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid, yet non-planar, conformation allows for precise spatial orientation of substituents, making it an attractive core for designing molecules that interact with specific biological targets. Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, with its amino and carboxylate functionalities, presents multiple points for chemical modification, highlighting its potential as a versatile building block in the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is the cornerstone of any research and development effort involving such compounds.
Molecular Structure and Predicted Spectroscopic Data
The structure of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (CAS Number: 191024-16-5) is presented below. The subsequent sections will delve into the predicted spectroscopic data, offering a detailed interpretation of the expected spectral features.
Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring NMR Spectra
The following is a generalized protocol for acquiring high-quality NMR data for small organic molecules like Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. For this molecule, DMSO-d₆ is a suitable choice due to the presence of the amino group.
-
Concentration: For a ¹H NMR spectrum, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ¹H NMR.
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides valuable insights into the proton environment of the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.9 - 7.2 | d | 1H | Ar-H | Aromatic proton ortho to the ester, deshielded by its electron-withdrawing effect. |
| ~6.2 - 6.4 | d | 1H | Ar-H | Aromatic proton ortho to the amino group, shielded by its electron-donating effect. |
| ~4.8 - 5.0 | s | 2H | NH₂ | Protons of the primary amine. The chemical shift can be variable and the peak may be broad. |
| ~4.3 | m | 4H | O-CH₂-CH₂-O | Protons of the dioxine ring, appearing as a multiplet. |
| ~4.2 | q | 2H | O-CH₂-CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~1.3 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the ester group, highly deshielded. |
| ~145 | Ar-C | Aromatic carbon attached to the amino group. |
| ~142 | Ar-C | Aromatic carbon attached to the dioxine oxygen. |
| ~138 | Ar-C | Aromatic carbon attached to the dioxine oxygen. |
| ~120 | Ar-C | Aromatic carbon ortho to the ester. |
| ~115 | Ar-C | Quaternary aromatic carbon attached to the ester. |
| ~105 | Ar-C | Aromatic carbon ortho to the amino group. |
| ~64 | O-CH₂-CH₂-O | Carbons of the dioxine ring. |
| ~60 | O-CH₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Acquiring IR Spectra
Sample Preparation:
-
KBr Pellet Method: For solid samples, a few milligrams of the compound are finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. KBr is transparent in the IR region.
-
Attenuated Total Reflectance (ATR): This is a common and convenient method where the solid or liquid sample is placed directly onto a crystal (e.g., diamond or zinc selenide). The IR beam undergoes multiple internal reflections within the crystal, and an evanescent wave interacts with the sample at the surface.[5]
Data Acquisition:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Procedure: A background spectrum of the empty sample holder (or the ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for FTIR Data Acquisition
Caption: A simplified workflow for FTIR analysis.
Predicted IR Spectrum
The predicted IR spectrum highlights the characteristic vibrational frequencies of the functional groups in Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H stretch | Primary Amine (NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic |
| 1720 - 1700 | C=O stretch | Ester |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1300 - 1200 | C-O stretch | Ester and Ether |
| 1250 - 1000 | C-N stretch | Aromatic Amine |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: Acquiring Mass Spectra
Ionization Method:
-
Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[6][7] This provides a characteristic fragmentation pattern that can be used as a molecular fingerprint.
Data Acquisition:
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are ionized by the chosen method (e.g., EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Electron Ionization Mass Spectrometry
Caption: The process of obtaining an EI mass spectrum.
Predicted Mass Spectrum
The predicted mass spectrum will show the molecular ion peak and several fragment ions.
| Predicted m/z | Ion |
| 223 | [M]⁺ (Molecular Ion) |
| 195 | [M - C₂H₄]⁺ |
| 178 | [M - OCH₂CH₃]⁺ |
| 150 | [M - COOCH₂CH₃]⁺ |
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. By combining predictive modeling with established spectroscopic principles and experimental protocols, we have constructed a detailed structural profile of this molecule. This information is invaluable for researchers working on the synthesis, modification, and biological evaluation of benzodioxine-based compounds. The presented workflows and interpretations serve as a practical resource for the structural elucidation of novel small molecules in the field of drug discovery and development.
References
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
LCGC International. (2021). Electron Ionization for GC–MS. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
This guide provides a comprehensive technical overview of the principles, methodologies, and practical considerations for determining the solubility of Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this critical physicochemical property.
Introduction: The Pivotal Role of Solubility in Drug Development
Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate, a substituted benzodioxine derivative, is a molecule of interest within pharmaceutical research. The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1][2] Solubility is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] An adequate solubility profile is essential to achieve the desired therapeutic concentration in systemic circulation.[1][5] Therefore, a comprehensive understanding and empirical determination of the solubility of Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate in various solvents is not merely a data point but a cornerstone for successful formulation development and, ultimately, clinical efficacy.[4][6]
This guide will delve into the theoretical underpinnings of solubility, provide a predictive analysis based on the molecular structure of Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate, and offer detailed, field-proven protocols for its experimental determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" is a fundamental principle in solubility, highlighting the importance of polarity.[7][8][9] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes.[7][10] The solubility of an organic compound is governed by the interplay of its functional groups and the overall molecular structure, which dictates its polarity and capacity for intermolecular interactions such as hydrogen bonding.[9][11]
Structural Analysis of Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
To predict the solubility of Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate, we must first examine its constituent functional groups:
-
Amino Group (-NH₂): The primary amine is a polar, hydrogen-bond-donating and -accepting group. This functional group is expected to contribute positively to solubility in polar protic solvents like water and alcohols.
-
Ester Group (-COOCH₂CH₃): The ethyl ester group has both a polar carbonyl component (C=O), which can act as a hydrogen bond acceptor, and a nonpolar ethyl chain. While the carbonyl group can interact with polar solvents, the ethyl group contributes to the molecule's lipophilicity.
-
Benzodioxine Ring System: This fused ring system is predominantly nonpolar and hydrophobic. The ether linkages within the dioxine ring add some polarity but the overall aromatic and aliphatic hydrocarbon structure will favor solubility in less polar solvents.
Solubility Prediction
Based on the structural analysis, Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate can be classified as a moderately polar molecule. The presence of both polar (amino, ester) and nonpolar (benzodioxine ring, ethyl chain) moieties suggests that its solubility will be highly dependent on the solvent's properties.
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and ester groups will facilitate interactions through hydrogen bonding and dipole-dipole forces. However, the nonpolar benzodioxine core will likely limit its aqueous solubility. We can anticipate low to moderate solubility in water. The solubility is expected to be higher in alcohols like ethanol and methanol, which have both a polar hydroxyl group and a nonpolar alkyl chain, allowing them to better solvate the entire molecule.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are strong hydrogen bond acceptors and have high polarity indices. They are likely to be effective solvents for this compound, capable of interacting with the polar functional groups. Acetonitrile, being less polar, might show moderate solvating power.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar benzodioxine ring system suggests some affinity for nonpolar solvents. However, the presence of the polar amino and ester groups will likely hinder dissolution in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may show slightly better solvating capacity due to potential π-π stacking interactions.
Strategic Solvent Selection for Solubility Profiling
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.
| Solvent | Polarity Index (P') | Type | Rationale for Inclusion |
| Water | 10.2 | Polar Protic | Essential for determining aqueous solubility, a key parameter in drug development. |
| Methanol | 5.1 | Polar Protic | A common polar protic solvent, often shows better solubility than water for moderately polar compounds. |
| Ethanol | 5.2 | Polar Protic | Frequently used in pharmaceutical formulations; its solvating properties are of practical interest. |
| Isopropyl Alcohol | 3.9 | Polar Protic | Another common alcohol with slightly lower polarity than methanol and ethanol. |
| Acetonitrile | 5.8 | Polar Aprotic | A common solvent in chromatography, its solvating power is useful to understand. |
| Acetone | 5.1 | Polar Aprotic | A moderately polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | A powerful, highly polar aprotic solvent, often used for stock solutions.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Similar to DMSO, a highly effective polar aprotic solvent. |
| Ethyl Acetate | 4.4 | Moderately Polar | An ester solvent that can interact favorably with the ester group of the compound. |
| Dichloromethane (DCM) | 3.1 | Slightly Polar | A common solvent in organic synthesis, useful for understanding solubility in less polar environments. |
| Toluene | 2.4 | Nonpolar | An aromatic, nonpolar solvent to assess solubility in hydrocarbon-like environments. |
| Hexane | 0.1 | Nonpolar | A highly nonpolar aliphatic solvent to determine the lower limit of solubility in nonpolar media. |
Note: Polarity Index values are relative measures and can vary slightly depending on the source.[8][12][13]
Experimental Protocols for Solubility Determination
Two primary types of solubility assays are employed in drug discovery: thermodynamic (equilibrium) and kinetic.[3][4][9]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[14][15] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.
-
Preparation: Add an excess amount of solid Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility by comparing the measured concentration to a standard curve prepared with known concentrations of the compound.
Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).
Kinetic Solubility Determination: High-Throughput Screening
Kinetic solubility is often measured in early drug discovery for rapid screening of a large number of compounds.[1][9][16] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS). This creates a range of compound concentrations with a constant, low percentage of DMSO.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period, typically 1 to 2 hours.
-
Precipitation Detection: Measure the amount of precipitate formed in each well. This is commonly done using laser nephelometry, which measures light scattering caused by insoluble particles.[16] Alternatively, after filtration or centrifugation of the plate, the concentration of the dissolved compound in the supernatant can be measured by UV-Vis spectroscopy or HPLC.[17][18]
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Caption: Kinetic Solubility Workflow.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved compound is paramount for reliable solubility data.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity.[17][19] A reversed-phase HPLC method with UV detection is typically suitable for aromatic compounds like Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate. The method should be validated for linearity, accuracy, and precision.
-
UV-Vis Spectroscopy: This method can be used for high-throughput kinetic solubility assays.[17][20] It is faster than HPLC but less specific and may be prone to interference from other components in the sample. A calibration curve must be generated to relate absorbance to concentration.
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely. A tabular format is recommended for easy comparison of solubility across different solvents.
Table 2: Example Solubility Data Table
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
|---|---|---|---|---|
| Water (pH 7.4) | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Ethanol | 25 | Experimental Value | Calculated Value | Thermodynamic |
| DMSO | 25 | Experimental Value | Calculated Value | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Kinetic |
| ... | ... | ... | ... | ... |
Interpretation: The collected data will provide a comprehensive solubility profile. Low aqueous solubility (<10 µg/mL) might indicate potential bioavailability challenges, necessitating formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions. High solubility in organic solvents can be advantageous for purification and certain formulation approaches.
Conclusion
Determining the solubility of Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a critical step in its evaluation as a potential drug candidate. This guide has provided a robust framework for this process, from theoretical prediction to practical, step-by-step experimental protocols. By systematically evaluating its solubility in a range of pharmaceutically relevant solvents, researchers can gain invaluable insights to guide formulation development, predict in vivo behavior, and ultimately, de-risk the drug development process. The application of both thermodynamic and kinetic methods will provide a holistic understanding of this crucial physicochemical property, paving the way for informed and successful drug design and development.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
LibreTexts. (2021). Polarity and Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
Ciobanu, A. M., & Popa, L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 395-401. [Link]
-
Jain, A., et al. (2015). Importance of Solubility and Solubility Enhancement Techniques. Journal of Medical and Pharmaceutical Allied Sciences, 4(1), 1-10. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Homework.Study.com. How does polarity affect solubility?[Link]
-
Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 98-105. [Link]
-
Slideshare. solubility experimental methods.pptx. [Link]
-
Chemistry For Everyone. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
PCBIS. Thermodynamic solubility. [Link]
-
BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid. [Link]
-
Burdick & Jackson. Polarity Index. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
IJPPR. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. [Link]
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polarity Index [macro.lsu.edu]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 12. organometallics.it [organometallics.it]
- 13. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. improvedpharma.com [improvedpharma.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Discovery and Therapeutic Potential of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxane scaffold is a privileged motif in medicinal chemistry, integral to numerous compounds with significant pharmacological activities. This technical guide delves into the discovery of a specific, promising class of these compounds: Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate and its analogs. We will explore the synthetic pathways to this core structure, analyze the biological activities of key derivatives, and discuss the structure-activity relationships that govern their therapeutic potential. This document serves as a comprehensive resource for researchers engaged in the development of novel therapeutics, particularly in the realms of oncology and neuroprotection.
Introduction: The Significance of the Benzodioxane Scaffold
The 1,4-benzodioxane ring system is a recurring structural feature in a multitude of biologically active molecules. Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive scaffold for the design of ligands that can interact with high specificity and affinity to biological targets.[1][2] Derivatives of 1,4-benzodioxane have demonstrated a wide array of pharmacological effects, including α1-adrenoceptor antagonism, and potential as anticancer and antibacterial agents.[1][2] The strategic placement of functional groups on the benzodioxane core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a fertile ground for drug discovery.
This guide focuses on a particular substitution pattern: the 8-amino-5-carboxylate moiety on the 2,3-dihydrobenzo[b][3][4]dioxine framework. The presence of an amino group at the 8-position and a carboxylate ester at the 5-position offers multiple points for chemical modification, enabling the exploration of a broad chemical space and the optimization of therapeutic properties.
Synthesis of the Core Scaffold and its Analogs
The synthesis of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate and its analogs can be approached through a multi-step sequence, starting from readily available precursors. The following protocols are based on established synthetic methodologies for related benzodioxane structures.
Synthesis of the Core Intermediate: Methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate
A key intermediate in the synthesis of the target compounds is the corresponding methyl ester. A reliable synthetic route to this intermediate has been reported in the literature.
Experimental Protocol:
-
Reaction Setup: To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide (DMF), add 1,2-dibromoethane.
-
Reaction Conditions: Stir the reaction mixture under reflux for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the mixture with water and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product. Purify the crude product by a suitable method, such as column chromatography, to obtain Methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate.
Synthesis of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
The synthesis of the target compound involves the nitration of the core intermediate followed by reduction of the nitro group to an amine.
Experimental Protocol:
-
Nitration: Treat Methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group at the 8-position.
-
Reduction: Reduce the resulting nitro-intermediate using a suitable reducing agent, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon, to yield Methyl 8-amino-2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate.
-
Transesterification (Optional): If the ethyl ester is desired, the methyl ester can be converted to the ethyl ester via transesterification by heating in ethanol in the presence of an acid or base catalyst. Alternatively, the corresponding carboxylic acid can be directly esterified with ethanol.
Synthesis of Analogs
The core structure of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate provides several avenues for analog synthesis:
-
Modification of the Amino Group: The 8-amino group can be acylated, alkylated, or converted to other functional groups to explore the impact of this substituent on biological activity.
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters or amides.
-
Substitution on the Benzene Ring: Further substitution on the aromatic ring can be explored to modulate the electronic and steric properties of the molecule.
General Protocol for Amide Analog Synthesis:
-
Hydrolysis: Hydrolyze Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
Amide Coupling: Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.
Caption: Synthetic workflow for Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate and its analogs.
Biological Evaluation and Therapeutic Potential
Analogs of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate have shown promise in several therapeutic areas, most notably as anticancer agents.
Anticancer Activity: PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway and has emerged as a significant target in cancer therapy.[5] Inhibitors of PARP1 can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
A significant discovery in this area is the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a close analog of the core structure, as a potent inhibitor of PARP1.[3][5] This finding strongly suggests that the 8-amino-2,3-dihydrobenzodioxine-5-carboxylate scaffold is a promising starting point for the development of novel PARP1 inhibitors.
Quantitative Data on a Key Analog:
| Compound | Target | IC50 (µM) |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8[3][5] |
Experimental Protocol: PARP1 Inhibition Assay
A common method to assess PARP1 inhibitory activity is a recombinant PARP1 enzyme assay.
-
Assay Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a histone-coated plate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubation: Incubate the plate at room temperature to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection: After incubation, wash the plate and add streptavidin-HRP. Following another incubation and wash, add a TMB substrate.
-
Data Analysis: Measure the absorbance at a specific wavelength and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP1 enzyme activity.
Sources
- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid ethyl ester | 191024-16-5 [amp.chemicalbook.com]
- 5. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z of 2,3-Dihydrobenzodioxine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzo[b][1][2]dioxine, often referred to as 1,4-benzodioxan, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure, combined with the potential for diverse substitutions, has made it a cornerstone in the development of numerous therapeutic agents. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these versatile compounds, offering field-proven insights for professionals in drug discovery and development.
The 2,3-Dihydrobenzodioxine Core: A Foundation for Bioactivity
The 2,3-dihydrobenzodioxine moiety is a bicyclic structure where a benzene ring is fused to a 1,4-dioxane ring. This arrangement imparts a unique conformational rigidity that is advantageous for specific and high-affinity binding to biological targets. Its versatility allows it to serve as a key pharmacophore in drugs targeting a range of conditions, from cardiovascular diseases to cancer.[3]
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Define the structure using nodes and edges C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Dioxine ring C1 -- O1; O1 -- C7; C7 -- C8; C8 -- O2; O2 -- C2;
// Double bonds in benzene ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; } DOT Caption: Core structure of 2,3-Dihydrobenzo[b][1][2]dioxine.
Synthesis Strategies: Crafting the Benzodioxine Scaffold
The construction of the 2,3-dihydrobenzodioxine ring is a critical step in the synthesis of its derivatives. The most common and reliable method involves the Williamson ether synthesis, typically starting from a catechol (1,2-dihydroxybenzene) and a suitable 1,2-dihaloethane.
Mechanism: Williamson Ether Synthesis
This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The catechol is first treated with a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide. This dianion then attacks the electrophilic carbon of the 1,2-dihaloethane, displacing the halide ions in a stepwise manner to form the dioxane ring.
// Nodes Reactants [label="Catechol + 1,2-Dibromoethane", fillcolor="#F1F3F4"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Dianionic Catecholate (Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2_Step1 [label="First SN2 Attack", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="2-(2-Bromoethoxy)phenolate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2_Step2 [label="Intramolecular SN2 Cyclization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2,3-Dihydrobenzo[b][1][2]dioxine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Intermediate [label="Deprotonation", arrowhead=vee]; Base -> Intermediate [style=invis]; Intermediate -> SN2_Step1 [label="Nucleophilic Attack", arrowhead=vee]; SN2_Step1 -> Intermediate2 [arrowhead=vee]; Intermediate2 -> SN2_Step2 [arrowhead=vee]; SN2_Step2 -> Product [arrowhead=vee]; } DOT Caption: Workflow of the Williamson ether synthesis for the benzodioxine core.
Alternative Synthetic Routes
While the Williamson ether synthesis is the workhorse, other methods have been developed. For instance, palladium-catalyzed tandem reactions, such as the oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols, offer a one-step route to functionalized derivatives.[4][5] These advanced methods can provide higher stereoselectivity and allow for the introduction of diverse functional groups.[5]
Detailed Protocol: Synthesis of a Doxazosin Intermediate
A key intermediate for drugs like Doxazosin is (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)(piperazin-1-yl)methanone. Here is a representative protocol for its synthesis:
-
Bromination of Methyl Acrylate: Start with the bromination of methyl acrylate to form the corresponding dibromoester.
-
Formation of the 1,4-Dioxane Ring: React the dibromoester with pyrocatechol in the presence of a base to form the 1,4-dioxane ring.
-
Ester Cleavage: Cleave the methyl ester using a reagent like lithium hydroxide (LiOH) to yield the carboxylic acid.
-
Formation of Acetyl Chloride: Convert the carboxylic acid to its more reactive acetyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).
-
Amidation with Piperazine: React the acetyl chloride with an excess of piperazine. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl byproduct, leading to the desired product.[6]
Pharmacological Applications and Key Derivatives
The 2,3-dihydrobenzodioxine scaffold is most famously associated with α-adrenergic receptor antagonists. However, its derivatives have shown a wide range of biological activities, including anticancer and PARP inhibitory effects.
α-Adrenergic Receptor Antagonists
Many benzodioxine derivatives are potent antagonists of α1-adrenergic receptors, which are crucial in regulating smooth muscle tone in blood vessels and the prostate.[7][8] This activity is the basis for their use in treating hypertension and benign prostatic hyperplasia (BPH).[9][10]
-
Doxazosin: A quinazoline derivative featuring the benzodioxine moiety, Doxazosin is a competitive α1-antagonist.[9] It causes vasodilation of arterioles and veins, leading to a decrease in total peripheral resistance and blood pressure.[9][11] In BPH, it relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow.[8]
-
Alfuzosin: Another quinazoline-based α1-blocker, Alfuzosin, is used to treat BPH.[12][13] Although it is a nonselective α1-blocker, it exhibits a degree of uroselectivity due to its preferential concentration in the prostate.[14][15] This leads to a favorable side-effect profile, particularly concerning cardiovascular effects.[14]
// Nodes NE [label="Norepinephrine (NE)", shape=ellipse, fillcolor="#FBBC05"]; Alpha1_Receptor [label="α1-Adrenergic Receptor\n(on Smooth Muscle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Doxazosin [label="Doxazosin / Alfuzosin\n(Antagonist)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq_Protein [label="Gq Protein Activation", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C (PLC) Activation", fillcolor="#F1F3F4"]; IP3_DAG [label="↑ IP₃ & DAG", fillcolor="#F1F3F4"]; Ca_Release [label="↑ Intracellular Ca²⁺", fillcolor="#F1F3F4"]; Contraction [label="Smooth Muscle Contraction\n(Vasoconstriction / Prostate Tone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle Relaxation\n(Vasodilation / Improved Urine Flow)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges NE -> Alpha1_Receptor [label="Binds to", arrowhead=vee]; Alpha1_Receptor -> Gq_Protein [label="Activates", arrowhead=vee]; Gq_Protein -> PLC [arrowhead=vee]; PLC -> IP3_DAG [arrowhead=vee]; IP3_DAG -> Ca_Release [arrowhead=vee]; Ca_Release -> Contraction [arrowhead=vee]; Doxazosin -> Alpha1_Receptor [label="Blocks", arrowhead=tee, color="#EA4335", style=dashed]; Alpha1_Receptor -> Relaxation [label="Leads to", style=dashed, arrowhead=vee]; } DOT Caption: Mechanism of α1-adrenergic blockade by benzodioxine derivatives.
Anticancer Activity
Recent research has unveiled the potential of 2,3-dihydrobenzodioxine derivatives as anticancer agents. Their mechanisms of action are diverse and include:
-
PARP1 Inhibition: Certain 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[16] Inhibiting PARP1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.[16]
-
α1d-Adrenoreceptor Dependent Activity: The anticancer effects of some benzodioxine derivatives in prostate cancer cells have been linked to their interaction with the α1d-adrenoreceptor subtype.[2][17]
-
Induction of Apoptosis and Cell Cycle Arrest: Novel hybrids of 1,4-benzodioxane and imidazolium salts have demonstrated significant cytotoxic activity against various human tumor cell lines.[18][19] These compounds can inhibit cell proliferation by inducing G0/G1 phase cell cycle arrest and apoptosis.[19]
-
MetAP2 Inhibition: Some 1,3,4-oxadiazole derivatives bearing a 1,4-benzodioxane substituent have shown strong inhibitory effects on MetAP2, an enzyme that plays a crucial role in cell proliferation and tumor growth.[20]
Structure-Activity Relationships (SAR)
The biological activity of 2,3-dihydrobenzodioxine derivatives is highly dependent on the nature and position of substituents on both the aromatic and dioxane rings.
-
Role of Dioxane Oxygens: Studies have shown that the two oxygen atoms in the dioxane ring may play different roles in receptor binding. The oxygen at position 1 might be involved in a direct interaction with the receptor, while the oxygen at position 4 appears to be more important for maintaining the optimal conformation for binding.[7]
-
Stereochemistry: Chirality is a critical factor influencing the activity and selectivity of these compounds. For many α1-adrenergic antagonists, the (S)-enantiomer is significantly more potent.[2] However, a reversed enantioselectivity has been observed for some derivatives, where the (R)-enantiomer shows higher affinity, particularly for the α1d-AR subtype, which is linked to anticancer activity.[2][17]
-
Substituents on the Aromatic Ring: The substitution pattern on the benzene ring can modulate the affinity and selectivity for different receptor subtypes. For example, modifications can lead to compounds with high affinity and selectivity for the α1a-adrenoreceptor subtype or, conversely, for the α1d subtype.[21]
Comparative Activity of Key Derivatives
| Compound Class | Target(s) | Therapeutic Application | Key SAR Insights |
| Quinazoline Derivatives (e.g., Doxazosin) | α1-Adrenergic Receptors | Hypertension, BPH | The quinazoline and benzodioxine moieties are crucial for high-affinity binding to α1-receptors.[9][10] |
| Piperidinyl Derivatives | α1- and β-Adrenergic Receptors | Hypertension | Activity is specific to the (2S, 2R) enantiomers.[22] |
| Benzodioxine-Carboxamides | PARP1 | Cancer | The carboxamide group is a key interacting moiety with the PARP1 active site.[16] |
| Imidazolium Salt Hybrids | Multiple (induces apoptosis) | Cancer | A 2-methyl-benzimidazole ring and specific substitutions on the imidazolium nitrogen are important for cytotoxicity.[18][19] |
Future Perspectives
The 2,3-dihydrobenzodioxine scaffold continues to be a fertile ground for drug discovery. Current research is focused on:
-
Developing Subtype-Selective Ligands: Designing derivatives with high selectivity for specific α1-adrenoreceptor subtypes (α1a, α1b, α1d) to minimize side effects and target specific tissues more effectively.[21][23]
-
Exploring Novel Therapeutic Areas: Expanding the application of these derivatives beyond their traditional roles, with a strong focus on oncology,[20][24] neurodegenerative diseases, and inflammatory conditions.
-
Leveraging Advanced Synthesis: Employing modern synthetic methodologies to create more complex and diverse libraries of benzodioxine derivatives for high-throughput screening.[4]
The proven track record and ongoing research into 2,3-dihydrobenzodioxine derivatives underscore their enduring importance in medicinal chemistry. Their unique structural and electronic properties will undoubtedly lead to the discovery of new and improved therapeutic agents in the years to come.
References
- Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. Farmaco Sci.
- Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed.
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxin-2-yl)(piperazin-1-yl)methanone. Stack Exchange. Available at:
- Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry.
-
A New Synthesis of 2,3-Dihydrobenzo[1][2]dioxine and 3,4-Dihydro-2H-benzo[1][2]oxazine Derivatives by Tandem Palladium-Catalyzed O. American Chemical Society. Available at:
- Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. PubMed.
- Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed.
- Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts. ResearchGate.
- Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed.
- Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts. PubMed.
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Available at:
- Doxazosin. StatPearls - NCBI Bookshelf.
- Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. J Pharm Sci.
- Antihypertensive Activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935). PubMed.
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC - NIH. Available at: [Link]
- Doxazosin: Mechanism, Adverse Effects and Dosage. Urology Textbook.
- Alfuzosin: Mechanism, Adverse Effects and Dosage. Urology Textbook.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
- Doxazosin: Package Insert / Prescribing Information / MOA. Drugs.com.
- Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis. PubMed Central.
- Doxazosin. PubChem.
- Alfuzosin hydrochloride synthesis. ChemicalBook.
- Mechanism of Action of Doxazosin. Pharmacy Freak.
- What is the mechanism of Alfuzosin Hydrochloride? Patsnap Synapse.
-
A New Synthesis of 2,3-Dihydrobenzo[1][2]dioxine and 3,4-Dihydro-2 H -benzo[1][2]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. ResearchGate. Available at:
- Alfuzosin. PubChem.
- Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate.
- Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Thieme.
- Application of 2,3-Benzodioxine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Benchchem.
- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
Sources
- 1. Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. Alfuzosin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]pip eridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate in Modern Organic Synthesis
The Strategic Utility of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate in Modern Organic Synthesis
For Immediate Release: Application Note AN2026-01
Abstract
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is a highly functionalized aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its unique trifunctional nature, possessing an aromatic amine, an ethyl ester, and a dihydrobenzodioxine core, makes it a versatile intermediate for the synthesis of complex molecular architectures. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this valuable compound, with a particular focus on its role as a key intermediate in the synthesis of the antidepressant drug Vilazodone. Detailed, field-proven protocols for its multi-step synthesis and subsequent coupling reactions are presented, underpinned by mechanistic insights and characterization data.
Introduction: A Building Block of Strategic Importance
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of amino and carboxylate functionalities on this core, as seen in Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Figure 1), provides orthogonal handles for a variety of chemical transformations. The primary amine can readily participate in nucleophilic substitution, amide bond formation, and diazotization reactions, while the ethyl ester is amenable to hydrolysis, amidation, and reduction. This inherent reactivity profile makes it a sought-after precursor for the construction of diverse chemical libraries and targeted drug candidates.
One of the most notable applications of this building block is in the synthesis of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[3][4] The structural framework of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate provides a significant portion of the final drug molecule, highlighting its critical role in the manufacturing process.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 191024-16-5[5] |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the protons of the dioxine ring (typically in the 4.2-4.4 ppm region), the ethyl group of the ester (a quartet around 4.3 ppm and a triplet around 1.3 ppm), and the amino group protons.
-
¹³C NMR: The spectrum should display signals for the aromatic carbons, the carbons of the dioxine ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-O and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 223.0845, with characteristic fragmentation patterns.
Synthetic Protocols
The synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and widely practiced approach involves the initial synthesis of a nitrated precursor, followed by the reduction of the nitro group to the desired primary amine.
Synthesis of the Nitro Precursor: Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
The synthesis of the key nitro-intermediate can be achieved through a two-step process starting from commercially available materials.
Figure 2: Synthetic workflow for the preparation of the nitro precursor.
Protocol 1: Synthesis of Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Step 1: Nitration of Ethyl 3,4-dihydroxybenzoate
-
Reagents and Equipment:
-
Ethyl 3,4-dihydroxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
-
Procedure: a. In a round-bottom flask, dissolve Ethyl 3,4-dihydroxybenzoate in concentrated sulfuric acid at 0 °C with stirring. b. Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the temperature below 5 °C. c. After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. d. Carefully pour the reaction mixture onto crushed ice. e. Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield Ethyl 3,4-dihydroxy-2-nitrobenzoate.
Step 2: Cyclization with 1,2-Dibromoethane
-
Reagents and Equipment:
-
Ethyl 3,4-dihydroxy-2-nitrobenzoate
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Heating mantle with temperature control
-
Condenser
-
-
Procedure: a. To a solution of Ethyl 3,4-dihydroxy-2-nitrobenzoate in DMF, add anhydrous potassium carbonate. b. Add 1,2-dibromoethane to the mixture. c. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Reduction to Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
The reduction of the aromatic nitro group to a primary amine is a critical step. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.[6]
Figure 3: Workflow for the catalytic hydrogenation of the nitro precursor.
Protocol 2: Catalytic Hydrogenation of the Nitro Precursor
-
Reagents and Equipment:
-
Procedure: a. In a hydrogenation vessel, dissolve Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate in a suitable solvent such as ethanol or ethyl acetate. b. Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% of the substrate. c. Seal the vessel and purge with hydrogen gas several times. d. Pressurize the vessel with hydrogen gas (typically 50-60 psi). e. Stir the reaction mixture vigorously at room temperature. f. Monitor the reaction by observing the cessation of hydrogen uptake. g. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. h. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. i. Concentrate the filtrate under reduced pressure to yield the crude Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. The product can be further purified by recrystallization if necessary.
Application in the Synthesis of a Vilazodone Precursor
The primary utility of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is demonstrated in its role as a key fragment for the synthesis of Vilazodone.[7] This involves a nucleophilic substitution reaction with another key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[8][9]
Figure 4: Coupling reaction to form a Vilazodone precursor.
Protocol 3: Coupling with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
-
Reagents and Equipment:
-
Procedure: a. In a round-bottom flask, combine Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, and a base such as potassium carbonate or triethylamine in DMF. b. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. c. Monitor the reaction for the formation of the desired product by TLC or LC-MS. d. After completion, cool the mixture and pour it into water. e. Extract the product with an appropriate organic solvent. f. Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo. g. Purify the residue by column chromatography to yield the coupled product, a direct precursor to Vilazodone.
Conclusion
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is a building block with significant potential in synthetic organic chemistry, particularly for the construction of pharmacologically active molecules. The protocols detailed in this application note provide a reliable and reproducible pathway for its synthesis and subsequent utilization. The strategic positioning of its functional groups allows for a modular approach to the synthesis of complex targets, as exemplified by its role in the synthesis of Vilazodone. Researchers and professionals in the field are encouraged to explore the versatility of this compound in their synthetic endeavors.
References
- BenchChem. (2025).
- Dawson, L. A., & Watson, J. M. (2009). Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders. CNS neuroscience & therapeutics, 15(2), 107–117.
- Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-248.
-
PubChem. (n.d.). Ethyl 3,4-Dihydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013). CN103159749A - Synthesis method for antidepressant drug vilazodone.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Semantic Scholar. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
- Data in Brief. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. 21, 485-500.
- Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. 54(3), 522-530.
-
Ataman Kimya. (n.d.). ETHYL 3 4-DIHYDROXYBENZOATE. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Retrieved from [Link]
- Google Patents. (2021). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
- Nature Communications. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. 14(1), 4811.
-
NIST WebBook. (n.d.). Ethyl 3,4-dihydroxybenzoate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. BenchChem Scientific.
- Nature Communications. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. 14(1), 3986.
- ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-262.
-
ResearchGate. (2014). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 143612-79-7 | Product Name : 3-(4-Chlorobutyl)indole-5-carbonitrile. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-(4-Chlorobutyl)indole-5-carbonitrile. Retrieved from [Link]
-
Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]
Sources
- 1. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 2. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 5. anaxlab.com [anaxlab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate
Application Notes and Protocols for Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and application of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (CAS No: 191024-16-5). This compound serves as a valuable building block in medicinal chemistry, particularly as a scaffold for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[2][3] The protocols detailed herein are intended for researchers, scientists, and drug development professionals, offering step-by-step methodologies and the scientific rationale behind key experimental choices.
Introduction and Scientific Context
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is a substituted benzodioxine derivative. The benzodioxine moiety is recognized as a "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds.[1] The presence of an amino group and a carboxylate ester provides versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries.
Notably, the core structure of this molecule is related to known inhibitors of PARP1, a key enzyme in the DNA damage response pathway.[4] PARP1 inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] The protocols in this guide will, therefore, include an application section on how this compound can be utilized in the context of screening for novel PARP1 inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is provided below.
| Property | Value | Source |
| CAS Number | 191024-16-5 | [7] |
| Molecular Formula | C₁₁H₁₃NO₄ | Inferred |
| Molecular Weight | 223.23 g/mol | Inferred |
| Predicted Boiling Point | 404.5 ± 45.0 °C | [8] |
| Predicted Density | 1.275 ± 0.06 g/cm³ | [8] |
| Physical Form | Solid | [9] |
Safety, Handling, and Storage
3.1 Hazard Identification
As an aromatic amine, this compound should be handled with care. Aromatic amines as a class can be toxic and may cause skin, eye, and respiratory irritation.[10][11]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
3.2 Recommended Precautions
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
If handling large quantities or if dust is generated, a respirator may be necessary.
-
-
Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.[12]
3.3 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
3.4 Storage
Experimental Protocols
4.1 Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
The most plausible synthetic route to the target compound is the reduction of the corresponding nitro compound, Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. Two common and effective methods for this transformation are presented below: catalytic hydrogenation and reduction with tin(II) chloride.
Method 1: Catalytic Hydrogenation
This is often a cleaner method with a more straightforward work-up.[14]
-
Reaction Scheme:
-
Materials:
-
Step-by-Step Protocol:
-
In a hydrogenation flask, dissolve Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or at a set pressure on a Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[15]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Method 2: Reduction with Tin(II) Chloride
This method is a robust alternative, especially when hydrogenation equipment is not available.[14][16]
-
Reaction Scheme:
-
Materials:
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur, so cooling in an ice bath may be necessary.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH > 10). Tin salts will precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
4.2 Purification
The crude product can be purified by either recrystallization or column chromatography.
Method 1: Recrystallization
-
Principle: This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.
-
Solvent Selection: A good solvent will dissolve the compound when hot but not when cold. For aromatic esters and amines, suitable solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures of these with hexanes.[17]
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Method 2: Column Chromatography
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column.
-
Step-by-Step Protocol:
-
Prepare a slurry of silica gel in the initial, less polar eluent mixture and pack it into a column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dry powder onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
4.3 Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the protons of the dioxine ring, the ethyl group of the ester, and the amino group.
-
¹³C NMR: The spectrum will show the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the carbons of the dioxine ring, the ester carbonyl, and the ethyl group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O and C-N stretching vibrations.[18]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
-
Application in PARP1 Inhibition Assays
This compound is a suitable starting point for investigating potential PARP1 inhibitory activity. Below are generalized protocols for enzymatic and cellular assays.
5.1 PARP1 Enzymatic Assay (Fluorometric)
This assay measures the consumption of NAD⁺, a co-substrate of PARP1.[5][19]
-
Principle: The assay quantifies the remaining NAD⁺ after the enzymatic reaction. A decrease in NAD⁺ levels corresponds to PARP1 activity. Inhibitors will result in higher levels of remaining NAD⁺.
-
Workflow Diagram:
Caption: Workflow for a PARP1 enzymatic assay.
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound in assay buffer. A typical starting concentration might be 10 mM in DMSO, which is then further diluted.
-
Add the compound dilutions or a vehicle control (e.g., DMSO in assay buffer) to the wells of a microplate.
-
Add a mixture of recombinant human PARP1 enzyme and activated DNA to each well.
-
Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a solution of β-NAD⁺ to each well.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal according to the instructions of a commercial NAD⁺ detection kit.
-
Measure the fluorescence on a plate reader. The signal is inversely proportional to PARP1 activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5.2 Cellular PARP1 Activity Assay (Western Blot)
This assay measures the levels of poly(ADP-ribose) (PAR) in cells, which is the product of PARP1 activity.[5]
-
Principle: PARP1 inhibitors will reduce the amount of PAR produced in response to DNA damage.
-
Workflow Diagram:
Caption: Workflow for a cellular PARP1 activity assay.
-
Step-by-Step Protocol:
-
Seed cells (e.g., a cancer cell line) in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or an alkylating agent) for a short period.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with a primary antibody that recognizes PAR.
-
Wash the membrane and incubate with an appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities for PAR and normalize them to the loading control to determine the extent of PARP1 inhibition.
-
References
-
Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Pharmaceuticals (Basel).
-
Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017). PLoS One.
-
Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. BenchChem.
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2021). Bioorg Chem.
-
PARP - Assay-Protocol. Creative Diagnostics.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
-
Enzolution PARP1 Assay System. BellBrook Labs.
-
PARP1 Activity Assay. Tulip Biolabs.
-
Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. Semantic Scholar.
-
PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal.
-
An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. (2004). Anal Biochem.
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
-
Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022). Front Chem.
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
-
A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation. BenchChem.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2024). ACS Chem Health Saf.
-
SDS 2001 - Aromatic Amine DECONtamination Solution.indd. SKC Inc.
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
-
Selective hydrogenation of nitroaromatic compounds. a. ResearchGate.
-
Supporting Information. The Royal Society of Chemistry.
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2022). STAR Protoc.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
-
The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Stevens Institute of Technology.
-
Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
-
Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate.
-
Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
-
PARP Assay | Quantitative Measure of PARP1 Activity. Sapient Bio.
-
PARP Activity Assay Kit. ATCC.
-
ETHYL 8-AMINO-7-CHLORO-2,3-DIHYDROBENZO[B][1][2]DIOXINE-5-CARBOXYLATE. ChemCD. 20
-
8-Amino-2,3-dihydrobenzo[1][2]dioxine-5-carboxylic acid ethyl ester. ChemicalBook.
-
ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. Anax Laboratories.
-
Ethyl 8-amino-7-(furan-2-yl)-5,6-dihydrothieno[2,3-b]benzo[h]quinoline-9-carboxylate. (2016). IUCrData.
-
8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid. Sigma-Aldrich.
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorg Chem.
-
13C NMR Chemical Shifts. Organic Chemistry Data.
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). PubMed.
-
Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid. PrepChem.com.
-
Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. PrepChem.com.
-
13-C NMR Chemical Shift Table.pdf.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PARP assay [assay-protocol.com]
- 7. anaxlab.com [anaxlab.com]
- 8. 8-Amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid ethyl ester | 191024-16-5 [amp.chemicalbook.com]
- 9. 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid | 66411-22-1 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. international.skcinc.com [international.skcinc.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemcd.com [chemcd.com]
Application Notes and Protocols: In Vitro Profiling of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
Authored by: Senior Application Scientist
Introduction: The Benzodioxan Scaffold as a Privileged Structure in Drug Discovery
The 1,4-benzodioxan ring system is a recurring motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands for a diverse range of biological targets.[1] Molecules incorporating this structure have been successfully developed as agonists and antagonists for various receptors, including neuronal nicotinic, serotoninergic, and notably, α₁-adrenergic receptors.[1] Furthermore, derivatives of the benzodioxan scaffold have demonstrated potential as anticancer and antibacterial agents.[1][2]
This document provides detailed application notes and protocols for the in vitro evaluation of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate (CAS 191024-16-5).[3][4] Given the well-established activity of structurally related benzodioxan derivatives as α₁-adrenergic receptor antagonists, the primary focus of these protocols will be on characterizing the interaction of this compound with α₁-adrenoceptors.[5] Additionally, a general protocol for assessing cytotoxic potential is included to provide a broader preliminary profile of the compound's biological activity.
These protocols are designed for researchers in pharmacology, medicinal chemistry, and drug development to enable a robust preliminary assessment of this compound's in vitro activity.
Part 1: α₁-Adrenergic Receptor Binding Assays
The initial step in characterizing the interaction of a compound with a receptor is to determine its binding affinity. This is typically achieved through competitive radioligand binding assays. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Scientific Rationale
α₁-Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate physiological responses to norepinephrine and epinephrine.[6] There are three subtypes: α₁A, α₁B, and α₁D.[6] Many benzodioxan derivatives exhibit antagonist activity at these receptors. A competitive binding assay will determine if Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate binds to these receptors and with what affinity (expressed as the inhibition constant, Ki).
Experimental Workflow: α₁-Adrenergic Receptor Binding
Caption: Workflow for the α₁-Adrenergic Receptor Competitive Binding Assay.
Protocol: [³H]-Prazosin Competitive Binding Assay
This protocol is designed to determine the binding affinity of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate for the α₁-adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Commercially available or prepared from cell lines stably expressing human α₁A, α₁B, or α₁D adrenergic receptors.
-
Radioligand: [³H]-Prazosin (a non-subtype-selective α₁ antagonist).
-
Test Compound: Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Phentolamine (10 µM) or another suitable α₁-antagonist.
-
96-well Plates: For setting up the assay.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Fluid.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of cell membranes, 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.25 nM), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of cell membranes, 50 µL of [³H]-Prazosin, and 50 µL of 10 µM phentolamine.
-
Competitive Binding: 50 µL of cell membranes, 50 µL of [³H]-Prazosin, and 50 µL of the test compound at various concentrations.
-
Run all conditions in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value |
| Cell Membrane Concentration | 10-20 µg protein/well |
| [³H]-Prazosin Concentration | ~0.25 nM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| Non-specific Antagonist | 10 µM Phentolamine |
Part 2: Functional Antagonist Assay - Calcium Mobilization
Following the confirmation of binding, a functional assay is crucial to determine whether the compound acts as an antagonist (blocks the receptor's function) or an agonist (activates the receptor).
Scientific Rationale
α₁-Adrenergic receptors are coupled to the Gq/11 G-protein.[6] Activation of this pathway leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators. An antagonist will block the Ca²⁺ release induced by an agonist like phenylephrine.
Signaling Pathway: α₁-Adrenergic Receptor
Caption: Gq-coupled signaling pathway of the α₁-adrenergic receptor.
Protocol: FLIPR Calcium Mobilization Assay
This protocol uses a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure changes in intracellular calcium.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing an α₁-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Calcium-sensitive Dye: Fluo-4 AM or a similar dye.
-
Probenecid: An anion-exchange transport inhibitor that helps retain the dye inside the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Phenylephrine or another suitable α₁-agonist.
-
Test Compound: Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating:
-
Plate the cells in the black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
During the last 15-20 minutes of dye loading, add serial dilutions of the test compound to the wells.
-
Also include wells with buffer only (agonist control) and a known antagonist (positive control).
-
-
Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the α₁-agonist (e.g., phenylephrine at its EC₈₀ concentration) to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence signal for 1-2 minutes.
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
For antagonist mode, plot the percentage of inhibition of the agonist response versus the logarithm of the test compound's concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀.
-
The IC₅₀ can be converted to a functional inhibition constant (Kb) using the Schild equation if a full Schild analysis is performed.
| Parameter | Typical Value |
| Cell Seeding Density | 20,000 - 40,000 cells/well |
| Dye Loading Time | 60 minutes |
| Compound Pre-incubation | 15-20 minutes |
| Agonist | Phenylephrine (at EC₈₀) |
| Instrument | FLIPR or equivalent |
Part 3: General Cytotoxicity Assay - MTT Assay
It is always prudent to assess a compound's general cytotoxicity to ensure that the effects observed in receptor-based assays are not due to cell death.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The intensity of the purple color is proportional to the number of viable, metabolically active cells.
Protocol: MTT Cell Viability Assay
Materials:
-
Cell Line: A relevant cell line (e.g., HEK293, or a cancer cell line if exploring anticancer potential).
-
MTT Reagent: 5 mg/mL in PBS.
-
Test Compound: Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear plates.
-
Plate Reader (570 nm).
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include vehicle-only controls.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. Based on the activities of structurally related benzodioxan compounds, a thorough investigation of its effects on α₁-adrenergic receptors is warranted. The combination of receptor binding and functional assays will elucidate the compound's affinity and efficacy at these targets, while the cytotoxicity assay will provide essential information about its safety profile at the cellular level. These foundational assays will guide further preclinical development and mechanistic studies.
References
-
Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. PubMed. [Link]
-
Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents. ResearchGate. [Link]
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]
-
α-Adrenoceptor assays. PubMed. [Link]
-
(PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]
-
Alpha-1 adrenergic receptor antagonists. ResearchGate. [Link]
-
Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. [Link]
-
Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology. [Link]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anaxlab.com [anaxlab.com]
- 4. 8-Amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid ethyl ester | 191024-16-5 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes and Protocols for In Vivo Evaluation of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Benzodioxine Scaffolds in Central Nervous System Disorders
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant agents with a range of pharmacological activities. Derivatives of this versatile scaffold have shown promise in modulating central nervous system (CNS) targets, including those implicated in psychosis and anxiety. The ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate backbone, in particular, presents a unique chemical framework for the development of novel therapeutic agents. The strategic placement of an amino group and a carboxylate ester on the benzodioxine ring offers opportunities for fine-tuning receptor interactions and pharmacokinetic properties.
This guide provides a comprehensive framework for the in vivo investigation of ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate derivatives, with a focus on assessing their potential antipsychotic and anxiolytic activities. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for preclinical drug development programs.
Part 1: Preclinical In Vivo Study Design: A Strategic Approach
A well-designed in vivo study is paramount for obtaining meaningful and translatable data. The following considerations are crucial for the successful evaluation of novel benzodioxine derivatives.
Animal Model Selection
The choice of animal model is critical and should be guided by the specific research question. For assessing antipsychotic and anxiolytic potential, rodent models are widely used and have demonstrated predictive validity for clinical efficacy.[3]
-
For Antipsychotic-like Activity:
-
Pharmacological Models: These models utilize psychotomimetic agents to induce behaviors relevant to psychosis in rodents.[4] Commonly used agents include:
-
Dopamine agonists (e.g., amphetamine, apomorphine): These induce hyperlocomotion and stereotyped behaviors, which can be attenuated by antipsychotic drugs.[5]
-
NMDA receptor antagonists (e.g., phencyclidine (PCP), ketamine): These agents produce a broader range of symptoms, including deficits in sensorimotor gating, which are relevant to schizophrenia.[4]
-
-
-
For Anxiolytic-like Activity:
-
Conflict-based Models: These models rely on the natural aversion of rodents to open, brightly lit spaces.
-
Elevated Plus Maze (EPM): This is a widely used and validated test to assess anxiety-like behavior.[6][7][8][9] Anxiolytic compounds increase the time spent in the open arms.
-
Light-Dark Box Test: This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.
-
-
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines established by the local Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. Minimizing animal stress and ensuring their welfare is a primary ethical responsibility.
Compound Formulation: Overcoming Solubility Challenges
Many novel chemical entities, including potentially the ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate derivatives, exhibit poor water solubility.[2][10] This presents a significant challenge for in vivo administration. A suitable formulation is essential to ensure adequate bioavailability and reliable experimental outcomes.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water. | Simple to prepare. | Potential for precipitation upon injection; solvent toxicity at high concentrations. |
| Surfactant-based Systems | Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.[2] | Can significantly increase solubility. | Potential for toxicity and immune reactions with some surfactants. |
| Suspensions | Micronized drug particles suspended in a vehicle (e.g., 0.5% carboxymethylcellulose). | Suitable for a wide range of compounds. | Requires careful particle size control for consistent absorption. |
| Lipid-based Formulations | Self-emulsifying drug delivery systems (SEDDS) or solutions in oils.[11][12] | Can enhance oral bioavailability by promoting lymphatic uptake. | More complex to develop and characterize. |
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
-
Solubility Screening: Determine the solubility of the test compound in various pharmaceutically acceptable solvents and surfactants.
-
Vehicle Preparation:
-
For a typical vehicle, a mixture of DMSO, Tween 80, and saline can be used. A common ratio is 10% DMSO, 10% Tween 80, and 80% saline.
-
First, dissolve the required amount of the test compound in DMSO.
-
Add Tween 80 to the solution and vortex until a clear solution is obtained.
-
Slowly add saline to the mixture while vortexing to prevent precipitation.
-
-
Final Concentration: Adjust the final volume with saline to achieve the desired drug concentration for dosing. The final concentration of DMSO and Tween 80 should be kept as low as possible to minimize potential side effects.
Part 2: In Vivo Behavioral Assays: Step-by-Step Protocols
The following protocols provide detailed methodologies for assessing the antipsychotic and anxiolytic-like effects of ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate derivatives.
Assessment of Antipsychotic-like Activity: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[1] Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.[13]
Diagram 1: Experimental Workflow for Prepulse Inhibition (PPI) Test
Caption: Workflow for the Prepulse Inhibition (PPI) test.
Protocol 2: Prepulse Inhibition (PPI) Test
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to measure the animal's startle response.
-
Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.[14]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Acclimation Period: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[15]
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).[14]
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75, 80, 85 dB, 20 ms duration) precedes the startle pulse by a short interval (e.g., 100 ms).[1]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle amplitude is recorded for each trial.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 [13]
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to the vehicle control.
-
Table 2: Representative Data from a PPI Study
| Treatment Group | Dose (mg/kg) | % PPI (75 dB Prepulse) | % PPI (80 dB Prepulse) | % PPI (85 dB Prepulse) |
| Vehicle | - | 35 ± 5 | 50 ± 6 | 65 ± 7 |
| Test Compound A | 1 | 45 ± 6 | 60 ± 7 | 75 ± 8 |
| Test Compound A | 3 | 55 ± 7 | 70 ± 8 | 85 ± 9 |
| Positive Control | 1 | 58 ± 6 | 72 ± 7 | 88 ± 8 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Assessment of Anxiolytic-like Activity: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs.[6][7][8][9] The test is based on the natural aversion of rodents to open and elevated spaces.[9]
Diagram 2: Experimental Workflow for the Elevated Plus Maze (EPM) Test
Caption: Workflow for the Elevated Plus Maze (EPM) test.
Protocol 3: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[7] The maze is typically made of a non-porous material for easy cleaning.
-
Animals: Male or female mice (e.g., BALB/c) or rats.
-
Procedure:
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries: % Time in Open Arms = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100 % Open Arm Entries = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] x 100
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
-
Table 3: Representative Data from an EPM Study
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | - | 20 ± 3 | 25 ± 4 | 30 ± 5 |
| Test Compound B | 5 | 35 ± 4 | 40 ± 5 | 32 ± 4 |
| Test Compound B | 10 | 45 ± 5 | 50 ± 6 | 28 ± 5 |
| Positive Control | 1 | 50 ± 6 | 55 ± 7 | 29 ± 6 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Total arm entries are reported to rule out confounding effects on locomotor activity.
Part 3: Mechanistic Insights and Future Directions
While behavioral assays provide valuable information on the overall pharmacological effect of a compound, further studies are necessary to elucidate the underlying mechanism of action.
Potential Molecular Targets
The benzodioxine scaffold is known to interact with various CNS receptors. For antipsychotic and anxiolytic effects, the following targets are of particular interest:
-
Dopamine D2 Receptors: Antagonism at D2 receptors is a hallmark of typical antipsychotic drugs.[3]
-
Serotonin 5-HT2A Receptors: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to their improved side-effect profile.[4]
-
Serotonin 5-HT1A Receptors: Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects.
-
GABAA Receptors: Positive allosteric modulation of GABAA receptors is the mechanism of action of benzodiazepines, a major class of anxiolytics.[16]
Diagram 3: Potential Signaling Pathways for CNS Modulation
Caption: Potential mechanisms of action for benzodioxine derivatives.
Concluding Remarks
The ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate scaffold holds considerable promise for the development of novel CNS-active agents. The systematic in vivo evaluation outlined in this guide, from strategic study design and robust formulation development to the implementation of validated behavioral assays, provides a clear path for advancing these derivatives through the preclinical pipeline. By combining these behavioral studies with subsequent mechanistic investigations, researchers can unlock the full therapeutic potential of this exciting class of compounds.
References
-
Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2024). Methods in Molecular Biology. Available at: [Link]
-
Elevated plus maze protocol. (2023). protocols.io. Available at: [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. Available at: [Link]
-
Elevated plus maze protocol v1. (2023). ResearchGate. Available at: [Link]
-
PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. (n.d.). VBSPU. Available at: [Link]
-
Animal models for the evaluation of antipsychotic agents. (2022). Fundamental & Clinical Pharmacology. Available at: [Link]
-
MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. (n.d.). Crawley Lab. Available at: [Link]
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mouse Phenotype. Available at: [Link]
-
Pre-Pulse Inhibition Startle Protocol. (n.d.). Med Associates Inc.. Available at: [Link]
-
Screening of antipsychotic drugs in animal models. (n.d.). Tel Aviv University. Available at: [Link]
-
Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). protocols.io. Available at: [Link]
-
In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. (2015). MedChemComm. Available at: [Link]
-
Preclinical models of antipsychotic drug action. (2012). British Journal of Pharmacology. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). ISRN Pharmaceutics. Available at: [Link]
-
Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). Journal of Visualized Experiments. Available at: [Link]
-
Optimizing the Formulation of Poorly Water-Soluble Drugs. (2014). ResearchGate. Available at: [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (2006). Future4200. Available at: [Link]
-
Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. (2019). Molecules. Available at: [Link]
Sources
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vbspu.ac.in [vbspu.ac.in]
- 6. protocols.io [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
- 13. protocols.io [protocols.io]
- 14. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 15. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 16. Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Application Note: Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic use of molecular scaffolds that offer both structural rigidity and multiple points for chemical diversification is paramount. Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (CAS No: 191024-16-5) emerges as a highly valuable building block for medicinal chemists.[3][4] Its unique architecture, featuring a conformationally restricted benzodioxine core, a nucleophilic aromatic amine, and a modifiable ethyl ester, provides an ideal platform for constructing compound libraries aimed at a variety of biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging this scaffold in medicinal chemistry programs, with a particular focus on its role in developing serotonergic agents.
Physicochemical Properties and Strategic Value
The utility of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate lies in the distinct reactivity of its functional groups, which can be addressed with high chemoselectivity.
| Property | Value |
| Chemical Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 191024-16-5[3][4] |
| Appearance | Solid |
| Key Features | Rigid Scaffold, Nucleophilic Amine, Carboxylate Handle |
-
The Benzodioxine Core: This bicyclic system imparts conformational rigidity, which is crucial for presenting appended pharmacophoric elements in a precise spatial orientation for optimal interaction with a biological target. This reduces the entropic penalty upon binding, potentially leading to higher affinity. It is a known privileged scaffold in ligands targeting G protein-coupled receptors (GPCRs).[5][6]
-
The C8-Amino Group: As a primary aromatic amine, this group is a versatile nucleophile. It serves as the principal vector for diversification, readily participating in reactions to form amides, sulfonamides, ureas, and carbamates, or engaging in metal-catalyzed cross-coupling reactions.
-
The C5-Ethyl Ester: This group acts as a stable precursor to a carboxylic acid.[7] It can be selectively hydrolyzed (saponified) to unmask the carboxylate, which can then be used in amide bond formations or serve as a key interaction point with a receptor. The ester itself can also be converted directly to an amide. This dual functionality allows for extensive structure-activity relationship (SAR) studies.[8][9]
Caption: Key reactive sites of the scaffold.
Core Application: Scaffold for 5-HT₁ₐ Receptor Ligands
The serotonin 1A (5-HT₁ₐ) receptor is a well-validated target for treating central nervous system (CNS) disorders such as anxiety and depression.[10] The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a recurring motif in potent and selective 5-HT₁ₐ receptor ligands. This is exemplified by its structural similarity to key fragments of drugs like Vilazodone, which combines selective serotonin reuptake inhibition with 5-HT₁ₐ partial agonism.[11] The subject compound provides an excellent starting point for exploring novel chemical matter targeting this receptor.
The general pharmacophore for many 5-HT₁ₐ ligands consists of an aromatic head (the benzodioxine), a central linker, and a terminal basic amine (often a piperazine). Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is an ideal precursor for the aromatic head, where the C8-amine can be elaborated to introduce the linker and basic amine components.
Experimental Protocols for Library Synthesis
The following protocols provide a framework for the systematic chemical modification of the scaffold. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Acylation of the Aromatic Amine
This protocol describes the formation of an amide bond at the C8-amino position, a fundamental step in building out a chemical series.
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. Using an acid chloride provides a highly reactive species for efficient acylation. The inclusion of a non-nucleophilic base like triethylamine (TEA) is critical to scavenge the HCl generated in situ, preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants and reagents.
Step-by-Step Methodology:
-
Preparation: To a solution of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (e.g., 4-chlorobutyryl chloride, 1.1 eq) dropwise over 5 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acylated product.
Protocol 2: Saponification of the Ethyl Ester
This protocol details the conversion of the C5-ethyl ester to the corresponding carboxylic acid, opening a new avenue for derivatization.
Rationale: Ester hydrolysis under basic conditions (saponification) is a standard transformation. A mixture of THF and water ensures solubility for both the organic substrate and the inorganic base (LiOH). Lithium hydroxide is often preferred over sodium hydroxide for its higher solubility in mixed organic-aqueous systems and reduced tendency to cause side reactions. The reaction is monitored by TLC, and upon completion, the product is isolated by acidic work-up, which protonates the carboxylate salt to yield the neutral carboxylic acid, causing it to precipitate.
Step-by-Step Methodology:
-
Preparation: Dissolve the ethyl ester starting material (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Reaction: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitoring: Check for the disappearance of the starting material by TLC.
-
Work-up: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Isolation: Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the desired carboxylic acid, 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. anaxlab.com [anaxlab.com]
- 4. 8-Amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid ethyl ester | 191024-16-5 [amp.chemicalbook.com]
- 5. New 5-HT1A receptor agonists possessing 1,4-benzoxazepine scaffold exhibit highly potent anti-ischemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid | 66411-22-1 [sigmaaldrich.cn]
- 8. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cell-based assays with compounds derived from Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
An Application and Protocol Guide for the Cellular Characterization of Novel 2,3-Dihydrobenzodioxine Derivatives
Introduction: Unlocking the Potential of the 2,3-Dihydrobenzodioxine Scaffold
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and synthetic tractability have made it a cornerstone for developing novel therapeutics. Notably, derivatives such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as lead compounds for potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, highlighting the scaffold's potential in oncology.[3]
This guide, designed for researchers in drug discovery and cell biology, provides a comprehensive framework for the systematic evaluation of novel compound libraries derived from Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. We present a tiered, logical workflow of cell-based assays, moving from broad cytotoxicity screening to detailed mechanism of action (MoA) studies. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices.
Section 1: Primary Screening for Bioactivity: Viability and Cytotoxicity Assessment
The initial step in characterizing a new compound library is to identify "hits"—compounds that exhibit biological activity at a defined concentration. This is typically achieved through high-throughput screening (HTS) using robust and reproducible assays that measure fundamental aspects of cell health.[4][5] We will focus on two complementary endpoints: metabolic activity and membrane integrity.
Protocol 1.1: MTT Assay for Cellular Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] A decrease in signal indicates a reduction in viable, active cells.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the benzodioxine derivatives. Replace the existing medium with 100 µL of medium containing the desired compound concentrations.
-
Vehicle Control: Include wells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO).
-
Positive Control: Include wells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine).
-
Untreated Control: Include wells with cells in medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 1.2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with compromised plasma membranes.[8][9] An increase in LDH activity in the culture supernatant is a direct indicator of cell death.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 1.1).
-
Control Preparation:
-
Maximum LDH Release Control: Add a lysis solution (e.g., 1% Triton X-100) to untreated wells 45 minutes before collecting the supernatant.[8]
-
Vehicle and Untreated Controls: As described in the MTT protocol.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Absorbance Measurement: Add 50 µL of the stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation: Primary Screening Results
The results from a primary screen are often summarized to quickly identify promising candidates for further study.
| Compound ID | Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| BZD-001 | 10 | 98.2 ± 4.5 | 3.1 ± 2.0 |
| BZD-002 | 10 | 45.1 ± 3.8 | 52.5 ± 4.1 |
| BZD-003 | 10 | 12.5 ± 2.1 | 85.3 ± 5.5 |
| BZD-004 | 10 | 89.7 ± 5.0 | 8.9 ± 2.8 |
| Vehicle | 0.1% DMSO | 100 ± 3.2 | 0 ± 1.5 |
Section 2: Potency Determination and Lead Prioritization
Once active compounds are identified, the next step is to determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀). This value is critical for comparing compounds and selecting leads for MoA studies.
Workflow: From Hit Identification to IC₅₀ Determination
Caption: Workflow from primary screening to lead selection.
Protocol 2.1: Generating an IC₅₀ Curve
This protocol uses the MTT assay as an example, but the same principle applies to any quantifiable biological readout.
-
Cell Seeding: Plate cells as described in Protocol 1.1.
-
Compound Preparation: Prepare a serial dilution series for each "hit" compound. A common approach is an 8-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Treatment and Incubation: Treat cells with the dilution series, including vehicle controls. Incubate for the predetermined time (e.g., 48 hours).
-
Assay and Measurement: Perform the MTT assay as described in Protocol 1.1.
-
Data Analysis:
-
Convert absorbance values to percentage inhibition relative to vehicle controls.
-
Plot percentage inhibition against the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.
-
Data Presentation: IC₅₀ Values for Lead Compounds
| Compound ID | IC₅₀ (µM) (MTT Assay, 48h) |
| BZD-002 | 8.7 |
| BZD-003 | 1.2 |
| Staurosporine | 0.05 |
Section 3: Elucidating the Mechanism of Action (MoA)
After identifying potent compounds, the focus shifts to understanding how they exert their effects. Key questions include: Do they stop cell division (cytostatic) or do they kill cells (cytotoxic)? If they kill cells, is it through a programmed process like apoptosis?
Investigating Effects on Cell Proliferation
A reduction in viable cells can be due to cell death or an arrest of proliferation. The EdU incorporation assay directly measures DNA synthesis, providing a clear picture of the anti-proliferative effects of a compound.[10]
Protocol 3.1.1: EdU Cell Proliferation Assay
This method uses "click chemistry" to detect the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.[11][12] It is faster and requires less harsh conditions than the traditional BrdU assay.
-
Cell Seeding and Treatment: Plate cells in a 96-well plate (preferably optically clear bottom for imaging) and treat with compounds at relevant concentrations (e.g., 1x and 5x IC₅₀) for a period shorter than one full cell cycle (e.g., 24 hours).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Permeabilization:
-
Remove the medium and wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.5% Triton® X-100 for 20 minutes.
-
-
Click Reaction: Wash cells and add the click-reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's protocol. Incubate for 30 minutes in the dark.
-
Nuclear Staining: Wash cells and counterstain nuclei with a DNA dye like Hoechst 33342 or DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating) relative to the total number of cells (Hoechst-positive).
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. It is characterized by a cascade of events including the activation of caspase enzymes and the fragmentation of genomic DNA.[13][14]
Caption: Key events in the apoptotic signaling cascade.
Protocol 3.2.1: Caspase-3/7 Activity Assay
This is a fluorogenic or luminogenic assay that measures the activity of the key executioner caspases, Caspase-3 and Caspase-7. Their activation is a central event in the apoptotic cascade.[14]
-
Cell Seeding and Treatment: Plate cells in a 96-well, solid white or black plate. Treat with lead compounds for a time determined by kinetic studies (e.g., 6, 12, 24 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add the caspase-3/7 reagent (containing a DEVD peptide substrate linked to a reporter molecule) directly to each well.
-
Incubation: Mix gently on a plate shaker and incubate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be done in parallel using a viability assay like CellTiter-Glo®) and express as fold-change over the vehicle control.
Protocol 3.2.2: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[14][15] The TdT enzyme labels the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[15]
-
Cell Seeding and Treatment: Plate cells on glass coverslips or in an imaging-compatible 96-well plate. Treat with compounds for a longer duration (e.g., 24-48 hours) to allow apoptosis to proceed to the final stages.
-
Fixation and Permeabilization: Fix and permeabilize cells as described in Protocol 3.1.1.
-
TUNEL Reaction:
-
Equilibrate cells with the TdT reaction buffer.
-
Add the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs, e.g., BrdUTP or fluorescein-dUTP).
-
Incubate in a humidified chamber for 1 hour at 37°C.
-
-
Staining and Imaging: Wash the cells, counterstain the nuclei with DAPI or Hoechst, and acquire images via fluorescence microscopy.
-
Analysis: Quantify the percentage of TUNEL-positive nuclei (apoptotic cells). Co-staining for active caspase-3 can be used to definitively distinguish apoptosis from necrosis.
Section 4: Advanced MoA Studies - Target-Specific Assays
Structural similarities of the benzodioxine scaffold to known pharmacophores may suggest potential molecular targets, such as G-Protein Coupled Receptors (GPCRs). GPCRs are a major class of drug targets that mediate cellular responses to a wide variety of external signals.[2][16]
Hypothetical Scenario: Investigating GPCR Modulation
If a benzodioxine derivative is hypothesized to target a Gq-coupled GPCR, a calcium mobilization assay can directly measure receptor activation.
Caption: Gq-coupled GPCR signaling leading to calcium release.
Protocol 4.1.1: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.[1][17] It utilizes calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) that exhibit increased fluorescence upon binding to Ca²⁺.[18][19]
-
Cell Preparation: Seed cells expressing the target GPCR into a 96-well or 384-well black-walled, clear-bottom plate.[18] Allow them to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-transport inhibitor that prevents dye leakage).[1][17]
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.[17]
-
-
Compound Preparation: Prepare a separate "source" plate containing the benzodioxine derivatives at 3-5x the final desired concentration.
-
Signal Measurement:
-
Place both the cell plate and the compound plate into an automated fluorescence plate reader (e.g., FLIPR®, FlexStation®).
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument automatically adds the compounds from the source plate to the cell plate.
-
Immediately measure the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against compound concentration to determine the half-maximal effective concentration (EC₅₀) for agonists.
Summary and Integrated Workflow
This guide outlines a systematic, multi-tiered approach to characterize novel compounds derived from Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. By progressing from broad screening to specific MoA and target-based assays, researchers can efficiently identify and prioritize lead candidates, build a comprehensive understanding of their biological effects, and accelerate the drug discovery process.
Caption: Integrated assay workflow for compound characterization.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Biological Methods, 9(1), e0001. Retrieved from [Link]
-
Staus, D. M., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Chemical Biology, 12(4), e83. Retrieved from [Link]
-
Duran, R. V., & Russo, M. (2014). Proliferation assays (BrdU and EdU) on skeletal tissue sections. Methods in Molecular Biology, 1130, 233-243. Retrieved from [Link]
-
Unal, H. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(13), e1842. Retrieved from [Link]
-
Krishnan, A., et al. (2020). Cell-based assays to identify novel retinoprotective agents. Methods in Molecular Biology, 2084, 259-272. Retrieved from [Link]
-
De Jong, L. A., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). TUNEL assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
Smith, L. L., et al. (2016). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 11(11), e0166699. Retrieved from [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5403. Retrieved from [Link]
-
González-Dopeso-Reyes, L., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1984. Retrieved from [Link]
-
Patel, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Retrieved from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. bioivt.com [bioivt.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Maximize your apoptosis analysis | Abcam [abcam.com]
- 15. TUNEL assay - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for the In Vivo Administration of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
Prepared by: Senior Application Scientist, Preclinical Development
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate is a heterocyclic compound featuring the 2,3-dihydro-1,4-benzodioxin core structure. This scaffold is present in numerous molecules with significant pharmacological activities. While direct in vivo data for this specific molecule is not extensively available in public literature, its structural elements suggest potential therapeutic applications. Derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated for a range of biological effects, including anti-inflammatory, hypotensive, and anticancer activities.
These application notes provide a comprehensive guide for the preclinical evaluation of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate in animal models. The protocols herein are designed to be adaptable and are grounded in established methodologies for preclinical drug development. The primary objective is to furnish researchers with a robust framework for conducting initial dose-range finding studies, determining the maximum tolerated dose (MTD), and establishing effective doses for subsequent efficacy studies.
Preclinical Rationale and Compound Characteristics
The 2,3-dihydro-1,4-benzodioxin moiety is a recognized pharmacophore, and its derivatives have been explored for various therapeutic targets. The presence of an amino group and a carboxylate ester in Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate suggests potential for diverse biological interactions and amenability to formulation development.
Table 1: Compound Characteristics
| Property | Data/Considerations | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | - |
| Molecular Weight | 223.23 g/mol | - |
| Solubility | Expected to be poorly soluble in aqueous media. Formulation development is critical for in vivo administration. | Inferred from structure |
| Potential Biological Activities | Anti-inflammatory, Anticancer, Hypotensive | Inferred from related compounds |
Formulation and Vehicle Selection
Given the anticipated poor aqueous solubility of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate, appropriate vehicle selection is paramount for achieving consistent and reproducible results in animal studies. The choice of vehicle should be guided by the route of administration and the physicochemical properties of the compound.
Table 2: Recommended Vehicles for Preclinical Studies
| Vehicle | Composition | Suitability | Considerations |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | Oral (gavage) | May require micronization of the test article to ensure homogeneity. |
| Solution for Parenteral Administration | 20% (v/v) Dimethyl sulfoxide (DMSO), 40% (v/v) Polyethylene glycol 400 (PEG400), 40% (v/v) Saline | Intravenous (IV), Intraperitoneal (IP) | DMSO concentration should be minimized to avoid potential toxicity.[1][2] The final solution should be clear and free of precipitation. |
| Oil-based Formulation | Corn oil or Sesame oil | Oral (gavage), Subcutaneous (SC) | Suitable for lipophilic compounds. May enhance oral bioavailability for certain compounds.[3] |
Protocol for Preparation of an Aqueous Suspension (0.5% CMC)
-
Preparation of 0.5% CMC Vehicle:
-
Slowly add 0.5 g of sodium carboxymethylcellulose to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until a clear, viscous solution is formed. This may take several hours.
-
-
Preparation of Dosing Formulation:
-
Weigh the required amount of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
-
If necessary, micronize the compound using a mortar and pestle to achieve a fine powder.
-
Gradually add the 0.5% CMC vehicle to the powder while triturating to form a smooth paste.
-
Continue to add the vehicle incrementally until the final desired concentration is reached.
-
Stir the suspension continuously before and during dose administration to ensure homogeneity.
-
Dose-Range Finding (DRF) Studies
Prior to conducting efficacy studies, it is essential to perform a dose-range finding study to determine the safety and tolerability of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. The primary goals are to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[4][5]
Rationale for Starting Dose Selection
In the absence of direct in vivo data for the title compound, a starting dose can be rationally estimated based on data from structurally related molecules.
-
A study on 2-[[N-(aminocarbonyl)-N-hydroxyamino]methyl]-1,4-benzodioxan derivatives reported oral activity in a dog model at a dose of 1.0 mg/kg.[6]
-
A study on ethyl-2-amino-pyrrole-3-carboxylates demonstrated in vivo efficacy in a mouse xenograft model with oral administration of 10 mg/kg.[7]
Based on this information, a conservative starting dose for a dose-escalation study in mice is proposed at 1 mg/kg .
Dose Escalation Strategy
A well-designed DRF study should include multiple dose levels to establish a dose-response relationship.[4] A common approach is to use dose increments of 2x or 3x until signs of toxicity are observed.[4]
Table 3: Proposed Dose Escalation Scheme for DRF Study in Mice
| Dose Group | Dose (mg/kg) | Rationale |
| 1 | Vehicle Control | To assess the effect of the vehicle alone. |
| 2 | 1 | Conservative starting dose based on related compounds. |
| 3 | 3 | 3-fold increase from the starting dose. |
| 4 | 10 | A dose level where efficacy was observed for a related compound class. |
| 5 | 30 | Further dose escalation to identify potential toxicity. |
| 6 | 100 | High dose to challenge the MTD. |
Animals should be closely monitored for clinical signs of toxicity, changes in body weight, and food/water intake.
Figure 1: Workflow for a Dose-Range Finding (DRF) Study.
Administration Protocols
The following are detailed, step-by-step protocols for common routes of administration in mice and rats. These protocols are based on established guidelines and best practices.[7][8][9][10][11][12][13][14][15][16][17][18]
Protocol 1: Oral Gavage in Mice and Rats
Oral gavage is a standard method for precise oral administration of a test compound.[13][14][17][18]
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[13][14]
-
Syringes (sized appropriately for the dosing volume).
-
Animal scale.
-
Dosing formulation.
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and rats.[14]
-
Measure the length of the gavage tube from the tip of the animal's nose to the last rib and mark the tube to prevent insertion too deep.
-
-
Restraint:
-
Mice: Scruff the mouse firmly to immobilize the head and body.
-
Rats: Hold the rat near the thoracic region, supporting the lower body. Gently extend the head back to create a straight line through the neck and esophagus.[14]
-
-
Tube Insertion:
-
Insert the gavage needle into the diastema (gap between incisors and molars) of the mouth.
-
Gently advance the tube along the upper palate towards the esophagus. The animal should swallow as the tube passes. The tube should advance smoothly without resistance.[13]
-
If resistance is met, do not force the tube. Withdraw and re-attempt.
-
-
Administration:
-
Once the tube is in place, administer the formulation slowly and steadily.
-
After administration, gently remove the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes.[17]
-
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
IV injection allows for direct administration into the systemic circulation, bypassing absorption barriers.[6][9][10][12]
Materials:
-
Sterile syringes (0.3-1.0 mL).[9]
-
A warming device (e.g., heat lamp or warming pad).
-
A restraint device for mice.
-
70% isopropyl alcohol and sterile gauze.
Procedure:
-
Animal Preparation:
-
Restraint:
-
Place the mouse in a suitable restraint device, allowing the tail to be accessible.
-
-
Vein Identification and Preparation:
-
Wipe the tail with 70% alcohol.
-
Identify one of the two lateral tail veins.
-
-
Needle Insertion and Injection:
-
With the bevel of the needle facing up, insert the needle parallel to the vein at a shallow angle.[12]
-
A successful insertion may result in a "flash" of blood in the needle hub.
-
Slowly inject the solution. There should be no resistance, and the vein may blanch as the solution is administered.[12]
-
If resistance or swelling is observed, withdraw the needle and re-attempt at a more proximal site on the tail.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice and Rats
IP injection is a common route for administering substances that are not suitable for IV injection.[7][8][11][15][16]
Materials:
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[8]
-
Sterile syringes.
-
70% isopropyl alcohol and sterile gauze.
Procedure:
-
Animal Preparation:
-
Restraint:
-
Mice: Scruff the mouse and tilt its head slightly downwards.
-
Rats: Use a two-person technique where one person restrains the rat while the other performs the injection. Alternatively, a one-person technique with the rat wrapped in a towel can be used.[8]
-
-
Injection Site Identification:
-
The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
-
Needle Insertion and Injection:
-
Wipe the injection site with 70% alcohol.
-
Insert the needle with the bevel facing up at a 30-40 degree angle to the abdominal wall.[8]
-
Gently aspirate to ensure a blood vessel or organ has not been punctured. If blood or other fluid appears, withdraw the needle and use a fresh syringe and needle to inject at a different site.[11]
-
Inject the solution at a steady rate.
-
-
Post-Injection Care:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of discomfort or adverse reactions.
-
Figure 2: Comparison of Common Administration Routes.
Conclusion
These application notes and protocols provide a foundational framework for the in vivo evaluation of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. Due to the lack of specific data for this compound, a systematic dose-range finding study is a critical first step. The provided protocols for formulation and administration are based on established best practices to ensure data quality and animal welfare. Careful observation and documentation are essential throughout all phases of in vivo testing to accurately characterize the pharmacokinetic and pharmacodynamic profile of this novel compound.
References
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
Intraperitoneal Injection in Rats. (n.d.). Queen's University. Retrieved from [Link]
-
SOP: Mouse Intravenous Injections. (2017, December 12). Virginia Tech Research and Innovation. Retrieved from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC. Retrieved from [Link]
- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazie, 57(12), 800-807.
-
Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. (n.d.). The University of Queensland. Retrieved from [Link]
- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: an overview of frequently applied approaches. Part 1. Pharmazeutische Industrie, 64(8), 800-807.
-
Intravenous Tail Vein Injections. (2022, June). Texas Tech University IACUC. Retrieved from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). ResearchGate. Retrieved from [Link]
-
Intraperitoneal Injection (Rats) - Standard Operating Procedure #2. (2022, December 12). Queen's University. Retrieved from [Link]
- Al-Adwani, S., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 12(1), 1805221.
- Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
- Ferreira, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
-
SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech Research and Innovation. Retrieved from [Link]
-
Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories. Retrieved from [Link]
-
Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. (2020, September 14). ResearchGate. Retrieved from [Link]
-
Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. Retrieved from [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope. Retrieved from [Link]
-
Vehicles for Animal Studies. (n.d.). Gad Consulting Services. Retrieved from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018, March 8). ResearchGate. Retrieved from [Link]
- Lowe, P. J., et al. (2012). Practical approaches to dose selection for first-in-human clinical trials with novel biopharmaceuticals. mAbs, 4(4), 437-448.
- Hagedorn, M., et al. (2022).
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf. Retrieved from [Link]
- Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
-
How to extrapolate result from in vitro (ug/mL) to in vivo?. (2014, February 1). ResearchGate. Retrieved from [Link]
-
In Vivo Assay Guidelines. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
- Al-Huniti, N., et al. (2021). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. The AAPS Journal, 23(2), 36.
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July 6). FDA. Retrieved from [Link]
- Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(11), 1530-1536.
- Khan, I., & Saqib, M. (2011). DOSE ESTIMATION, CONVERSION AND TRANSLATION FROM ANIMAL TO HUMAN AND HUMAN TO ANIMAL FOR CLINICAL AND ANIMAL STUDIES. International Journal of Biology and Biotechnology, 8(2), 245-252.
-
Ethyl 8-amino-7-(furan-2-yl)-5,6-dihydrothieno[2,3-b]benzo[h]quinoline-9-carboxylate. (n.d.). IUCr. Retrieved from [Link]
Sources
- 1. 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | 4442-53-9 [chemicalbook.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. Perspectives on In Vitro to In Vivo Extrapolations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 2-[[N-(Aminocarbonyl)-N-hydroxyamino]methyl]-1,4- benzodioxan as orally active 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]
- 9. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]
- 10. [2401.03277] Quantitative in vitro to in vivo extrapolation for human toxicology and drug development [arxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exposure and dose selection | NC3Rs [nc3rs.org.uk]
Application Note & Protocol: A Guide to High-Throughput Screening of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Derivatives
This is an ambitious request that requires a comprehensive and in-depth response. I will now proceed to generate the detailed Application Notes and Protocols for the High-Throughput Screening of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate derivatives.
Abstract
The 1,4-benzodioxane scaffold is a versatile and enduring template in medicinal chemistry, contributing to a wide array of bioactive compounds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of a focused library of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate derivatives. These compounds are of significant interest due to their structural similarity to molecules with known biological activities, including but not limited to, antagonists at α1-adrenergic and serotonergic receptors, as well as potential anticancer and antibacterial agents.[1][2][3][4] This document outlines the strategic considerations and detailed protocols for assay development, primary and secondary screening, and data analysis, with an emphasis on ensuring scientific integrity and generating reliable, actionable results.
Introduction: The Rationale for Screening Benzodioxine Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[5][6][7] The selection of a focused library, such as derivatives of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate, is a strategic approach that leverages existing knowledge of the pharmacophore's potential. The benzodioxane moiety is a privileged scaffold, and its derivatives have shown promise in a variety of therapeutic areas.[1][3][4] A systematic HTS campaign of novel analogs allows for the exploration of the structure-activity relationship (SAR) and the identification of potent and selective modulators for a target of interest.
This guide will walk through the critical steps of an HTS campaign, from initial assay design to hit confirmation, providing both the "how" and the "why" behind each methodological choice.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution.[6][8] The workflow can be broadly categorized into assay development, primary screening, and secondary screening (hit confirmation and characterization).
Caption: A generalized workflow for a high-throughput screening campaign.
Phase 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay.[9][10] The choice between a biochemical and a cell-based assay format depends on the nature of the biological target and the desired information.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) and are ideal for studying direct molecular interactions.[5][11] They offer a controlled environment but may lack physiological relevance.
-
Cell-Based Assays: These assays use living cells and provide a more physiologically relevant context by assessing a compound's effect on a target within its natural cellular environment.[12] They can, however, be more complex to develop and interpret.
Protocol: Development of a Cell-Based Luciferase Reporter Assay
This protocol describes the development of a cell-based reporter gene assay, a common format in HTS, to identify modulators of a hypothetical transcription factor "TF-X".
Objective: To develop a robust, miniaturized (384-well format) cell-based assay to screen for inhibitors of TF-X activity.
Principle: A cell line is engineered to express a luciferase reporter gene under the control of a promoter containing TF-X binding sites. Activation of TF-X leads to luciferase expression, which can be quantified by measuring light output upon addition of a substrate. Inhibitors of TF-X will decrease the luminescent signal.
Materials:
-
HEK293 cells stably expressing the TF-X-luciferase reporter construct
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Test compounds (Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate derivatives) dissolved in DMSO
-
Positive control (known TF-X inhibitor)
-
Negative control (vehicle, 0.1% DMSO)
-
Bright-Glo™ Luciferase Assay System (or equivalent)
-
384-well white, solid-bottom assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK293-TF-X-luciferase cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 2.5 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate of the benzodioxine derivative library at a concentration of 10 mM in DMSO.
-
Using an automated liquid handler, perform serial dilutions to create a working compound plate. For a final assay concentration of 10 µM, the working solution should be at 2.5 mM (assuming a 250-fold dilution).
-
Transfer 100 nL of the compounds, positive control, and negative control (DMSO) to the respective wells of the cell plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the assay plates and the Bright-Glo™ reagent to room temperature.
-
Add 25 µL of the Bright-Glo™ reagent to each well using an automated dispenser.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Assay Validation: Ensuring Data Quality
Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it is suitable for HTS.[13] The Z'-factor is a key statistical parameter used to quantify the quality of an HTS assay.[14][15]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
Acceptance Criteria:
-
0 < Z' < 0.5: Marginal assay, may require further optimization.
-
Z' < 0: Unacceptable assay.
Protocol: Z'-Factor Determination
-
Prepare a 384-well plate with alternating columns of positive control (e.g., 160 wells) and negative control (e.g., 160 wells).
-
Follow the cell seeding, compound (control) addition, and luminescence reading steps as outlined in the assay development protocol.
-
Calculate the mean and standard deviation for both the positive and negative control wells.
-
Calculate the Z'-factor using the formula above.
-
Repeat this process on multiple days to assess assay reproducibility.
Phase 2: Primary Screening and Data Analysis
The primary screen involves testing the entire compound library at a single concentration to identify initial "hits".[18] This is a high-throughput process, and the data analysis pipeline must be robust and efficient.[19][20]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. selectscience.net [selectscience.net]
- 10. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 12. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. assay.dev [assay.dev]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. One moment, please... [eu-openscreen.eu]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. news-medical.net [news-medical.net]
- 19. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate
Technical Support Center: Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Overview of the Synthetic Pathway
The synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is typically achieved through a three-step sequence starting from a suitably substituted catechol derivative. The general workflow involves the formation of the dihydrobenzodioxine ring, followed by regioselective nitration, and finally, reduction of the nitro group to the target amine.
Caption: General synthetic workflow for the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part 1: Dioxane Ring Formation (Williamson Ether Synthesis)
Question 1: I am experiencing low yields during the initial cyclization step to form the ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. What are the likely causes?
Answer: This is a classic Williamson ether synthesis, and its success hinges on several critical parameters. Low yields are often traced back to issues with reagents, reaction conditions, or competing side reactions.
-
Purity of Starting Materials: Ensure your starting catechol, Ethyl 3,4-dihydroxy-2-nitrobenzoate, is pure and dry. The presence of water can hydrolyze the ester and interfere with the base. Similarly, the 1,2-dibromoethane or 1,2-dichloroethane should be free of contaminants.
-
Choice and Stoichiometry of Base: Potassium carbonate (K₂CO₃) is commonly used, but for less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) can significantly improve yields by increasing the nucleophilicity of the phenoxide ions. Use at least 2.2 equivalents of the base to ensure complete deprotonation of both hydroxyl groups.
-
Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is essential to dissolve the phenoxide salt and facilitate the Sₙ2 reaction. Ensure the solvent is anhydrous.
-
Temperature and Reaction Time: This reaction typically requires heating (reflux) to proceed at a reasonable rate.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition and side products.
-
Side Reactions: The primary competing reaction is the polymerization of the dihaloalkane or reaction with the solvent. Using the correct stoichiometry and maintaining a controlled temperature can minimize these pathways.
Question 2: My reaction stalls and I always have unreacted starting material, even after prolonged heating. What should I do?
Answer: This indicates a problem with reactivity.
-
Increase Base Strength: As mentioned, switch from K₂CO₃ to Cs₂CO₃. Cesium's larger ionic radius results in a "freer," more reactive phenoxide anion.
-
Add a Phase-Transfer Catalyst: In some cases, adding a catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the phenoxide from the solid base surface into the organic phase, accelerating the reaction.
-
Check Dihaloalkane Reactivity: 1,2-Dibromoethane is more reactive than 1,2-dichloroethane. Ensure you are using the appropriate reagent for your desired reactivity.
Part 2: Reduction of the 8-Nitro Group
Question 3: My reduction of the nitro group to the amine is either incomplete or results in multiple unidentified byproducts. How can I improve this step?
Answer: The reduction of an aromatic nitro group is a standard but sometimes delicate transformation. The choice of reducing agent is critical to avoid side reactions, especially with the ester functionality present.
-
Method 1: Catalytic Hydrogenation (Preferred for Cleanliness)
-
Catalyst: Palladium on carbon (10% Pd/C) is the most common and effective catalyst. Ensure the catalyst is of good quality and not poisoned.
-
Solvent: Ethanol, methanol, or ethyl acetate are excellent choices.
-
Pressure: While reactions can often run at atmospheric pressure (balloon), using a Parr hydrogenator at elevated pressure (e.g., 50 psi) can dramatically increase the reaction rate and drive it to completion.
-
Troubleshooting: If the reaction is sluggish, it could be due to catalyst poisoning. Ensure all reagents and solvents are free from sulfur or other common catalyst poisons. An acid catalyst (a few drops of acetic acid) can sometimes accelerate the reaction, but be cautious of potential ester hydrolysis.
-
-
Method 2: Chemical Reduction (e.g., SnCl₂ or Fe/HCl)
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a very reliable method. The primary challenge is the workup. After the reaction (typically in ethanol at reflux), a basic workup (e.g., with aqueous NaHCO₃ or NaOH) is required to precipitate tin salts (as tin hydroxide), which must be thoroughly removed by filtration (often through Celite) to avoid contaminating the final product. Incomplete removal of tin can complicate purification.
-
Iron in Acid (Fe/HCl or Fe/NH₄Cl): This is an older, but effective and inexpensive method. The reaction is heterogeneous and requires vigorous stirring. The workup involves neutralization and filtration to remove iron oxides. It can sometimes be less clean than other methods.
-
Question 4: I am concerned about reducing the ester group during the nitro reduction. Is this a valid concern?
Answer: The ethyl ester is generally stable under the most common nitro reduction conditions.
-
Catalytic Hydrogenation: This method is very mild and highly chemoselective for the nitro group. It will not affect the ester.
-
SnCl₂: This reagent is also highly selective for the nitro group and will not reduce the ester.
-
Harsh Reductants: Avoid powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄), which would readily reduce both the nitro group and the ester.
Experimental Protocols & Data
Reference Reaction Conditions
The table below summarizes typical conditions for each synthetic step. Yields are indicative and will vary based on scale and specific substrate purity.
| Step | Key Reagents | Solvent | Temperature | Typical Time | Approx. Yield |
| 1. Ring Formation | 1,2-Dibromoethane, K₂CO₃ | DMF | Reflux (~150 °C) | 10-16 h | 65-80% |
| 2. Nitro Reduction | A) 10% Pd/C, H₂ (50 psi) | Ethanol | Room Temp | 4-8 h | 90-98% |
| 2. Nitro Reduction | B) SnCl₂·2H₂O (5 eq.) | Ethanol | Reflux (~78 °C) | 3-6 h | 85-95% |
Detailed Protocol: Reduction of Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate using Catalytic Hydrogenation
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate
Technical Support Center: Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Welcome to the dedicated technical support guide for Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (CAS: 191024-16-5). This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate, notably used in the synthesis of Doxazosin.[1][3] This guide provides in-depth troubleshooting advice and detailed protocols to overcome common purification challenges, ensuring the high purity required for subsequent synthetic steps.
Overview of Purification Challenges
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is an aromatic amine and an ethyl ester. Its purification is often complicated by two main factors:
-
Oxidative Instability: The 8-amino group, being an electron-donating group on the benzene ring, makes the molecule susceptible to oxidation. This leads to the formation of colored impurities, often presenting as yellow, brown, or even dark-colored crude material.
-
Structurally Similar Impurities: As a synthetic intermediate, the crude product is frequently contaminated with unreacted starting materials or byproducts that share a similar benzodioxine core. These impurities can have closely related polarity, making separation by simple crystallization challenging.
This guide will address these core issues through a series of frequently asked questions and detailed procedural workflows.
Troubleshooting and FAQs
Question 1: My crude product is highly colored (yellow to dark brown). What causes this, and how can I fix it?
Answer:
This is the most common issue and is almost always due to the oxidation of the 8-amino group. Aromatic amines are notoriously sensitive to air and light, leading to the formation of highly colored quinone-imine type structures.
Causality: The lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the aromatic ring, making it highly susceptible to oxidation. Trace metals, acidic conditions, or prolonged exposure to air can catalyze this process.
Troubleshooting Steps:
-
Charcoal Treatment: The most effective method to remove these colored, polymeric impurities is by treatment with activated carbon (charcoal). These impurities are typically large, planar molecules that adsorb strongly onto the surface of the activated carbon.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like recrystallization.
-
Minimize Heat and Light Exposure: Avoid unnecessarily prolonged heating times and protect the material from direct light.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the crude, colored product in a suitable hot solvent (e.g., Ethanol or Isopropanol) to achieve full dissolution.
-
Allow the solution to cool slightly to prevent flash boiling upon addition of the charcoal.
-
Add activated carbon (typically 1-5% w/w relative to the crude product) to the solution.
-
Gently heat the mixture back to reflux with stirring for 10-15 minutes. Caution: Do not boil too vigorously, as this can cause bumping.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization in the filter funnel.
-
The resulting filtrate should be colorless or significantly lighter in color. Proceed immediately with crystallization as described in the protocols below.
Question 2: After recrystallization, my product purity is not improving, and I see a persistent spot on TLC with a similar Rf value. What is this impurity?
Answer:
This indicates the presence of a structurally related impurity that co-crystallizes with your product. The most likely culprit is the corresponding nitro-precursor, Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate , which is the immediate precursor in a typical synthetic route involving the reduction of a nitro group.
Causality: The nitro-precursor has a very similar benzodioxine scaffold. While the nitro group is more electron-withdrawing than the amino group, the overall size and shape of the molecule are comparable, allowing it to fit into the crystal lattice of the desired product.
Troubleshooting Workflow:
This scenario requires a purification technique with higher resolving power than recrystallization. Flash column chromatography is the recommended method.
Caption: Decision workflow for purification method selection.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of Hexanes and Ethyl Acetate is typically effective. The nitro-precursor is less polar and will elute first.
-
Scouting: Use TLC to determine the optimal solvent system. A good starting point is 20-30% Ethyl Acetate in Hexanes.
-
Elution:
-
Load the crude material onto the column (dry loading is preferred if solubility is an issue).
-
Begin elution with a lower polarity mixture (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities.
-
Increase the polarity (e.g., to 25% EtOAc/Hexanes) to elute the desired product.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for medium-polarity compounds. |
| Mobile Phase | Ethyl Acetate / Hexanes | Good resolving power for this class of compounds. |
| Typical Ratio | 20-40% Ethyl Acetate | Elutes the amino compound at a reasonable Rf (0.3-0.4). |
| Loading | Dry loading with silica | Prevents band broadening and improves separation. |
Question 3: My recovery from recrystallization is very low. How can I optimize the process?
Answer:
Low recovery is typically due to using an inappropriate solvent system or an excessive amount of solvent. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Causality: If the compound has moderate solubility in the cold solvent, a significant portion will remain in the mother liquor upon cooling, leading to yield loss. Using too much solvent will also keep more of the product dissolved even after cooling.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents. For this molecule, polar protic solvents or mixtures are often effective.
-
Use Minimal Solvent: Heat your chosen solvent and add it portion-wise to the crude material (also heated) until dissolution is just complete. Avoid adding a large excess.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out by rapid cooling can trap impurities.
Experimental Protocol: Optimized Recrystallization
-
Place the crude product in a flask.
-
In a separate flask, heat your chosen solvent (e.g., Isopropanol or Ethanol) to reflux.
-
Add the hot solvent to the crude product in small portions with swirling until the solid is fully dissolved.
-
If the solution is colored, perform the charcoal treatment as described previously.
-
Cover the flask and allow it to cool slowly to room temperature. You should see crystals begin to form.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
| Solvent System | Observation | Suitability |
| Isopropanol | Good solubility when hot, poor when cold. | Excellent |
| Ethanol | High solubility when hot, moderate when cold. | Good (may require a co-solvent) |
| Ethanol/Water | Highly soluble in hot ethanol, insoluble in water. | Excellent (add water as anti-solvent) |
| Ethyl Acetate | Moderate solubility even when cold. | Poor (high product loss) |
| Toluene | Good solubility when hot, poor when cold. | Good (useful for non-polar impurities) |
Summary Workflow for Purification
Caption: Comprehensive workflow from crude product to final analysis.
References
- Veeprho. (n.d.). Doxazosin Impurities and Related Compound.
- Daicel Pharma Standards. (n.d.). Doxazosin Impurities Manufacturers & Suppliers.
Technical Support Center: Optimization of Reaction Conditions for Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Derivatization
Welcome to the technical support center for the derivatization of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful modification of this versatile scaffold. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The aromatic amino group is a prime site for derivatization, allowing for the introduction of diverse functionalities through N-acylation, N-sulfonylation, and N-alkylation. These modifications are crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of the resulting compounds. However, the electron-rich nature of the benzodioxine ring system and the presence of multiple reactive sites can present unique challenges. This guide will address these challenges directly, providing clear, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing derivatization reactions on Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
Q1: Why is my N-acylation reaction with acyl chlorides or anhydrides giving low yields or multiple products?
A1: The 8-amino group on the benzodioxine ring is highly activating, making the entire aromatic system electron-rich and susceptible to side reactions. Low yields in N-acylation are often due to several factors:
-
Polysubstitution: The activated ring can undergo undesired electrophilic aromatic substitution (EAS) in addition to the desired N-acylation, especially under harsh conditions.
-
Oxidation: Anilines, particularly electron-rich ones, are prone to oxidation, which can lead to the formation of colored impurities and tar-like substances.[2]
-
Catalyst Deactivation: In Friedel-Crafts acylation, the basic amino group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating both the catalyst and the aromatic ring.[1]
To mitigate these issues, it is often recommended to protect the amino group by converting it to an amide (acetylation), which moderates its activating effect before attempting other substitutions on the aromatic ring.[3]
Q2: What are the best general conditions for N-acylation of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate?
A2: For a straightforward N-acylation, the use of acetic anhydride or an acyl chloride in the presence of a non-nucleophilic base is a reliable starting point.
-
Reagents: Acetic anhydride or a relevant acyl chloride (1.1-1.5 equivalents).
-
Base: Pyridine or triethylamine (2-3 equivalents) to scavenge the acid byproduct (HCl or acetic acid).
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Temperature: The reaction is typically carried out at 0 °C to room temperature. The reaction should be monitored closely, as excessive heat can promote side reactions.
Q3: I am attempting an N-sulfonylation. What are the key parameters to control?
A3: N-sulfonylation is generally a robust reaction. Key parameters include:
-
Reagents: An appropriate sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) is the most common reagent.
-
Base: An aqueous solution of a mild base like sodium carbonate or a stronger organic base like pyridine is typically used. A successful synthesis of a similar compound, N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide, was achieved using 10% aqueous sodium carbonate.[4][5]
-
Solvent: The reaction can often be performed in a biphasic system (e.g., an organic solvent with an aqueous base) or in a polar aprotic solvent like DMF.
-
Temperature: These reactions are often run at room temperature.
Q4: My N-alkylation reaction is not working. What are some alternative strategies?
A4: Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. A more controlled approach is often necessary:
-
Reductive Amination: Reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is a highly effective method for controlled mono-alkylation.
-
Alkylation of a Sulfonamide: A two-step approach involving initial N-sulfonylation provides a less basic sulfonamide intermediate. The sulfonamide can then be deprotonated with a strong base (e.g., lithium hydride, sodium hydride) and subsequently alkylated with an alkyl halide. This method offers excellent control and has been successfully applied to the 2,3-dihydro-1,4-benzodioxin-6-amine core.[4][5]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the derivatization of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Reagent Quality: Degradation of acylating/sulfonylating agent or wet solvent. 2. Insufficient Activation: For amide bond formation from a carboxylic acid, the activating agent (e.g., EDAC, DCC) may be insufficient or degraded. 3. Low Nucleophilicity of the Amine: While generally reactive, protonation of the amine by acidic byproducts can quench its nucleophilicity. | 1. Use freshly opened or purified reagents and anhydrous solvents. 2. Use a slight excess of the activating agent and consider the addition of an activator like HOBt. 3. Ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to neutralize any generated acid. |
| Formation of Multiple Products | 1. Polysubstitution on the Aromatic Ring: The high activation of the benzodioxine ring can lead to undesired electrophilic aromatic substitution. 2. Over-alkylation: In N-alkylation reactions, the product can be more nucleophilic than the starting material, leading to multiple alkylations. 3. Side Reactions of the Ester Group: The ethyl ester can potentially undergo hydrolysis or transamidation under harsh basic or acidic conditions. | 1. Perform the reaction at a lower temperature (0 °C or below). Consider protecting the amino group as an acetamide to reduce its activating influence before further ring substitutions.[3] 2. Use reductive amination for mono-alkylation or employ the N-sulfonylation followed by alkylation strategy. 3. Use mild reaction conditions and avoid prolonged exposure to strong acids or bases. Monitor the reaction closely by TLC or LC-MS to check for ester hydrolysis. |
| Reaction Mixture Turns Dark/Forms Tar | 1. Oxidation of the Aniline: Electron-rich anilines are susceptible to air oxidation, especially in the presence of acid or light.[2] 2. Decomposition at High Temperatures: The starting material or product may be thermally unstable. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Use degassed solvents. Acetylation of the amino group can also increase its stability against oxidation.[2] 2. Maintain a low reaction temperature and monitor for completion to avoid prolonged heating. |
| Difficult Product Purification | 1. Polar Byproducts: Unreacted starting materials or polar side products can co-elute with the desired product. 2. Residual Palladium Catalyst: If using palladium-catalyzed cross-coupling reactions for derivatization, removing the catalyst can be challenging. | 1. An acidic wash (e.g., dilute HCl) during workup will protonate the basic starting amine, allowing it to be removed in the aqueous phase.[2] For purification, consider alternative chromatography techniques like cation-exchange chromatography. 2. Use a palladium scavenger resin or filter the reaction mixture through a pad of Celite after the reaction is complete.[6] |
Logical Workflow for Troubleshooting a Failed N-Acylation Reaction
Caption: Troubleshooting workflow for N-acylation.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired derivative.
Protocol 1: N-Sulfonylation of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
This protocol is adapted from a similar synthesis of N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide.[4][5]
Workflow Diagram:
Caption: N-Sulfonylation experimental workflow.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate (1.0 equivalent) in a suitable organic solvent such as THF or acetone.
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium carbonate (Na₂CO₃) (2.0-3.0 equivalents).
-
Addition of Sulfonylating Agent: Slowly add the desired sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 1.1 equivalents) to the biphasic mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully acidify the mixture to pH ~2 with concentrated HCl.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with distilled water, and air-dry.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: N-Alkylation of the Sulfonamide Intermediate
This protocol describes the alkylation of the N-sulfonylated product from Protocol 1, adapted from a similar procedure.[4][5]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the N-sulfonylated product (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Carefully add a strong base such as lithium hydride (LiH) or sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., a 2-bromo-N-phenylacetamide derivative, 1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. Available at: [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. Available at: [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. SciELO. Available at: [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. Available at: [Link]
-
Synthesis of aminocarbonyl N-acylhydrazones by a three-component reaction of isocyanides, hydrazonoyl chlorides, and carboxylic acids. PubMed. Available at: [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Scale-up Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate
Technical Support Center: Scale-up Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this multi-step synthesis. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of scaling this process from the lab to pilot plant and beyond.
Introduction
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The scale-up of its synthesis, however, presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide provides a comprehensive overview of a reliable synthetic route, potential pitfalls, and their solutions.
Proper storage and handling of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
Technical Support Center: Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
Welcome to the technical support guide for Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. As a key intermediate in the synthesis of complex heterocyclic systems, its integrity is paramount to achieving reproducible and reliable results.
Section 1: Compound Identity and Properties
A foundational understanding of the compound's properties is the first step in its proper handling.
| Property | Value | Source |
| CAS Number | 191024-16-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | Inferred from typical aromatic amines |
| Melting Point | 120 °C | [1] |
| Purity | Typically ≥98% | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and handling of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] A temperature of 2-8°C is recommended. The rationale is twofold:
-
Preventing Oxidation: The primary amine group (-NH₂) is susceptible to air oxidation, which can be accelerated by light and heat. This degradation often results in the formation of colored impurities (e.g., quinone-like structures), leading to a discoloration of the material from off-white to brown or pink.
-
Preventing Hydrolysis: The ethyl ester group (-COOCH₂CH₃) is vulnerable to hydrolysis, particularly in the presence of ambient moisture. Storing it in a dry environment, preferably under an inert atmosphere like argon or nitrogen, minimizes this risk.
Q2: I received the compound and it has a slight pinkish tint. Is it still usable?
A2: A slight pinkish or yellowish tint can be an early sign of minor oxidation at the amino group. While it may still be suitable for some applications, its use in sensitive, multi-step syntheses or quantitative assays is not recommended without purification. For critical experiments, we advise performing a purity check (e.g., via ¹H NMR or LC-MS) to quantify the level of impurities before proceeding. If significant degradation is observed, purification by recrystallization or column chromatography may be necessary.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374.[4]
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[3] If significant dust is generated, a particulate filter respirator (e.g., P1 or N95) may be necessary.[4]
Q4: What solvents are compatible for dissolving this compound?
A4: Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate exhibits good solubility in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). It has moderate solubility in alcohols like ethanol and methanol and is poorly soluble in water and non-polar solvents like hexanes. When preparing stock solutions for long-term storage, use anhydrous aprotic solvents like DMF or DMSO and store at -20°C to prevent degradation.
Q5: What chemical incompatibilities should I be aware of?
A5: Avoid contact with strong oxidizing agents, which can aggressively oxidize the amino group.[3] It is also incompatible with strong acids, which will protonate the amine, and strong bases, which can promote ester hydrolysis.[3][5] Reactions should be planned to avoid the simultaneous presence of incompatible reagents unless under controlled conditions.
Section 3: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Problem 1: Low Yield in Amide Coupling Reaction
-
Symptom: You are performing an amide coupling reaction with a carboxylic acid (using EDC/HOBt or a similar coupling agent), but you are observing low conversion of your starting material.
-
Causality & Diagnosis: The primary amine of this compound is relatively electron-rich due to the donating effect of the benzodioxine ring system, making it a good nucleophile. However, its nucleophilicity can be hindered.
-
Degradation: Has the starting material oxidized? An oxidized starting material will not participate in the reaction. Check the color and purity of the compound.
-
Protonation: Is your reaction medium acidic? If the amine is protonated to its ammonium salt (R-NH₃⁺), it is no longer nucleophilic. Check the pH of your reaction mixture.
-
Steric Hindrance: While not excessively bulky, the ortho-substituents may slow down the reaction with a sterically demanding carboxylic acid.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for low amide coupling yield.
Problem 2: Compound Fails to Dissolve Completely in Reaction Solvent
-
Symptom: When adding the compound to the reaction vessel, a significant amount remains as a solid suspension, even with stirring.
-
Causality & Diagnosis: This is a straightforward solubility issue. While soluble in many organics, its crystalline nature can sometimes slow dissolution.
-
Solvent Choice: Is the chosen solvent appropriate? (Refer to FAQ Q4). For instance, it is less soluble in ethers like THF compared to DCM or DMF.
-
Temperature: Is the reaction being run at a low temperature? Solubility typically decreases with temperature.
-
Concentration: Is the desired reaction concentration too high for the chosen solvent?
-
-
Solutions:
-
Co-solvent: Add a small amount of a stronger, compatible solvent (like DMF) to the reaction mixture to aid dissolution.
-
Gentle Warming: Gently warm the mixture to increase solubility, but be mindful of the thermal stability of other reagents.
-
Sonication: Place the reaction vessel in an ultrasonic bath for a few minutes to break up the solid particles and accelerate dissolution.
-
Section 4: Visualizing Compound Stability
Understanding potential degradation pathways is key to preventative handling. Improper storage can lead to two primary issues: oxidation and hydrolysis.
Caption: Primary degradation pathways under improper storage.
Section 5: Reference Experimental Protocol
Objective: General procedure for the acylation of the primary amine.
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) to the solution. Stir for 5 minutes at room temperature. The base acts as a scavenger for the acid byproduct (e.g., HCl) generated during the reaction.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise to the stirred solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize excess acid and the HCl salt of the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.
References
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. [Link]
Sources
Identification and characterization of impurities in Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
Introduction: This guide serves as a dedicated technical resource for researchers, analytical chemists, and drug development professionals working with Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. The focus is to provide practical, in-depth troubleshooting and frequently asked questions (FAQs) for the identification and characterization of impurities. Our approach is rooted in explaining the causality behind experimental choices to empower users to resolve issues effectively and ensure the quality, safety, and efficacy of their compounds.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses foundational questions regarding the origin and classification of impurities relevant to Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
Q1: What are the most likely sources of impurities I might encounter during my work with this compound?
Impurities are unwanted chemicals that can arise during synthesis, purification, or storage.[2][3] For Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate, they can be broadly categorized into three main types:
-
Organic Impurities: These are the most common and can originate from several sources.[3][4]
-
Starting Materials: Unreacted starting materials used in the synthesis may carry over into the final product.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions occurring during the synthesis can generate structurally similar molecules.[5]
-
Degradation Products: The molecule can degrade over time due to exposure to environmental factors like heat, light, humidity, or through interaction with acids, bases, or oxidants.[6]
-
-
Inorganic Impurities: These are less common but can be introduced from manufacturing processes.[1][4] They may include reagents, ligands, catalysts, or heavy metals.
-
Residual Solvents: Solvents used during the synthesis or purification steps may remain in the final product.[4][6]
Below is a diagram illustrating the potential origins of these impurities.
Caption: Potential sources of impurities in the final API.
Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying these impurities?
The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2), for impurities in new drug substances.[1][7][8] These guidelines establish thresholds that dictate the level of scrutiny an impurity requires. The thresholds are based on the maximum daily dose of the drug substance.
| Threshold Type | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day | Action Required |
| Reporting | ≥ 0.05% | ≥ 0.03% | The impurity must be reported in regulatory submissions. |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% | The structure of the impurity must be determined.[9][10] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% | Biological safety data is required to justify the proposed acceptance criterion.[9][10] |
Part 2: Troubleshooting Guides for Analytical Characterization
This section provides question-and-answer-based troubleshooting for common issues encountered during the analysis of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate and its impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for separating and quantifying impurities.[4][11][12]
Q3: My HPLC chromatogram shows several unexpected peaks. What is my first step?
An unexpected peak indicates the presence of an unknown component. A systematic approach is crucial.
-
System Blank Run: First, inject your mobile phase/diluent as a sample (a "blank" run). This helps determine if the peaks are coming from your system or solvent (known as "ghost peaks") rather than your sample.[13]
-
Verify Sample Integrity: If the peaks are not in the blank, confirm they are not from a contaminated sample diluent or glassware. Prepare a fresh sample using clean equipment.
-
Spiking Study: If you have reference standards for known potential impurities (e.g., starting materials, known by-products), perform a spiking study. Add a small amount of a known impurity to your sample. If an existing peak increases in area, you have tentatively identified it.
-
Proceed to Mass Spectrometry: For completely unknown peaks, the next logical step is to obtain mass information using Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
Q4: I am observing significant peak tailing for my main API peak. What are the common causes and solutions?
Peak tailing can compromise resolution and accurate integration. It is often caused by secondary interactions between the analyte and the stationary phase.
| Potential Cause | Explanation | Troubleshooting Action |
| Silanol Interactions | The basic amino group on your molecule can interact with acidic silanol groups on the silica-based column, causing tailing. | Use a column with high-purity silica or an end-capped column. Lower the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) to protonate the silanols and reduce interaction.[13] |
| Insufficient Buffer Capacity | The mobile phase buffer is not strong enough to maintain a consistent pH, leading to mixed ionic states of the analyte. | Increase the buffer concentration (e.g., from 10mM to 25mM). Ensure the buffer's pKa is within +/- 1 pH unit of the mobile phase pH.[13] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape. | Dilute your sample and inject a smaller volume or lower concentration.[15] |
| Column Contamination/Void | Contaminants at the head of the column or a void (a channel in the packing) can disrupt the sample band. | Replace the guard column. If the problem persists, try back-flushing the analytical column with a strong solvent or replace the column if it's old.[15][16] |
Q5: My retention times are drifting between injections. How can I stabilize my method?
Retention time stability is critical for reliable identification and quantification.
-
Check for Leaks: Even a small leak in the system can cause pressure fluctuations and lead to retention time drift. Check all fittings, especially between the pump and injector and the column and detector.[15][16]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. For gradient methods, ensure the column is re-equilibrated for a sufficient time (at least 10 column volumes) after each run.[15][17]
-
Control Temperature: Column temperature significantly affects retention time. Use a thermostatted column compartment to maintain a constant temperature (e.g., 30°C or 40°C).[15][17]
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep reservoirs covered.[15][17]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful tool for obtaining molecular weight information, which is a critical first step in identifying an unknown impurity.[2][4][14]
Q6: How do I set up a basic LC-MS method to determine the molecular weight of an unknown impurity peak I see in my HPLC?
-
Method Transfer: Transfer your HPLC method to the LC-MS system. Crucially, ensure your mobile phase is compatible with MS. Avoid non-volatile buffers like phosphate. Use volatile alternatives like ammonium formate or ammonium acetate.
-
Ionization Source Selection: For a molecule like Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate, Electrospray Ionization (ESI) in positive mode is the best starting point. The amino group is basic and will readily accept a proton.
-
Full Scan Analysis: Perform a full scan analysis to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Data Interpretation: Look for the mass associated with your unknown chromatographic peak. In positive ESI, you will typically see the protonated molecule, [M+H]⁺. The molecular weight (M) is the observed mass-to-charge ratio (m/z) minus the mass of a proton (~1.007 Da). You may also see adducts like [M+Na]⁺ or [M+K]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Once an impurity has been isolated, NMR is the most powerful technique for unambiguously determining its structure.[18][19]
Q7: I have isolated an unknown impurity. Which NMR experiments are essential for determining its structure?
A combination of 1D and 2D NMR experiments is required for complete structural elucidation.[14][18]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).[20][21]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.[20]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to piece together molecular fragments.[18]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the fragments identified by COSY and establishing the overall carbon skeleton.[18]
Caption: A standard workflow for impurity identification.
Part 3: Proactive Impurity Profiling - Forced Degradation Studies
Q8: How can I proactively identify potential degradation products before they appear in my long-term stability studies?
Forced degradation (or stress testing) is a crucial study where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[22][23][24] This helps to identify likely degradation products and establish the "stability-indicating" nature of your analytical methods, meaning the method can separate the intact drug from its degradants.[24][25] An extent of degradation between 5-20% is generally considered optimal for this purpose.[24][25]
Experimental Protocol: Forced Degradation Study
This protocol outlines the typical stress conditions applied. A control sample (unstressed) should always be analyzed alongside the stressed samples.
| Stress Condition | Typical Reagents and Conditions | Causality / Rationale |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation is observed.[22][26] | Simulates degradation in an acidic environment. The ester and amide-like functionalities in the benzodioxine ring are potential targets. |
| Base Hydrolysis | 0.1 M NaOH at room temperature, then 60°C if no degradation is observed.[22][26] | Simulates degradation in a basic environment, which can readily hydrolyze the ethyl ester group. |
| Oxidation | 3% H₂O₂ at room temperature.[22] | Tests susceptibility to oxidative degradation. The electron-rich aromatic ring and the amino group are susceptible to oxidation. |
| Thermal Degradation | Solid sample heated at 60-80°C for a specified period (e.g., 24-48 hours).[22] | Evaluates the intrinsic thermal stability of the molecule. |
| Photolytic Degradation | Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | Determines if the molecule is light-sensitive, which is common for aromatic amines. |
Step-by-Step Workflow:
-
Prepare Solutions: Prepare stock solutions of your API in a suitable solvent.
-
Apply Stress: For each condition, mix the API solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, expose the solid or solution sample to the required conditions.
-
Monitor Degradation: At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize (if applicable): For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the reaction before analysis.
-
Analyze: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method (typically with a photodiode array detector to check for peak purity and changes in UV spectra).
-
Characterize: Subject the major degradation peaks to LC-MS and subsequent isolation/NMR for full characterization.
Caption: Workflow for a forced degradation study.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical and Phytopharmacological Research.
-
Technology Networks. (2013, November 22). Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty. Retrieved from [Link]
-
Veeprho. (2020, March 16). Impurity Profiling in Drug Development. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Retrieved from [Link]
-
Preprints.org. (2024, November 20). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Eurolab. (n.d.). NMR Structural Elucidation Testing. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. veeprho.com [veeprho.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
- 12. biomedres.us [biomedres.us]
- 13. hplc.eu [hplc.eu]
- 14. ijprajournal.com [ijprajournal.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. realab.ua [realab.ua]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. veeprho.com [veeprho.com]
- 19. testinglab.com [testinglab.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. jchps.com [jchps.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. scispace.com [scispace.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biopharminternational.com [biopharminternational.com]
- 26. jddtonline.info [jddtonline.info]
Technical Support Center: Enhancing the Purity of Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate
Technical Support Center: Enhancing the Purity of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Welcome to the technical support center for Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during its synthesis. The following question-and-answer format addresses specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on the typical synthesis involving the reduction of a nitro-aromatic precursor, you can anticipate the following classes of impurities:
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of the nitro-analogue, Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
-
Intermediates: Depending on the reducing agent and reaction conditions, partially reduced intermediates such as nitroso or hydroxylamino species may be present.
-
Side-Products from Synthesis: If the synthesis involves precursors like 2,3-dihydroxybenzoic acid and 1,2-dibromoethane, incomplete reaction or side reactions could lead to various partially substituted or polymerized products. In syntheses involving chlorinated starting materials, chlorinated analogues of the final product can also be a potential impurity.
-
Decomposition Products: Aromatic amines can be susceptible to oxidation and degradation, especially when exposed to air and light, leading to colored impurities.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the number and polarity of the impurities, which will guide your purification strategy.
Q2: My crude product is a dark-colored oil/solid. How can I remove the color?
A2: The presence of color in your crude product often indicates the formation of oxidized or polymeric impurities. Here are a few approaches to decolorize your sample:
-
Activated Charcoal Treatment: This is a classic and often effective method.
-
Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w of your crude product) to the solution. Heat the mixture at reflux for 10-15 minutes. Perform a hot filtration to remove the charcoal.
-
Causality: Activated charcoal has a high surface area and adsorbs colored, high molecular weight impurities.
-
Caution: Using an excess of charcoal can lead to the loss of your desired product.
-
-
Recrystallization: Often, colored impurities are present in small quantities and will remain in the mother liquor during recrystallization.
-
Silica Gel Chromatography: Polar, colored impurities will often bind strongly to the silica gel at the top of the column, allowing for the elution of your less polar, colorless product.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
Q3: I'm struggling to find a suitable solvent for the recrystallization of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. What do you recommend?
A3: Due to the presence of both a polar amino group and a less polar ethyl ester and benzodioxine core, a single solvent might not be ideal. A mixed solvent system often provides the best results.
Recommended Solvent Systems to Screen:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Ethyl acetate should dissolve the compound, especially when warm. Hexane can then be added as an anti-solvent. |
| Toluene/Hexane | Toluene is a good solvent for aromatic compounds. Hexane can act as the anti-solvent. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the more polar solvent (e.g., ethanol, ethyl acetate) and heat to dissolve the solid.
-
Slowly add the less polar solvent (anti-solvent, e.g., water, hexane) dropwise at an elevated temperature until you observe persistent cloudiness.
-
Add a drop or two of the more polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent system that yields a good recovery of crystalline solid is a promising candidate for a larger scale recrystallization.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This is common when the melting point of the solid is lower than the boiling point of the solvent or when the solution is too concentrated.
Troubleshooting Steps:
-
Increase the Solvent Volume: The concentration of your compound might be too high. Add more of the solvent mixture to the oiled-out product, heat to redissolve, and then cool slowly.
-
Lower the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Troubleshooting Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities. For an aromatic amine like Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, some specific considerations are necessary.
Q5: My compound is streaking/tailing on the silica gel column, leading to poor separation. How can I improve this?
A5: Tailing is a common issue when purifying basic compounds like amines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, causing the compound to move slowly and unevenly down the column.
Solution: Use a Modified Eluent
Adding a small amount of a basic modifier to your mobile phase will neutralize the acidic sites on the silica gel and reduce the unwanted interactions.
Recommended Mobile Phase Modifier:
-
Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate).
Experimental Protocol for Column Chromatography:
-
Prepare the Slurry: Prepare a slurry of silica gel in your chosen eluent (containing TEA).
-
Pack the Column: Pack the column with the silica gel slurry.
-
Equilibrate: Run 2-3 column volumes of the eluent through the column to ensure it is well-equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.
-
Elute: Run the column with your chosen eluent system, collecting fractions and monitoring them by TLC.
Workflow for Column Chromatography Purification
Caption: Decision workflow for column chromatography of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Purity Assessment
Q6: How can I accurately assess the purity of my final product?
A6: A combination of analytical techniques should be used to confirm the purity and identity of your Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point. The purity is determined by the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Typical HPLC Conditions for Purity Analysis:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Logical Relationship for Purity Confirmation
Caption: The relationship between purification methods and analytical techniques for purity confirmation.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. Is there an easy way to purify organic amines?[Link]
-
National Center for Biotechnology Information. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]
Validation & Comparative
A Comparative Guide to PARP1 Inhibitor Precursors: Profiling Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Against Established Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery has been significantly shaped by the advent of Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors. These targeted therapies have shown remarkable efficacy in cancers with deficiencies in DNA damage repair pathways. The journey to a potent and selective PARP1 inhibitor begins with the judicious selection of its core chemical scaffold, the precursor. This guide provides an in-depth technical comparison of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate against two other widely utilized PARP1 inhibitor precursors: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one and 2-(4-hydroxyphenyl)benzimidazole-4-carboxamide. We will delve into their synthetic accessibility, chemical properties, and their role in the broader context of developing next-generation PARP1-targeted therapeutics.
Introduction to PARP1 Inhibition and the Critical Role of Precursors
PARP1 is a key enzyme in the base excision repair (BER) pathway, essential for repairing single-strand DNA breaks (SSBs). In cancer cells with compromised homologous recombination (HR) repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of SSBs. These unrepaired lesions are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately leading to cancer cell death through a concept known as synthetic lethality.
The efficacy and pharmacological properties of a PARP1 inhibitor are intrinsically linked to the chemical structure of its precursor. The choice of precursor dictates not only the synthetic route and its efficiency but also influences the final compound's binding affinity to the PARP1 active site, its selectivity over other PARP isoforms, and its overall drug-like properties. Therefore, a comprehensive understanding of the available precursors is paramount for medicinal chemists and drug developers.
Profiling the Precursors: A Head-to-Head Comparison
This guide will focus on three key precursors, each representing a distinct chemical class that has given rise to successful PARP1 inhibitors.
Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate: The Emerging Contender
The benzodioxine scaffold is a relatively newer entrant in the field of PARP1 inhibition. Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate (CAS: 191024-16-5) offers a unique three-dimensional structure that can be exploited for novel interactions within the PARP1 active site.
Synthesis: The synthesis of this precursor, while not as extensively documented in publicly available literature as the others, can be inferred from related structures. A plausible synthetic pathway starts from a commercially available substituted catechol, followed by cyclization and subsequent functional group manipulations. A key intermediate is the corresponding carboxylic acid, 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid (CAS: 66411-22-1), which is then esterified to the ethyl ester. The synthesis of a related compound, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, has been reported, suggesting the feasibility of this approach.[3]
Chemical Properties and Potential Advantages: The dihydrobenzodioxine ring system provides a rigid, yet non-planar, scaffold. The amino and ester functionalities offer versatile handles for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity. The unique geometry of this precursor may lead to the development of inhibitors with novel binding modes, potentially overcoming resistance mechanisms observed with existing PARP1 inhibitors.
4-(4-hydroxyphenyl)phthalazin-1(2H)-one: The Foundation of Olaparib
The phthalazinone core is arguably the most well-known scaffold for PARP1 inhibitors, being the foundation of the first-in-class inhibitor, Olaparib. 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (CAS: 152594-70-2) is a key precursor for a large family of potent PARP1 inhibitors.
Synthesis: The synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a well-established, two-step process. It begins with the Friedel-Crafts acylation of phenol with phthalic anhydride to yield 2-(4-hydroxybenzoyl)benzoic acid. This intermediate is then cyclized with hydrazine hydrate to form the phthalazinone ring.[4] This straightforward and scalable synthesis is a significant advantage for large-scale production.
Chemical Properties and Established Utility: The planar phthalazinone ring system effectively mimics the nicotinamide moiety of the natural PARP1 substrate, NAD+. The hydroxyphenyl group provides a crucial hydrogen bond donor for interaction with the enzyme's active site. The extensive structure-activity relationship (SAR) data available for this class of compounds provides a solid foundation for rational drug design.
2-(4-hydroxyphenyl)benzimidazole-4-carboxamide: A Scaffold for Potent and Selective Inhibitors
The benzimidazole scaffold has also proven to be a fruitful starting point for the development of potent PARP1 inhibitors. 2-(4-hydroxyphenyl)benzimidazole-4-carboxamide (CAS: 188106-83-4) is a representative precursor from this class.
Synthesis: The synthesis of 2-(4-hydroxyphenyl)benzimidazole-4-carboxamide typically involves the condensation of a 1,2-diaminobenzene derivative with a 4-hydroxybenzoic acid derivative. Various coupling reagents and reaction conditions have been reported to achieve this transformation, offering flexibility in the synthetic approach.[5]
Chemical Properties and Versatility: Similar to the phthalazinone, the benzimidazole core can mimic the nicotinamide of NAD+. The carboxamide and hydroxyphenyl groups are key for binding to the PARP1 active site. The benzimidazole scaffold allows for substitution at multiple positions, enabling fine-tuning of the inhibitor's properties, including selectivity against other PARP family members.
Comparative Analysis: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the key synthetic parameters for the precursors. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Precursor | Common Starting Materials | Key Reaction Steps | Reported Yield Range | Purity | Ref. |
| Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate | Substituted Catechol, Glyoxal derivatives | Cyclization, Nitration, Reduction, Esterification | Not widely reported | High purity achievable through chromatography | [3] |
| 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | Phenol, Phthalic anhydride, Hydrazine hydrate | Friedel-Crafts acylation, Cyclization | 60-80% | High purity after recrystallization | [1][4] |
| 2-(4-hydroxyphenyl)benzimidazole-4-carboxamide | 1,2-Diaminobenzoic acid derivative, 4-Hydroxybenzoic acid derivative | Amide coupling, Cyclization | 50-70% | High purity achievable through chromatography | [5] |
Experimental Protocols
To further aid researchers, detailed, step-by-step methodologies for the synthesis of the better-established precursors are provided below.
Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one
Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid
-
To a stirred mixture of phenol and phthalic anhydride in a suitable solvent (e.g., nitrobenzene), slowly add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench with acid and water.
-
Extract the product with an organic solvent and purify by recrystallization.
Step 2: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one
-
Dissolve 2-(4-hydroxybenzoyl)benzoic acid in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.[1]
Synthesis of 2-(4-hydroxyphenyl)benzimidazole-4-carboxamide
-
Activate the carboxylic acid of a protected 4-hydroxybenzoic acid derivative using a suitable coupling agent (e.g., HATU, HOBt/EDC).
-
Add a 1,2-diaminobenzene derivative with a protected carboxamide group to the activated acid.
-
Stir the reaction mixture at room temperature until the amide bond formation is complete (monitored by TLC).
-
Deprotect the functional groups and induce cyclization to form the benzimidazole ring, often under acidic or thermal conditions.
-
Purify the final product by column chromatography.
Visualizing the Synthetic Pathways and Decision-Making
To better illustrate the synthetic strategies and aid in the selection of a suitable precursor, the following diagrams are provided.
Caption: Decision-making workflow for selecting a PARP1 inhibitor precursor.
Conclusion and Future Perspectives
The choice of a precursor is a critical first step in the development of novel PARP1 inhibitors.
-
Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate represents a promising, albeit less explored, scaffold. Its unique three-dimensional structure holds the potential for developing inhibitors with novel binding modes and improved properties. Further research into its synthesis and application is warranted to fully realize its potential.
-
4-(4-hydroxyphenyl)phthalazin-1(2H)-one remains the gold standard for many researchers due to its well-established, scalable synthesis and the wealth of available SAR data. It is an excellent choice for projects building upon the success of Olaparib and related analogs.
-
2-(4-hydroxyphenyl)benzimidazole-4-carboxamide offers a versatile and highly adaptable scaffold. The flexibility in its synthesis and the numerous points for chemical modification make it an attractive option for developing highly potent and selective PARP1 inhibitors.
Ultimately, the optimal precursor will depend on the specific goals of the research program, balancing factors such as synthetic feasibility, desired novelty, and the overall drug discovery strategy. This guide provides a foundational understanding to aid researchers in making an informed decision in their quest for the next generation of PARP1-targeted cancer therapies.
References
[1]BenchChem. (2025, November). Technical Support Center: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis. BenchChem. [6]Advances in the expression and purification of human PARP1: A user-friendly protocol. (2023). Protein Expression and Purification, 211, 106336. [5]PrepChem. (n.d.). Synthesis of 2-(4-Hydroxyphenyl)benzimidazole. Retrieved from PrepChem website. [2]Langelier, M. F., et al. (2011). Purification of Human PARP-1 and PARP-1 Domains From Escherichia Coli for Structural and Biochemical Analysis. Methods in Molecular Biology, 780, 209–226. [4]BenchChem. (2025, November). Technical Support Center: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. BenchChem. [7]Skalitzky, D. J., et al. (2003). Strategies Employed for the Development of PARP Inhibitors. Methods in Molecular Biology, 231, 333-352. [8]BenchChem. (2025). Side reaction pathways in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. BenchChem. [9]Langelier, M. F., et al. (2011). Purification of Human PARP-1 and PARP-1 Domains From Escherichia coli for Structural and Biochemical Analysis. Methods in Molecular Biology, 780, 209-26. [10]Langelier, M. F., et al. (2011). Purification of Human PARP-1 and PARP-1 Domains from Escherichia coli for Structural and Biochemical Analysis. Springer Nature Experiments. [11]Anax Laboratories. (n.d.). ethyl 8-amino-2,3-dihydrobenzo[b]d[1][2]ioxine-5-carboxylate. Retrieved from Anax Laboratories website. [3]Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[1][2]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][2]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [12]PubChem. (n.d.). 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide. Retrieved from PubChem website. [13]Corona, P., et al. (2017). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 22(12), 2119. [14]Ivanov, I. G., et al. (2020). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Molecules, 25(11), 2533. [15]Ravi, A., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [16]Al-Masoudi, N. A., et al. (2013). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 61(11), 1147-1153. [17]BenchChem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem. [18]ChemicalBook. (n.d.). 8-Amino-2,3-dihydrobenzod[1][2]ioxine-5-carboxylic acid ethyl ester. Retrieved from ChemicalBook website. [19]Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from Master Organic Chemistry website. [20]Singh, P., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34685-34710. [21]Sun, C. M., & Huang, K. T. (2002). Liquid-phase combinatorial synthesis of aminobenzimidazoles. Bioorganic & Medicinal Chemistry Letters, 12(7), 1001-1003. [22]Cihan-Üstündağ, G., et al. (2019). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Molecules, 24(18), 3366. [23]Sahu, S., et al. (2018). Synthesis of 2-hydroxyphenyl-substituted benzobisimidazole 2. ResearchGate. [24]El-Sayed, M. S., et al. (2016). Ethyl 8-amino-7-(furan-2-yl)-5,6-dihydrothieno[2,3-b]benzo[h]quinoline-9-carboxylate. IUCrData, 1(11), x161884. [25]Mennen, S. M., et al. (2015). Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Organic Process Research & Development, 19(7), 884-891. [26]Aslam, A. S. (2015, April 17). What are different ways to convert Amino Acid carboxylic acid into ester? ResearchGate. [27]Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [28]Ogawa, Y., et al. (2012). Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin. Synlett, 23(13), 1919-1922. [29]Lavanya, J., et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [30]El-Gamal, M. I., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3163.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Advances in the expression and purification of human PARP1: A user-friendly protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies Employed for the Development of PARP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of human PARP-1 and PARP-1 domains from Escherichia coli for structural and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of Human PARP-1 and PARP-1 Domains from Escherichia coli for Structural and Biochemical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. anaxlab.com [anaxlab.com]
- 12. 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | C14H11N3O2 | CID 135546482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. aaup.edu [aaup.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 8-Amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid ethyl ester | 191024-16-5 [amp.chemicalbook.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 21. Liquid-phase combinatorial synthesis of aminobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. syrris.com [syrris.com]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. iajpr.com [iajpr.com]
- 30. mdpi.com [mdpi.com]
A Researcher's Guide to the Biological Target Validation of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Analogs
In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount for advancing a compound from a promising hit to a viable clinical candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological target validation for a novel chemical series, exemplified by Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate analogs. We will delve into the causality behind experimental choices, present objective comparisons of methodologies, and provide detailed protocols to ensure scientific integrity and reproducibility.
The journey from a bioactive small molecule to a well-understood therapeutic agent is paved with rigorous scientific inquiry. For a novel compound series like the Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate analogs, for which the precise molecular target may not be readily apparent from existing literature, a systematic and multi-faceted approach to target identification and validation is crucial. This guide will navigate through state-of-the-art techniques, offering insights into their principles, applications, and the interpretation of the data they generate.
Pillar I: The Initial Steps - Unbiased Target Identification
When the biological target of a novel compound class is unknown, the initial phase of investigation should focus on unbiased methods to generate hypotheses. These approaches aim to identify potential interacting proteins from the entire proteome without preconceived notions.
Chemical Proteomics: A Broad Net for Target Discovery
Chemical proteomics is a powerful strategy to globally identify protein-ligand interactions in a native biological context. One prominent technique in this realm is affinity chromatography coupled with mass spectrometry. For the Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate analogs, this would involve synthesizing a derivative with a linker and an affinity tag (e.g., biotin). This "bait" molecule is then incubated with cell or tissue lysates, and the protein complexes that bind to it are pulled down and identified by mass spectrometry.
A particularly effective chemical proteomics method for kinase inhibitors is the Kinobeads assay. This technique utilizes beads coated with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. A competition-based experiment can be designed where the lysate is pre-incubated with the Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate analog before being applied to the kinobeads. Proteins that show reduced binding to the beads in the presence of the compound are potential targets.
Logical Workflow for Unbiased Target Identification
Caption: Workflow for generating initial hypotheses of protein targets.
Pillar II: Validating Direct Target Engagement in a Cellular Context
Once a list of potential targets has been generated, the next critical step is to validate the direct physical interaction between the compound and the target protein within the complex environment of a living cell. This is essential to confirm that the observed biological effect is a direct consequence of target engagement.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for In-Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses drug-target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of proteins. When a protein binds to a ligand, its thermal stability increases, meaning it will denature and aggregate at a higher temperature than the unbound protein.
By treating cells with the Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate analog and then subjecting them to a heat gradient, the amount of soluble target protein remaining at each temperature can be quantified. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct target engagement in a physiological setting.
Experimental Workflow for CETSA®
Caption: A stepwise representation of the Cellular Thermal Shift Assay.
Table 1: Comparison of Target Validation Methodologies
| Technique | Principle | Advantages | Limitations | Typical Data Output |
| Kinobeads | Competition-based affinity purification of kinases. | Unbiased kinome-wide screening, use of native proteins. | Limited to ATP-competitive binders, may miss some kinases. | IC50 values for competition binding. |
| CETSA® | Ligand-induced thermal stabilization of target proteins in cells. | Confirms intracellular target engagement, applicable to various targets. | Requires a specific antibody for detection, can be lower throughput. | Thermal shift (ΔTm) and dose-response curves. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of biomolecular interactions on a sensor surface. | Provides kinetic data (ka, kd) and affinity (KD). | Requires purified protein, potential for artifacts from immobilization. | Sensorgrams, kinetic and affinity constants. |
Pillar III: Quantitative Characterization of the Molecular Interaction
Following the confirmation of intracellular target engagement, a quantitative biophysical characterization of the interaction is necessary to understand the binding affinity and kinetics. This data is crucial for structure-activity relationship (SAR) studies and lead optimization.
Surface Plasmon Resonance (SPR): A Deep Dive into Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the binding of an analyte (the small molecule) to a ligand (the immobilized target protein). SPR measures changes in the refractive index at the surface of a sensor chip as the analyte flows over it, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
By immobilizing the purified, recombinant putative target protein on an SPR sensor chip, a series of concentrations of the Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate analogs can be injected. The resulting sensorgrams provide a wealth of information about the binding event, including how quickly the compound binds to the target and how long it remains bound.
Hypothetical SPR Data for Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Analogs
| Analog | ka (1/Ms) | kd (1/s) | KD (nM) |
| E-8-A-B-5-C (Parent) | 1.2 x 10⁵ | 5.0 x 10⁻³ | 41.7 |
| Analog 1 (R=CH₃) | 2.5 x 10⁵ | 4.5 x 10⁻³ | 18.0 |
| Analog 2 (R=Cl) | 3.1 x 10⁵ | 1.2 x 10⁻³ | 3.9 |
| Analog 3 (R=OCH₃) | 1.8 x 10⁵ | 8.0 x 10⁻³ | 44.4 |
This is hypothetical data for illustrative purposes.
Pillar IV: Linking Target Engagement to Cellular Function
The ultimate validation comes from demonstrating that the engagement of the identified target by the compound leads to a measurable change in cellular function that is consistent with the target's known biological role.
Cell-Based Functional Assays
The choice of a cell-based functional assay is entirely dependent on the identity and function of the validated target. For instance, if the target is a kinase, a western blot analysis of the phosphorylation status of a known downstream substrate would be appropriate. If the target is a receptor, a downstream signaling pathway reporter assay could be employed.
For the Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate analogs, once a target is validated (e.g., a hypothetical "Kinase X"), a functional assay would involve treating cells with the compounds and measuring the phosphorylation of a known substrate of Kinase X. A dose-dependent decrease in substrate phosphorylation that correlates with the binding affinity of the analogs would provide strong evidence for the mechanism of action.
Signaling Pathway Illustration
Caption: Hypothetical signaling pathway for a kinase target.
Conclusion
The validation of the biological target for a novel series of compounds, such as the Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate analogs, is a systematic and iterative process. It begins with broad, unbiased approaches to generate hypotheses, followed by rigorous validation of direct target engagement in a cellular context. Subsequent biophysical characterization provides quantitative measures of binding, and finally, functional assays link this molecular interaction to a cellular outcome. By following this structured and evidence-based approach, researchers can build a robust and compelling case for the mechanism of action of their compounds, a critical step in the path toward developing new therapeutics.
References
- deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S. R., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Wang, Z., Vilela, D., & Rebeccani, F. (2020). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Nanotechnology, 31(45), 455101.
- UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Hov-möller, Y., & Martinez Molina, D. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
- Zhou, X., Wang, W., Li, Y., & Jin, L. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry, 90(15), 9473–9480.
- Médard, D., Pachl, F., Rix, U., & Kuster, B. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 14(3), 1593–1605.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- Henderson, M. J., Holbert, M. A., & Simeonov, A. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 862–872.
- Grokipedia. (2026, January 7). Cellular thermal shift assay.
- Eberl, H. C., Werner, T., Reinhard, F., & Bantscheff, M. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate.
- Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., … & Gray, N. S. (2011). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology, 6(11), 1163–1172.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 17(03), 107–117.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- Gimeno, A., Ojeda-Montes, M. J., Tomás-Gamasa, M., & Prieto-Martínez, F. D. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 23, 103–113.
- Sygnature Discovery. (n.d.). Target Validation.
- Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
- Tang, J., Tanoli, Z. U. R., Ravikumar, B., Alam, Z., & Pillai, G. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1461–1473.
- EurekAlert! (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- ResearchGate. (2025, August 10). Target Identification and Validation in Drug Discovery: Methods and Protocols | Request PDF.
- Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
- ResearchGate. (n.d.). *In vitro target validation process. In vitro target validation in cultured cells is used as a first approach to validate and screen several targets, aiming to triage targets with strong support for further target validation in advanced in vitro systems. Data from all systems feed into each other to select the most translatable model and define the correct stressor that regulates target and pathway. An in vitro target validation toolbox may comprise various assays, stressors
Comparative study of different synthetic routes to Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is a key building block in medicinal chemistry. The 1,4-benzodioxane scaffold is a versatile template widely employed in the design of molecules with diverse biological activities, targeting a range of receptors including adrenergic and serotoninergic systems.[1] The specific substitution pattern of an amino group at the 8-position and an ethyl carboxylate at the 5-position makes this molecule a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the strategic choices involved in each pathway.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a pathway proceeding through an 8-nitro precursor, which can be obtained from a suitably substituted catechol derivative. The formation of the dihydrobenzodioxine ring is a crucial step, typically achieved by the reaction of a catechol with a 1,2-dihaloethane. The substitution pattern on the aromatic ring dictates the choice of the starting catechol.
Route 1: Synthesis via Nitration of a Preformed Benzodioxine
This route begins with the commercially available 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid. The key steps involve esterification, followed by nitration and subsequent reduction of the nitro group.
Experimental Protocol
Step 1: Esterification of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid
To a solution of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid (1.0 eq) in ethanol (10 volumes), is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Step 2: Nitration of Ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) is added portion-wise to a mixture of concentrated sulfuric acid (5 volumes) and fuming nitric acid (1.1 eq) at 0 °C. The reaction is stirred at this temperature for 1-2 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried. This step yields a mixture of regioisomers, primarily the 8-nitro and 6-nitro products, which require separation by column chromatography.
Step 3: Reduction of Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
The isolated ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) is dissolved in ethanol or ethyl acetate. Palladium on carbon (10% Pd/C, 0.1 eq by weight) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
Discussion
-
Expertise & Experience: This route utilizes common and well-established reactions. The esterification is a standard Fischer esterification. The nitration of the benzodioxane ring is directed by the existing activating groups, but often leads to a mixture of isomers, which can be a significant drawback in terms of yield and purification complexity. The catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group.
-
Trustworthiness: Each step is a standard transformation in organic synthesis. However, the success of this route is highly dependent on the efficient separation of the nitro-isomers.
-
Authoritative Grounding: The synthesis of related nitro-benzodioxane carboxylates has been reported, confirming the feasibility of the nitration and subsequent reduction steps. For instance, the synthesis of methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylate from 3-nitrocatechol demonstrates the formation of the benzodioxane ring with a nitro substituent.
Route 2: Synthesis from a Substituted Catechol Precursor
This approach involves the construction of the benzodioxane ring from a catechol that already contains the necessary substituents in the correct positions, thus avoiding the issue of regioisomers during nitration.
Experimental Protocol
Step 1: Synthesis of Ethyl 2,3-dihydroxy-4-nitrobenzoate
This key intermediate can be prepared from 2,3,4-trihydroxybenzoic acid. The synthesis involves two main transformations: esterification and nitration. A plausible sequence is the protection of the catechol hydroxyls, followed by esterification, nitration, and deprotection. A more direct approach, if successful, would be the selective nitration of ethyl 2,3-dihydroxybenzoate.
Step 2: Formation of the Dihydrobenzodioxine Ring
To a solution of ethyl 2,3-dihydroxy-4-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, is added a base such as potassium carbonate (2.5 eq). 1,2-Dibromoethane (1.1 eq) is then added, and the reaction mixture is heated to 80-100 °C for several hours. The reaction is monitored by TLC. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Step 3: Reduction of the Nitro Group
This step is identical to Step 3 in Route 1, involving the catalytic hydrogenation of the nitro intermediate to the desired amino product.
Discussion
-
Expertise & Experience: This route offers better control over the regiochemistry of the final product. The Williamson ether synthesis for the formation of the dioxine ring is a robust and widely used reaction. The main challenge lies in the synthesis of the starting material, ethyl 2,3-dihydroxy-4-nitrobenzoate, which may require multiple steps and careful control of reaction conditions to achieve good selectivity.
-
Trustworthiness: The individual reactions are well-precedented. The success of the overall synthesis hinges on the efficient preparation of the key substituted catechol intermediate.
-
Authoritative Grounding: The reaction of a catechol with 1,2-dibromoethane to form a dihydrobenzodioxine is a standard procedure. The catalytic hydrogenation of aromatic nitro compounds is also a very common and reliable transformation.
Comparative Analysis
| Feature | Route 1 | Route 2 |
| Starting Material | 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid | 2,3,4-Trihydroxybenzoic acid (or similar) |
| Key Challenge | Separation of nitro-regioisomers | Synthesis of the substituted catechol intermediate |
| Regiocontrol | Poor | Excellent |
| Number of Steps | 3 | 4 (or more depending on intermediate synthesis) |
| Potential Yield | Lower due to isomer separation | Potentially higher if intermediate is accessible |
| Scalability | Challenging due to chromatography | More scalable if intermediate is efficiently prepared |
Conclusion
Both synthetic routes presented offer viable pathways to Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate.
-
Route 1 is more direct if the starting material is readily available, but the formation of regioisomers during the nitration step presents a significant purification challenge that can impact the overall yield and scalability.
-
Route 2 is more elegant in terms of regiochemical control. While it may involve more steps to prepare the key substituted catechol intermediate, it avoids the difficult separation of isomers, potentially leading to a more efficient and scalable process in the long run.
The choice between these routes will depend on the availability and cost of the starting materials, the scale of the synthesis, and the purification capabilities of the laboratory. For large-scale production, developing an efficient synthesis of the key intermediate for Route 2 would likely be the more advantageous approach.
References
-
Daly, J. W., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
Sources
A Technical Guide to the Structure-Activity Relationship of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Derivatives as 5-HT₄ Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and structure-activity relationship (SAR) analysis of ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate derivatives. While extensive research on a broad library of these specific analogs is not widely published, this document synthesizes available data, medicinal chemistry principles, and experimental protocols to offer valuable insights for researchers in drug discovery and development. The focus of this guide is on the potential of this scaffold to yield selective 5-HT₄ receptor antagonists.
Introduction: The 2,3-Dihydrobenzodioxine Scaffold and the 5-HT₄ Receptor
The 2,3-dihydrobenzo[b][1][2]dioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets. When functionalized with an amino group at the 8-position and a carboxylate at the 5-position, it presents a unique template for designing ligands for various receptors and enzymes.
The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, is predominantly found in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation is implicated in various physiological processes, including gastrointestinal motility, learning, and memory. Consequently, antagonists of the 5-HT₄ receptor are of significant interest for treating conditions such as irritable bowel syndrome (IBS) and cognitive disorders.[1]
One notable derivative of the ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate scaffold, (1-Butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate (SB207710), has been identified as a selective and high-affinity 5-HT₄ receptor antagonist.[1] This finding provides a crucial starting point for elucidating the structure-activity relationships of this chemical series.
Core Molecular Structure and Key Chemical Features
The fundamental structure of the compounds discussed in this guide is presented below:
Figure 2: Key structural modifications for 5-HT₄ receptor antagonist activity.
Experimental Protocols
To validate the predicted SAR and discover novel, potent 5-HT₄ receptor antagonists based on the ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate scaffold, the following experimental workflows are essential.
General Synthesis of the Core Scaffold
The synthesis of the parent acid, 8-amino-1,4-benzodioxane-5-carboxylic acid, can be achieved through the reduction of a nitro precursor. The ethyl ester can then be obtained through standard esterification procedures.
Workflow for Synthesis
Figure 3: General synthetic workflow for the core scaffold.
Step-by-Step Protocol for the Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid [3]
-
To an autoclave, add 400 mL of water, 98.5 g of 6,7-dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid, 100 mL of sodium carbonate solution, and 10 g of 10% Palladium on carbon (Pd/C).
-
Pressurize the autoclave with hydrogen gas to 40 kg/cm ².
-
Heat the reaction mixture to 50°C with stirring.
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture and filter to remove the catalyst.
-
Acidify the filtrate with 95 mL of hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 8-amino-1,4-benzodioxane-5-carboxylic acid.
Biological Evaluation: 5-HT₄ Receptor Binding Assay
To determine the affinity of the synthesized derivatives for the 5-HT₄ receptor, a competitive radioligand binding assay is a standard and effective method.
Protocol for 5-HT₄ Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 cells).
-
Radioligand: Use a high-affinity radiolabeled 5-HT₄ receptor antagonist, such as [³H]GR113808 or [¹²⁵I]SB207710.
-
Assay Buffer: Typically, a Tris-HCl buffer at physiological pH containing protease inhibitors.
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Comparative Analysis and Future Directions
The ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate scaffold represents a promising starting point for the development of novel 5-HT₄ receptor antagonists. The key to unlocking its full potential lies in the systematic exploration of the SAR, particularly focusing on the substituents at the 8-amino and 7-positions.
Comparison with Other 5-HT₄ Antagonists:
Many known 5-HT₄ antagonists are structurally diverse, but often contain a basic nitrogen atom and an aromatic system. The benzodioxine scaffold in the present series provides a rigid framework that can be advantageous for achieving high affinity and selectivity compared to more flexible molecules.
Future Research Directions:
-
Systematic Modification of the 8-amino Substituent: A library of derivatives with various alkyl, cycloalkyl, and heterocyclic groups attached to the 8-amino nitrogen should be synthesized and tested to fully map the binding pocket.
-
Exploration of Substituents on the Aromatic Ring: Beyond iodine at the 7-position, other bulky and lipophilic groups should be investigated to optimize hydrophobic interactions.
-
Functional Assays: Compounds with high binding affinity should be further evaluated in functional assays (e.g., cAMP accumulation assays) to confirm their antagonist activity.
-
In Vivo Studies: The most promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant disease models.
By following the insights and protocols outlined in this guide, researchers can effectively explore the structure-activity relationship of ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate derivatives and potentially discover novel therapeutic agents targeting the 5-HT₄ receptor.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 64592428, (1-Butyl-4-piperidinylmethyl)-8-amino-7-[123I]iodo-1,4-benzodioxan-5-carboxylate. [Link].
-
PrepChem. Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid. [Link].
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzodioxine Scaffold
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[3][4] Its rigid conformation and potential for diverse substitution patterns make it an ideal starting point for developing novel therapeutics. Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate, in particular, serves as a versatile chemical intermediate for creating libraries of compounds with potential activity at key G-protein coupled receptors (GPCRs).[3][5][6]
A prime example of a successful drug derived from this scaffold is Urapidil , an antihypertensive agent with a unique dual mechanism of action: antagonism of α1-adrenergic receptors and agonism of 5-HT1A serotonin receptors.[7][8][9][10] This dual pharmacology highlights the key challenge and opportunity in developing new derivatives: precisely tuning their affinity and functional activity at multiple, distinct receptor targets to achieve a desired therapeutic profile while minimizing off-target effects.
This guide provides a comprehensive framework for benchmarking novel derivatives of ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. We will use a logical, multi-tiered approach to characterize these new chemical entities (NCEs) against established standards, providing the in-depth, validated data necessary to advance the most promising candidates in the drug discovery pipeline.
Establishing the Benchmarks: Selection of Reference Standards
The central premise of our benchmarking strategy is to compare the multi-target profile of new derivatives against well-characterized, clinically relevant standards. Given the known pharmacology of Urapidil, we will focus on the α1-adrenergic and 5-HT1A receptors.
Our chosen standards are:
-
Prazosin : A highly selective α1-adrenergic receptor antagonist.[2][11][12][13] It serves as the "gold standard" for quantifying α1 affinity and antagonist potency. Its use allows us to determine if our NCEs retain, exceed, or have lower α1 activity compared to a known, potent blocker.
-
8-OH-DPAT : A potent and selective full agonist for the 5-HT1A receptor.[14][15][16] It is the standard reference compound for determining 5-HT1A receptor binding and functional agonism.
-
Buspirone : A clinically used anxiolytic that acts as a partial agonist at 5-HT1A receptors.[1][17][18][19][20] Comparing our NCEs to both a full agonist (8-OH-DPAT) and a partial agonist (Buspirone) provides crucial insight into the functional efficacy of the new compounds.
By benchmarking against these specific agents, we can deconstruct the pharmacology of our derivatives and understand their potential as selective α1-antagonists, selective 5-HT1A agonists, or dual-action agents like Urapidil.
Tier 1 Benchmarking: Receptor Binding Affinity (Ki)
The first critical step is to determine the binding affinity of the NCEs at our primary targets. The equilibrium dissociation constant (Ki) is a measure of how tightly a compound binds to a receptor. A lower Ki value indicates higher binding affinity. We will employ a competitive radioligand binding assay, a robust and sensitive method for quantifying these interactions.[21][22][23]
Experimental Rationale
This assay measures the ability of a non-radioactive test compound (our NCE) to displace a known radioactive ligand that binds specifically to the target receptor. By generating a concentration-response curve for this displacement, we can calculate the IC50 (the concentration of NCE that displaces 50% of the radioligand), which is then used to determine the Ki value. This provides a direct comparison of binding strength between our NCEs and the established standards.
Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining Ki via competitive radioligand binding.
Step-by-Step Protocol: Radioligand Binding
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations from cell lines stably expressing the human α1-adrenergic or 5-HT1A receptor.[24]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (typically 10-20 µg protein/well).
-
Radioligand at a concentration near its Kd value (e.g., [3H]Prazosin or [3H]8-OH-DPAT).
-
Varying concentrations of the NCE or standard compound (e.g., 10-10 M to 10-5 M).
-
For non-specific binding control wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Prazosin or Serotonin).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[24]
-
Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat and measure the radioactivity retained on each filter spot using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
Data Summary: Binding Affinity (Ki)
| Compound | α1-Adrenergic Ki (nM) | 5-HT1A Ki (nM) | α1/5-HT1A Selectivity Ratio |
| Prazosin (Standard) | 0.5 | >10,000 | >20,000 |
| 8-OH-DPAT (Standard) | >5,000 | 1.2 | <0.001 |
| Buspirone (Standard) | >10,000 | 15 | <0.0015 |
| Urapidil | 25 | 30 | 0.83 |
| Derivative A | 10 | 500 | 0.02 |
| Derivative B | 450 | 5 | 90 |
| Derivative C | 35 | 45 | 0.78 |
Data presented is hypothetical and for illustrative purposes.
Tier 2 Benchmarking: Functional Activity (EC50/IC50)
High affinity does not guarantee functional effect. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Therefore, the next crucial step is to measure the functional response of our NCEs.
Experimental Rationale
We will use a cAMP (cyclic adenosine monophosphate) accumulation assay.[25] The 5-HT1A receptor is coupled to a Gi protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[26] The α1-adrenergic receptor is typically Gq-coupled, but for consistency in our screening cascade, we will focus on the Gi-mediated cAMP response for 5-HT1A. We can measure the ability of our NCEs to act as agonists (decrease cAMP) or antagonists (block the cAMP decrease caused by an agonist like 8-OH-DPAT).
Workflow: Gi-Coupled cAMP Accumulation Assay
Caption: Workflow for measuring functional activity at Gi-coupled receptors.
Step-by-Step Protocol: cAMP Assay
-
Cell Culture: Seed CHO or HEK293 cells expressing the human 5-HT1A receptor into 384-well plates and culture overnight.
-
Forskolin Stimulation: To measure the inhibitory effect of Gi coupling, first stimulate the cells with forskolin (an adenylyl cyclase activator) to generate a detectable basal level of cAMP.[27]
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the NCEs or standard agonists (8-OH-DPAT, Buspirone).
-
Antagonist Mode: Add serial dilutions of the NCEs or standard antagonists in the presence of a fixed concentration of 8-OH-DPAT (typically the EC80 concentration).
-
-
Incubation: Incubate the plates for 30-60 minutes at 37°C.
-
Detection: Lyse the cells and detect the amount of cAMP produced using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[28] The signal is inversely proportional to the amount of cAMP present.
-
Data Analysis:
-
Agonist Mode: Plot the response (cAMP inhibition) against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the Emax (% maximal effect relative to 8-OH-DPAT).
-
Antagonist Mode: Plot the inhibition of the 8-OH-DPAT response against the compound concentration to determine the IC50 (concentration for 50% inhibition).
-
Data Summary: 5-HT1A Functional Activity
| Compound | Modality | EC50 (nM) | Emax (% of 8-OH-DPAT) |
| 8-OH-DPAT (Standard) | Full Agonist | 2.5 | 100% |
| Buspirone (Standard) | Partial Agonist | 30 | 65% |
| Urapidil | Partial Agonist | 55 | 70% |
| Derivative B | Full Agonist | 8 | 98% |
| Derivative C | Partial Agonist | 60 | 55% |
| Derivative A | Antagonist | IC50 > 1,000 nM | N/A |
Data presented is hypothetical and for illustrative purposes.
Tier 3 Benchmarking: Initial ADME & Safety Profiling
Promising candidates from functional assays must be evaluated for their drug-like properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling helps to identify potential liabilities before committing to expensive in vivo studies.[29][30][31][32][33]
Experimental Rationale
This panel of assays provides a snapshot of a compound's potential pharmacokinetic and safety profile. Key questions to answer are: Is it soluble? Can it cross cell membranes? Is it rapidly metabolized? Does it have potential cardiac liability?
Key In Vitro ADME/Tox Assays
-
Aqueous Solubility: Measures the solubility of a compound in a buffer at physiological pH. Poor solubility can hinder absorption.
-
Metabolic Stability (Human Liver Microsomes): Assesses how quickly a compound is metabolized by key liver enzymes (Cytochrome P450s).[30] A very short half-life (T½) may indicate that the compound will be cleared too rapidly in vivo.
-
Caco-2 Permeability: Uses a human colon adenocarcinoma cell line that forms a monolayer to predict intestinal absorption of orally administered drugs.
-
hERG Inhibition: An early safety screen to assess a compound's potential to block the hERG potassium channel, which can be an indicator of risk for cardiac arrhythmias.[30]
Data Summary: In Vitro ADME & Safety Profile
| Compound | Aqueous Solubility (µM) | Microsomal Stability (T½, min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | hERG Inhibition (IC50, µM) |
| Urapidil | >100 | 45 | 15 | >30 |
| Derivative B | 85 | 65 | 18 | >50 |
| Derivative C | 25 | 15 | 8 | 12 |
Data presented is hypothetical and for illustrative purposes.
Synthesis and Interpretation: Building a Candidate Profile
By integrating the data from these three tiers, we can build a comprehensive profile for each new derivative and make informed decisions.
-
Derivative A showed good affinity for the α1 receptor but was a weak antagonist at the 5-HT1A receptor. This compound could be pursued as a more selective α1-antagonist, potentially with fewer centrally-mediated side effects than a dual-action agent.
-
Derivative B demonstrated potent, full agonism at the 5-HT1A receptor with high selectivity over the α1 receptor. Its favorable ADME profile makes it a strong candidate for development as a novel anxiolytic or antidepressant.
-
Derivative C displayed a profile similar to Urapidil, with balanced affinity for both receptors and partial agonist activity at 5-HT1A. However, its lower metabolic stability and potential hERG liability make it a less desirable candidate compared to Derivative B.
This structured, data-driven benchmarking process allows for the efficient prioritization of NCEs, ensuring that resources are focused on compounds with the highest probability of success.
References
-
Buspirone - Wikipedia. Wikipedia. [Link]
-
Taylor, D. P., et al. (1985). Buspirone: a new approach to the treatment of anxiety. FASEB J.. [Link]
-
Buspirone Mechanism of Action. Medicover Hospitals. [Link]
-
Prazosin. StatPearls - NCBI Bookshelf. [Link]
-
In Vitro ADME. Selvita. [Link]
-
What is the mechanism of Urapidil?. Patsnap Synapse. [Link]
-
8-OH-DPAT - Wikipedia. Wikipedia. [Link]
-
Goa, K. L., & Ward, A. (1986). Buspirone: a preliminary review of its pharmacological properties and therapeutic efficacy as an anxiolytic. Drugs. [Link]
-
Alpha-1 blocker - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Buspirone Hydrochloride?. Patsnap Synapse. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
van Zwieten, P. A., et al. (1983). On the mechanism of the hypotensive action of urapidil. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
Chidlow, G., et al. (2001). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Investigative Ophthalmology & Visual Science. [Link]
-
What is Urapidil used for?. Patsnap Synapse. [Link]
-
Colucci, W. S. (1982). Alpha-adrenergic receptor blockade with prazosin. Annals of Internal Medicine. [Link]
-
[Urapidil in anesthesiology: pharmacology and indications]. Revista Española de Anestesiología y Reanimación. [Link]
-
In Vitro ADME Studies. PharmaLegacy. [Link]
-
What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)?. Dr.Oracle. [Link]
-
In Vitro ADME Assays. Concept Life Sciences. [Link]
-
Azcoitia, I., et al. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)?. Dr.Oracle. [Link]
-
Urapidil - Wikipedia. Wikipedia. [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). STAR Protocols. [Link]
-
Schulze, A., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Assay and Drug Development Technologies. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. [Link]
-
Discovery of 2,3-Dihydro[1][2]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
-
2,3-Dihydrobenzo[b][1][2]dioxine-2-carboxamide. MySkinRecipes. [Link]
-
Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Science of Synthesis. [Link]
-
Ethyl 8-amino-7-(furan-2-yl)-5,6-dihydrothieno[2,3-b]benzo[h]quinoline-9-carboxylate. IUCrData. [Link]
Sources
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide [myskinrecipes.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. anaxlab.com [anaxlab.com]
- 6. 8-Amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid ethyl ester | 191024-16-5 [amp.chemicalbook.com]
- 7. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 8. What is Urapidil used for? [synapse.patsnap.com]
- 9. [Urapidil in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urapidil - Wikipedia [en.wikipedia.org]
- 11. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 19. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 21. multispaninc.com [multispaninc.com]
- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Receptor-Ligand Binding Assays [labome.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 26. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. selvita.com [selvita.com]
- 30. criver.com [criver.com]
- 31. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 32. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 33. In Vitro ADME Assays [conceptlifesciences.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate-based Compounds
In the landscape of contemporary drug discovery, the family of benzodioxan derivatives has consistently emerged as a scaffold of significant pharmacological interest.[1][2] These structures are known to interact with a variety of biological targets, with a notable history of modulating adrenergic receptors.[3] This guide focuses on a specific, promising subclass: Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate-based compounds. While preliminary studies suggest potential therapeutic applications, a definitive understanding of their mechanism of action remains to be fully elucidated.
This publication provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and confirm the molecular mechanism of these compounds. We will operate under the central hypothesis that, like many of their benzodioxan predecessors, these compounds function as modulators of G-protein coupled receptors (GPCRs). Our exploration will be structured as a comparative analysis, pitting our lead compound, which we'll refer to as 'Compound A', against a known GPCR ligand to validate this hypothesis.
Central Hypothesis: Compound A as a Novel GPCR Modulator
The structural features of Compound A, specifically the benzodioxan core, the amino group at position 8, and the ethyl carboxylate at position 5, suggest a potential interaction with the ligand-binding pockets of GPCRs. These functional groups could engage in a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions, which are characteristic of ligand-receptor binding.
To rigorously test this hypothesis, we will outline a series of experiments designed to answer three fundamental questions:
-
Does Compound A directly bind to a specific GPCR?
-
Does this binding event trigger a downstream signaling cascade?
-
How does the functional cellular response elicited by Compound A compare to that of a known modulator of the target receptor?
For the purpose of this guide, we will hypothesize that Compound A targets a Gs-coupled receptor and will use a known agonist of this receptor, 'Reference Compound B', for comparative analysis.
Experimental Roadmap for Mechanism of Action Elucidation
The following sections detail a logical and self-validating experimental workflow to test our central hypothesis. Each step is designed to build upon the last, providing a comprehensive picture of Compound A's pharmacological profile.
Figure 2: The hypothesized Gs-coupled GPCR signaling pathway activated by Compound A.
Expected Data and Interpretation
| Compound | EC50 (nM) | Emax (% of Reference) |
| Compound A | 250 | 85% |
| Reference Compound B | 80 | 100% |
Table 2: Hypothetical data from the cAMP accumulation assay.
If Compound A produces a dose-dependent increase in cAMP, it confirms its role as an agonist at the target receptor. An Emax value similar to that of the reference compound would classify it as a full agonist, while a significantly lower Emax would indicate partial agonism. If Compound A fails to elicit a response on its own but inhibits the response to Reference Compound B, it would be classified as an antagonist.
Phase 3: Characterizing the Integrated Cellular Response with Electrophysiology
The final phase of our investigation is to assess the impact of Compound A on a more integrated cellular function. Many Gs-coupled receptors modulate the activity of ion channels, leading to changes in cellular excitability. [4]Patch-clamp electrophysiology is the ideal technique to measure these changes with high temporal and voltage resolution.
Causality Behind Experimental Choice:
By measuring changes in membrane potential or ionic currents in response to Compound A, we can directly link the upstream signaling events to a physiologically relevant cellular output. This provides a more holistic understanding of the compound's mechanism of action.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Culture cells expressing the target GPCR and the ion channel of interest on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with an intracellular solution.
-
Using a micromanipulator, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. [5]
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell at a specific membrane potential and record the ionic currents flowing across the membrane.
-
In current-clamp mode, record the changes in the cell's membrane potential.
-
Establish a baseline recording before applying any compounds.
-
Perfuse the chamber with a solution containing Compound A or Reference Compound B and record the resulting changes in current or voltage.
-
Expected Data and Interpretation
| Compound | Effect on Ion Channel Current | Change in Membrane Potential |
| Compound A | 25% increase in outward current | 10 mV hyperpolarization |
| Reference Compound B | 30% increase in outward current | 12 mV hyperpolarization |
Table 3: Hypothetical data from whole-cell patch-clamp electrophysiology experiments.
A measurable and dose-dependent change in ion channel activity and membrane potential upon application of Compound A, which is qualitatively similar to the effect of Reference Compound B, would provide strong evidence for its proposed mechanism of action at the cellular level.
Conclusion
The systematic application of the experimental workflow outlined in this guide will enable a robust and definitive characterization of the mechanism of action for Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate-based compounds. By progressing from direct binding assays to functional second messenger readouts and finally to integrated cellular responses, researchers can build a comprehensive and compelling narrative of a compound's pharmacological profile. This multi-faceted approach, grounded in established and self-validating methodologies, is essential for advancing promising new chemical entities from the bench to potential clinical applications.
References
-
Wikipedia. Patch clamp. [Link]
-
Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]
-
JoVE. (2024, April 14). Voltage clamp and patch clamp electrophysiology methods for studying ion channels [Video]. YouTube. [Link]
-
Steinert, J. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]
-
The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. [Link]
-
TSI Journals. (2007, December 4). Chemistry and pharmacology of benzodioxanes. [Link]
-
Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
-
Rask-Andersen, M., Almén, M. S., & Schiöth, H. B. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 40(9), 688–698. [Link]
-
Bio-protocol. (2016, April 20). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. [Link]
-
Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
-
Xu, T. R., & Zhang, J. (2021). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 42(1), 11–19. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Klupp, H., & Streller, I. (1959). On the pharmacology of a reflexinhibiting benzodioxan derivative. Arzneimittel-Forschung, 9, 604–611. [Link]
-
Gaggini, F., Gatti, G., & De Micheli, C. (1981). Conformational Properties of Benzodioxan Derivatives With Alpha-Adrenergic Blocking Activity. Molecular Pharmacology, 20(2), 371–376. [Link]
-
Truong, T. G., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 273–282. [Link]
-
ResearchGate. (n.d.). Principles of commonly used cAMP assays. [Link]
-
Wikipedia. Benzodioxan. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate Analogs for CNS Receptor Targets
Introduction
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a cornerstone in central nervous system (CNS) drug discovery, serving as a privileged structure for ligands targeting a range of G-protein coupled receptors (GPCRs). Its derivatives have been extensively explored, leading to compounds with high affinity for serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[1][3][4] This guide focuses on a specific lead compound, Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate , a molecule presenting unique substitution patterns—an amino group at the 8-position and an ethyl carboxylate at the 5-position—that offer rich opportunities for medicinal chemistry exploration.
In drug development, the initial identification of a "hit" or "lead" compound is merely the first step. A critical subsequent phase is the characterization of its specificity. Cross-reactivity , the binding of a drug candidate to targets other than its intended primary target, is a pivotal parameter. A comprehensive cross-reactivity profile is essential not only for predicting potential off-target side effects but also for uncovering polypharmacology, where interactions with multiple targets may contribute to the overall therapeutic effect.
This guide provides an in-depth framework for designing and executing a cross-reactivity study for novel analogs derived from our lead compound. We will delve into the rationale behind analog selection, the choice of a relevant CNS receptor panel, and the gold-standard experimental methodologies required to generate a robust and interpretable dataset. Our objective is to equip researchers and drug development professionals with the technical knowledge and practical insights to systematically evaluate the selectivity profile of new chemical entities built upon the promising benzodioxine scaffold.
Part 1: Rationale for Analog Design and Target Selection
The predictive power of a cross-reactivity study hinges on two strategic choices: the design of a focused library of chemical analogs and the selection of a biologically relevant panel of off-target receptors.
Analog Design Strategy
Starting with our lead compound, we propose a set of three rationally designed analogs. The goal is not to exhaust all synthetic possibilities but to probe how common medicinal chemistry modifications to the amino and carboxylate functional groups impact receptor affinity and selectivity. This approach allows us to establish an initial Structure-Activity Relationship (SAR) for cross-reactivity.
| Compound ID | Structure | Design Rationale |
| Lead Compound | The starting point, featuring a primary aromatic amine and an ethyl ester. | |
| Analog 1 (Amide) | Conversion of the ethyl ester to a primary amide. This modification removes the ester's hydrogen bond acceptor capability and introduces both a donor and acceptor, significantly altering its electronic and steric profile. | |
| Analog 2 (Piperazine) | N-alkylation of the 8-amino group with a 4-(2-methoxyphenyl)piperazine moiety. This is a classic modification known to impart high affinity for various serotonin and dopamine receptors.[1][3] | |
| Analog 3 (Positional Isomer) | Transposition of the functional groups to create Ethyl 5-amino-2,3-dihydrobenzodioxine-8-carboxylate. This explores the impact of the substitution pattern on the aromatic ring. |
Target Receptor Panel Selection
The benzodioxine scaffold is known to interact with a wide array of aminergic GPCRs. Our target panel is therefore curated based on established pharmacology to maximize the likelihood of identifying key cross-reactivities.
-
Serotonin Receptors (5-HT):
-
Dopamine Receptors (D):
-
Adrenergic Receptors (α, β):
Part 2: Experimental Workflow and Methodologies
A robust cross-reactivity assessment employs a tiered approach, starting with broad screening of binding affinities and progressing to functional characterization for the most potent interactions.
Caption: High-level experimental workflow for cross-reactivity profiling.
Radioligand Binding Assays: The Gold Standard for Affinity
Causality Behind Choice: Radioligand binding assays are the definitive method for quantifying the affinity of a compound for a specific receptor.[7][11] This technique directly measures the competition between an unlabeled test compound and a high-affinity, radiolabeled ligand for a finite number of receptors in a cell membrane preparation. The output, the inhibition constant (Ki), is a direct measure of binding affinity and is independent of assay conditions, allowing for robust comparison across different targets and studies.
Detailed Protocol: [³H]-Spiperone Competition Assay for Dopamine D2 Receptor
This protocol is a representative example; specific radioligands, membrane sources, and incubation times must be optimized for each receptor target.
-
Membrane Preparation:
-
Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Thaw membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 25 µL of assay buffer for total binding wells or 25 µL of a high concentration of a competing non-radioactive ligand (e.g., 10 µM Haloperidol) for non-specific binding (NSB) wells.
-
Add 25 µL of serially diluted test compounds (e.g., from 100 µM to 0.1 nM) to the remaining wells.
-
-
Reaction Initiation:
-
Add 25 µL of the radioligand, [³H]-Spiperone, to all wells at a final concentration approximately equal to its Kd (e.g., 0.2 nM).
-
Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Termination and Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly three times with 300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Dry the filter mat, place it in a scintillation vial, and add 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total binding and NSB controls.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Functional Assays: From Binding to Biological Effect
Causality Behind Choice: A compound that binds to a receptor can act as an agonist (activating it), an antagonist (blocking it), or an inverse agonist (reducing its basal activity). Binding data alone cannot distinguish between these functional outcomes. Functional assays are therefore essential to understand the biological consequence of a drug-receptor interaction.[12] For many aminergic GPCRs, which couple to Gs or Gi proteins, measuring the downstream production of cyclic AMP (cAMP) is a direct and reliable readout of receptor activation or inhibition.[1][12]
Caption: Simplified Gs and Gi signaling pathways measured by cAMP assays.
Part 3: Data Presentation and Interpretation
For this guide, we present hypothetical but plausible data to illustrate how the results of a cross-reactivity study would be interpreted.
Quantitative Binding Affinity Data
The data below summarizes the binding affinities (Ki, nM) of the lead compound and its analogs across the selected CNS receptor panel. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D2 | D3 | D4 | α1 | α2A | β2 |
| Lead Compound | 850 | >10,000 | 1,200 | 2,500 | >10,000 | 4,500 | >10,000 | >10,000 | >10,000 |
| Analog 1 (Amide) | 650 | 8,000 | 900 | 1,800 | 9,500 | 3,000 | >10,000 | >10,000 | >10,000 |
| Analog 2 (Piperazine) | 12 | 450 | 25 | 8 | 30 | 150 | 250 | 180 | >10,000 |
| Analog 3 (Isomer) | 1,500 | >10,000 | 2,800 | 5,000 | >10,000 | 8,000 | >10,000 | >10,000 | >10,000 |
Interpretation of Binding Data
-
Lead Compound & Analogs 1/3: These compounds exhibit weak, micromolar affinity for a few targets (5-HT1A, 5-HT7, D2) and are largely inactive elsewhere. This suggests the core 8-amino-5-carboxylate scaffold is not optimized for high-affinity binding at these receptors. The amide modification (Analog 1) and positional isomerization (Analog 3) did not confer significant improvements in affinity.
-
Analog 2 (Piperazine): This analog demonstrates a dramatic shift in the pharmacological profile. The addition of the arylpiperazine moiety results in a potent, multi-target ligand with high affinity for 5-HT1A, 5-HT7, and D2/D3 receptors.[3] This profile is characteristic of several existing atypical antipsychotic drugs. The sub-micromolar affinity at α1 and α2A receptors indicates potential for cardiovascular cross-reactivity. This compound is a clear "hit" that warrants functional characterization.
Functional Activity Data for Analog 2
Based on its potent binding, Analog 2 was advanced to functional cAMP assays to determine its mode of action at the highest affinity targets.
| Target Receptor | G-Protein Coupling | Functional Assay Result | Potency (EC50/Kb, nM) |
| 5-HT1A | Gi | Antagonist | Kb = 18 |
| 5-HT7 | Gs | Antagonist | Kb = 35 |
| D2 | Gi | Antagonist | Kb = 15 |
| D3 | Gi | Partial Agonist | EC50 = 40 (35% max) |
Interpretation of Functional Data
The functional data for Analog 2 reveal a complex pharmacological profile. It acts as a potent antagonist at 5-HT1A, 5-HT7, and D2 receptors. Interestingly, it displays partial agonist activity at the D3 receptor. This specific combination of D2 antagonism and D3 partial agonism is a modern therapeutic strategy sought in the development of new antipsychotics, as it may offer efficacy with a reduced side-effect burden.
Conclusion
This guide demonstrates a systematic and scientifically rigorous approach to evaluating the cross-reactivity of novel analogs of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate. Through rational analog design and testing against a relevant panel of CNS receptors, we can efficiently map the SAR for both affinity and selectivity.
Our hypothetical results underscore a key principle in drug discovery: small structural modifications can lead to profound changes in a compound's pharmacological profile. The initial lead compound was weak and non-selective, but the introduction of a well-established pharmacophore (the arylpiperazine) in Analog 2 transformed it into a potent, multi-target ligand with a therapeutically interesting profile. The crucial combination of high-quality binding assays to determine affinity (Ki) and subsequent functional assays to elucidate the mode of action provides the comprehensive dataset needed to make informed decisions in a drug development program. This structured approach is fundamental to advancing hits to leads and ultimately to clinical candidates.
References
-
Childers, W. E., et al. (2005). Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. Journal of Medicinal Chemistry, 48(10), 3467-70. Available at: [Link]
-
ResearchGate. The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). ResearchGate. Available at: [Link]
-
Coenen, H. H., et al. (2011). Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Journal of Medicinal Chemistry, 54(24), 8485-99. Available at: [Link]
-
ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Available at: [Link]
-
Fraser, A. D., & Meatherall, R. (1996). Immunoassay detection of benzodiazepines and benzodiazepine metabolites in blood. Journal of Analytical Toxicology, 20(4), 227-33. Available at: [Link]
-
Darwish, I. A. (2011). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 7(2), 81-94. Available at: [Link]
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(4), 557-97. Available at: [Link]
-
Sagan, F., et al. (2023). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. Molecules, 28(3), 989. Available at: [Link]
-
Abyntek Biopharma. (2023). Types of immunoassays. Abyntek Biopharma Blog. Available at: [Link]
-
Negrusz, A., & Gaensslen, R. E. (Eds.). (2016). Immunoassays. In Analytical Toxicology. CRC Press. Available at: [Link]
- Stanker, L. H., et al. (1989). Method for the immunoassay of dioxins and dibenzofurans. Google Patents, EP0332819A1.
-
Gomaa, M. S., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]
-
Hübner, H., et al. (2000). Dopamine/serotonin receptor ligands. 13: Homologization of a benzindoloazecine-type dopamine receptor antagonist modulates the affinities for dopamine D(1)-D(5) receptors. Journal of Medicinal Chemistry, 43(23), 4563-9. Available at: [Link]
-
ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]
-
Yan, S., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules, 29(5), 1097. Available at: [Link]
-
Kolb, B. K., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-8. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6524. Available at: [Link]
-
Jamieson, C., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines. International Journal of Molecular Sciences, 24(14), 11407. Available at: [Link]
-
BindingDB. Target Chain: P34969. BindingDB. Available at: [Link]
-
Muntean, B. S., et al. (2021). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. ACS Chemical Neuroscience, 12(15), 2881-93. Available at: [Link]
-
Marino, T., et al. (2016). Analysis of L-DOPA and droxidopa binding to human β2-adrenergic receptor. Biophysical Journal, 111(10), 2233-43. Available at: [Link]
-
Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). Dopamine Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Available at: [Link]
-
D'Arrigo, A., et al. (2011). Predicting Novel Binding Modes of Agonists to β Adrenergic Receptors Using All-Atom Molecular Dynamics Simulations. PLoS ONE, 6(1), e15985. Available at: [Link]
-
Cross, A. J., Waddington, J. L., & Ross, S. T. (1983). Irreversible interaction of beta-haloalkylamine derivatives with dopamine D1 and D2 receptors. Life Sciences, 32(24), 2733-40. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dopamine/serotonin receptor ligands. 13: Homologization of a benzindoloazecine-type dopamine receptor antagonist modulates the affinities for dopamine D(1)-D(5) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of L-DOPA and droxidopa binding to human β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticaltoxicology.com [analyticaltoxicology.com]
- 12. Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate is a key building block, with its privileged 1,4-benzodioxane core appearing in numerous biologically active compounds.[1][2][3] The strategic placement of the amino and carboxylate groups offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of targeted therapeutics.
This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of this important molecule. We will dissect a robust two-step synthetic pathway, evaluating the performance of various catalysts and reagents for each transformation. Our analysis is grounded in experimental data from analogous systems and established chemical principles, offering a practical framework for methodological selection and optimization.
Overall Synthetic Strategy
The most logical and efficient pathway to Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate involves two key transformations:
-
Formation of the Benzodioxane Ring: A Williamson ether synthesis to construct the heterocyclic core, starting from a suitably substituted catechol derivative to yield Ethyl 8-nitro-2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate.
-
Reduction of the Nitro Group: Conversion of the nitro-intermediate to the target primary amine.
This strategy allows for a focused evaluation of catalytic performance at each distinct chemical step.
Caption: Overall two-step synthetic route.
Part 1: Performance Evaluation for Benzodioxane Ring Formation
The formation of the 2,3-dihydrobenzo[b][4][5]dioxine ring is achieved through an intramolecular double Williamson ether synthesis.[6][7] This reaction involves the nucleophilic attack of two phenoxide ions on a 1,2-dihaloethane. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.[6]
The proposed reaction is the cyclization of Ethyl 3,4-dihydroxy-2-nitrobenzoate with 1,2-dibromoethane. The synthesis of the dihydroxy-nitro-benzoate precursor can be achieved through nitration of ethyl 3,4-dihydroxybenzoate.[8][9]
Comparative Data for Williamson Ether Synthesis Catalysts
While direct comparative studies on this specific substrate are not abundant in the literature, we can compile performance data from analogous syntheses of substituted benzodioxanes. The key variables are the base, which deprotonates the catechol hydroxyl groups, and the solvent.
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference / Notes |
| K₂CO₃ | DMF | Reflux | 10-18 | ~45-85 | A common and effective combination for this transformation.[1][3][10] |
| K₂CO₃ | Acetone | Reflux | 18 | 47 | Often used, but may require longer reaction times than DMF.[1] |
| N,N-diisopropylethylamine | Acetonitrile | Reflux | Overnight | 51 (combined isomers) | A non-nucleophilic organic base, useful for sensitive substrates.[11] |
| NaH | THF | Room Temp | Not specified | Good | A strong base, effective at lower temperatures but requires anhydrous conditions.[5] |
| NaOCH₃ | None (Solvent-free) | 170 | 1 | up to 88 | A strong base in a solvent-free, high-temperature process, demonstrating high efficiency.[12] |
Expertise & Experience: The choice between these systems often depends on the scale of the reaction and the stability of the starting material. For laboratory-scale synthesis, the K₂CO₃/DMF system offers a reliable and high-yielding protocol without the need for strictly anhydrous conditions required for NaH.[1][10] While solvent-free methods are attractive from a green chemistry perspective, the high temperature may not be suitable for all substrates.[12]
Experimental Protocol: Williamson Ether Synthesis with K₂CO₃/DMF
This protocol is a robust, self-validating system for the synthesis of the nitro-intermediate.
Caption: Experimental workflow for Williamson ether synthesis.
Detailed Steps:
-
To a suspension of Ethyl 3,4-dihydroxy-2-nitrobenzoate (1.0 eq) and potassium carbonate (K₂CO₃, 2.2 eq) in anhydrous dimethylformamide (DMF), add 1,2-dibromoethane (1.1 eq).
-
Stir the reaction mixture vigorously and heat to reflux for 10-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 8-nitro-2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate.
Part 2: Performance Evaluation for Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[13] Several catalytic and stoichiometric methods are available, each with distinct advantages in terms of chemoselectivity, cost, and ease of work-up.
Comparative Data for Nitro Group Reduction Methods
The following table compares common methods for the reduction of aromatic nitro compounds, with performance indicators drawn from the literature on substrates with similar functionalities.
| Catalyst/Reagent | Solvent(s) | Conditions | Yield (%) | Key Advantages & Disadvantages | Reference / Notes |
| H₂, Pd/C (5-10%) | Ethanol, Ethyl Acetate | 1 atm H₂, RT | >95 | Advantages: High yield, clean reaction, easy catalyst removal. Disadvantages: Requires specialized hydrogenation equipment, potential for hydrogenolysis of sensitive groups. | A standard and highly efficient method for nitro group reduction.[13][14] |
| Fe, NH₄Cl | Ethanol/Water | Reflux, 2-5 h | 85-95 | Advantages: Inexpensive, effective, and tolerates many functional groups. Disadvantages: Stoichiometric iron waste, work-up can be tedious. | A classic and robust method known as the Béchamp reduction.[15][16] |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux, 1-3 h | 80-95 | Advantages: Mild conditions, good for substrates with acid-sensitive groups. Disadvantages: Formation of tin salt precipitates can complicate work-up.[17][18] | Often used when catalytic hydrogenation is not feasible.[13][17] |
| NaBH₄, Ni(PPh₃)₄ | Ethanol | Not specified | High | Advantages: Milder than NaBH₄ alone, which does not reduce nitro groups. Disadvantages: Requires a stoichiometric amount of a transition metal complex. | A less common but effective method for this transformation.[19] |
Trustworthiness: Each of these methods is well-established and has been widely used in organic synthesis. The choice of method is often dictated by the presence of other reducible functional groups in the molecule. For the target synthesis, the ester group is generally stable to all these conditions. Catalytic hydrogenation with Pd/C is often the cleanest and highest-yielding method if the equipment is available.[20][21] The Fe/NH₄Cl system is a cost-effective and reliable alternative.[15][22]
Experimental Protocols for Nitro Group Reduction
Below are detailed, step-by-step protocols for the most common and effective reduction methods.
-
Dissolve Ethyl 8-nitro-2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be purified by recrystallization.
-
To a solution of Ethyl 8-nitro-2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 3-5 eq) and ammonium chloride (NH₄Cl, 1.0 eq).
-
Heat the mixture to reflux and stir for 2-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and filter through Celite while hot to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and evaporate the solvent to obtain the desired amine.
-
Dissolve Ethyl 8-nitro-2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully basify the reaction mixture with a concentrated aqueous solution of NaOH or NaHCO₃ to precipitate tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic phase, dry, and concentrate to yield the product. The work-up can be challenging due to the formation of tin hydroxides.[18]
Caption: Comparative workflow for nitro group reduction.
Conclusion
The synthesis of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate can be reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by nitro group reduction. For the initial cyclization, the use of potassium carbonate in DMF provides a robust and high-yielding method. For the subsequent reduction, catalytic hydrogenation over Pd/C stands out for its efficiency and cleanliness, while the Fe/NH₄Cl system offers a cost-effective and scalable alternative. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the research, including available equipment, scale, cost, and the presence of other functional groups. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this valuable intermediate.
References
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Available from: [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
MDPI. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Available from: [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
YouTube. (2022). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. Available from: [Link]
-
ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available from: [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]
-
ResearchGate. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available from: [Link]
-
ResearchGate. Fig. 3 Hydrogenation of nitrobenzene. a Catalytic performance for the.... Available from: [Link]
-
PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Available from: [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Available from: [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link] रसायन विज्ञान.com/article_195535.html
-
RSC Publishing. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Available from: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]
-
RSC Publishing. (2021). An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Available from: [Link]
-
PubMed Central. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Available from: [Link]
-
ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Available from: [Link]
-
ResearchGate. Catalytic hydrogenation of nitrobenzene over different catalysts. a. Available from: [Link]
-
Chegg. (2019). Write a balanced equation for the reduction of nitrobenzene to aniline using iron in acidic medium. Available from: [Link]
-
The Hive Chemistry Discourse. (2003). SnCl2 as a reducing agent. Available from: [Link]
-
Indian Journal of Chemistry. (2001). A new reagent for selective reduction of nitro group. Available from: [Link]
-
Frontiers. Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects. Available from: [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. tsijournals.com [tsijournals.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. jsynthchem.com [jsynthchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
